BLT-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[(2-hexylcyclopentylidene)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUSBISUVLUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BLT-1 receptor function in immune cells
An In-depth Technical Guide to the BLT-1 Receptor in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a critical role in the innate and adaptive immune response, primarily by acting as a powerful chemoattractant for leukocytes. LTB4 exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity this compound receptor and the low-affinity BLT-2 receptor.[1][2][3] This guide focuses on the this compound receptor (BLT1), detailing its function, signaling pathways, and expression in key immune cell populations, providing a technical resource for researchers and drug development professionals. BLT1 is expressed almost exclusively on leukocytes and is a key mediator of inflammatory cell recruitment and activation in numerous diseases.[2][4]
This compound Receptor: Expression and Ligand Binding
BLT1 is the high-affinity receptor for LTB4, mediating the majority of its potent pro-inflammatory effects. Its expression is largely restricted to immune cells, making it an attractive therapeutic target.
Expression on Immune Cells
BLT1 is constitutively and highly expressed on neutrophils, which are key effector cells of the innate immune system.[5][6] It is also expressed on eosinophils, monocytes, macrophages, mast cells, dendritic cells, and certain subsets of activated T lymphocytes.[1][5] In human peripheral blood, classical monocytes (CD14++CD16-) express high levels of BLT1.[7] While naive T cells show little to no expression, BLT1 is upregulated upon T cell activation, defining a rare but potent subset of antigen-primed effector T cells in circulation (approximately 0.42% of CD4+ T cells and 0.69% of CD8+ T cells in healthy individuals).[1]
Ligand Affinity and Specificity
BLT1 binds to LTB4 with high affinity and specificity. Binding assays using transfected cell lines and human granulocytes have determined the dissociation constant (Kd) to be in the low nanomolar range, confirming its status as a high-affinity receptor.[8][9] This is in contrast to the BLT2 receptor, which binds LTB4 with an approximately 20-fold lower affinity.[8]
Quantitative Data: Receptor Binding and Antagonist Potency
The following tables summarize key quantitative data regarding the interaction of LTB4 and its antagonists with the BLT1 receptor.
Table 1: Ligand Binding Affinity and Functional Potency
| Ligand | Parameter | Value | Cell Type / System | Reference(s) |
|---|---|---|---|---|
| Leukotriene B4 (LTB4) | Kd | ~1.1 nM | Transfected HEK293 cells | [9] |
| Leukotriene B4 (LTB4) | EC50 (Chemotaxis) | ~1.0 nM | Human Neutrophils |
| Leukotriene B4 (LTB4) | EC50 (Ca2+ Mobilization) | 1.17 nM | Human Monocytes | |
Table 2: Potency of Common BLT1 Receptor Antagonists
| Antagonist | Parameter | Value | Assay | Reference(s) |
|---|---|---|---|---|
| CP-105,696 | IC50 | 8.42 nM | [³H]LTB4 Binding (Human Neutrophils) | [10][11] |
| IC50 | 5.0 nM | Chemotaxis Inhibition (Human Neutrophils) | [12] | |
| BIIL-260 | Ki | 1.7 nM | [³H]LTB4 Binding (Human Neutrophils) | [13][14] |
| IC50 | 0.82 nM | Ca2+ Release Inhibition (Human Neutrophils) | [13] | |
| U-75302 | Ki | 159 nM | [³H]LTB4 Binding (Guinea Pig Lung) | [15] |
| Etalocib (LY293111) | Ki | 25 nM | [³H]LTB4 Binding | [16] |
| IC50 | 20 nM | Ca2+ Mobilization Inhibition | [16] |
| LY223982 | IC50 | 13.2 nM | [³H]LTB4 Binding |[16] |
This compound Signaling Pathways
Upon LTB4 binding, BLT1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.
G Protein Coupling
BLT1 primarily couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq proteins.[17]
-
Gαi Activation: The dissociation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released from Gαi are critical for activating downstream effectors like phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).
-
Gαq Activation: Gαq directly activates PLCβ, which is a central event in BLT1 signaling.
Key Downstream Events
Activation of PLCβ by Gβγ (from Gαi) and Gαq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).
The resulting surge in intracellular calcium and activation of PKC and PI3K drive the key cellular responses to LTB4, including chemotaxis, degranulation, and production of reactive oxygen species (ROS). These pathways ultimately converge on the regulation of the actin cytoskeleton and integrin activation, which are essential for cell migration.
Signaling Pathway Diagram
Function of this compound in Immune Cells
The LTB4-BLT1 axis is a cornerstone of the inflammatory response, directing the movement and function of various immune cells.
-
Neutrophils: BLT1 is paramount for neutrophil function. It mediates potent chemotaxis, guiding neutrophils from the bloodstream to sites of infection or injury.[6] The LTB4-BLT1 interaction also promotes neutrophil adhesion to the endothelium, extravasation, degranulation, and the production of ROS. Furthermore, LTB4 can act in an autocrine or paracrine fashion, where neutrophils release LTB4 to amplify the recruitment of other neutrophils to the inflammatory focus.[6]
-
T Lymphocytes: On activated T cells, BLT1 plays a crucial role in their recruitment into peripheral tissues during an immune response.[1] Expression of BLT1 on CD8+ T cells is required for their migration into tumors to elicit effective anti-tumor immunity.[1] BLT1+ T cells are typically antigen-primed and are capable of rapid effector functions.
-
Eosinophils and Mast Cells: In allergic inflammation, LTB4 acting through BLT1 contributes to the chemotaxis of eosinophils and the activation of mast cells.
-
Monocytes and Macrophages: BLT1 mediates monocyte chemotaxis and is involved in macrophage activation.[7]
Key Experimental Protocols
Studying BLT1 function requires robust and reproducible assays. Detailed below are standard protocols for two key functional readouts: chemotaxis and calcium mobilization.
Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)
This assay quantifies the directed migration of neutrophils toward a chemoattractant (LTB4) across a microporous membrane.
Materials:
-
Boyden chamber apparatus or 24-well Transwell® plates (5 µm pore size polycarbonate membrane).
-
Human neutrophils, isolated from peripheral blood via density gradient centrifugation.
-
Chemotaxis Buffer: Hank's Balanced Salt Solution (HBSS) with 0.5% Bovine Serum Albumin (BSA).
-
LTB4 stock solution (in ethanol).
-
Test compounds (e.g., BLT1 antagonists) and vehicle controls.
-
Detection reagent (e.g., Calcein-AM for fluorescence or CellTiter-Glo® for luminescence).
-
Incubator (37°C, 5% CO2).
-
Plate reader (fluorescence or luminescence capable).
Procedure:
-
Preparation: Pre-warm chemotaxis buffer and Transwell® plate to 37°C. Prepare serial dilutions of LTB4 and test compounds in chemotaxis buffer. A typical LTB4 concentration range is 0.1 nM to 100 nM.
-
Assay Setup: Add 600 µL of chemotaxis buffer containing LTB4 and/or test compounds to the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend freshly isolated neutrophils in chemotaxis buffer at a concentration of 2 x 10^6 cells/mL. If using a fluorescent dye, pre-load the cells with Calcein-AM according to the manufacturer's protocol. If using antagonists, pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
Cell Seeding: Carefully place the Transwell® inserts into the wells. Add 100 µL of the neutrophil suspension (200,000 cells) to the top of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated into the lower chamber. For Calcein-AM loaded cells, read the fluorescence of the lower chamber (e.g., Ex/Em 485/520 nm). For label-free methods, add a lytic/luminescence reagent like CellTiter-Glo® to the lower well, incubate as required, and read the luminescence.
-
-
Data Analysis: Plot the signal (proportional to the number of migrated cells) against the concentration of LTB4. For antagonist studies, calculate the IC50 value from the dose-response curve.
Protocol: LTB4-Induced Calcium Mobilization
This assay measures the transient increase in intracellular calcium concentration in response to BLT1 activation.
Materials:
-
Immune cells of interest (e.g., T cell line, primary monocytes).
-
Calcium Assay Buffer: HBSS with 20 mM HEPES, 2.5 mM probenecid, and 1 mM CaCl2.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
LTB4 stock solution.
-
BLT1 antagonists and vehicle controls.
-
Flow cytometer or fluorescence plate reader with kinetic read capability.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in Calcium Assay Buffer at 1-2 x 10^6 cells/mL.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting into the assay buffer to a final concentration of 1-5 µM. Add the loading solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C to allow for dye uptake and de-esterification.
-
Washing: Wash the cells twice with warm Calcium Assay Buffer to remove extracellular dye. Resuspend the final cell pellet in the assay buffer.
-
Assay Measurement (Plate Reader):
-
Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. If using antagonists, add them now and incubate for 15-20 minutes.
-
Place the plate in the reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically (e.g., Ex/Em 494/516 nm for Fluo-4) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injectors, add 20 µL of the LTB4 stimulus (or vehicle) and continue recording for an additional 2-3 minutes to capture the full calcium transient.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or as the area under the curve (AUC). Plot the response against agonist/antagonist concentration to determine EC50 or IC50 values.
Experimental Workflow Diagramdot
References
- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid [insight.jci.org]
- 6. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro- and anti-inflammatory substances modulate expression of the leukotriene B4 receptor, BLT1, in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. WikiGenes - LTB4R - leukotriene B4 receptor [wikigenes.org]
- 10. CP-105696 | 158081-99-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of the Leukotriene B4 Receptor 1 (BLT-1) in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Leukotriene B4 Receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor that plays a pivotal role in the initiation and amplification of inflammatory responses. Its primary ligand, leukotriene B4 (LTB4), is a potent lipid chemoattractant for a variety of immune cells, most notably neutrophils. Activation of this compound triggers a cascade of intracellular signaling events that lead to leukocyte recruitment, activation, and the production of pro-inflammatory mediators. This central role in inflammation has positioned this compound as a key therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD). This guide provides an in-depth technical overview of the function of this compound in inflammation, including its signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.
Core Concepts: this compound and its Ligand, LTB4
Leukotriene B4 (LTB4) is a lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is rapidly synthesized and released by various immune cells, including neutrophils, macrophages, and mast cells, in response to inflammatory stimuli. This compound is the high-affinity receptor for LTB4, while a second, lower-affinity receptor, BLT-2, is more ubiquitously expressed and binds other eicosanoids as well.[1] The high specificity and affinity of the LTB4-BLT-1 interaction make it a critical axis in the early stages of inflammation.[2]
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize key quantitative data related to the interaction of ligands with the this compound receptor, providing a basis for comparative analysis and drug development.
Table 1: Binding Affinity of LTB4 for this compound
| Parameter | Value | Cell Type/System | Reference |
| Kd | ~0.1-1 nM | Human Neutrophils | [3][4] |
Table 2: Inhibitory Activity of this compound Antagonists
| Antagonist | IC50 | Assay | Cell Type | Reference |
| CP-105,696 | 8.42 ± 0.26 nM | [3H]LTB4 Binding | Human Neutrophils | [2][5][6] |
| CP-105,696 | 5.0 ± 2.0 nM | LTB4-mediated Chemotaxis | Human Neutrophils | [6][7] |
| CP-105,696 | 940 ± 70 nM | LTB4-mediated Ca2+ Mobilization | Human Monocytes | [6][7] |
| U75302 | Not explicitly stated as IC50, but effective at 1 µM | TRPV1 Sensitization | Mouse DRG neurons | [8] |
Table 3: In Vivo Efficacy of this compound Antagonists
| Antagonist | Animal Model | Dosage | Effect | Reference |
| CP-105,696 | Murine Inflammatory Arthritis | 50 mg/kg/day | Significant protection from allograft rejection | [7] |
| U75302 | LPS-induced Cardiac Dysfunction (Mouse) | 0.25, 0.5, or 1 mg/kg (IP) | Ameliorated cardiac dysfunction | [9] |
| U75302 | Bleomycin-induced Lung Fibrosis (Mouse) | Intratracheal administration | Attenuated lung fibrosis | [10] |
| U75302 | Colon Cancer Xenograft (Mouse) | Not specified | Suppressed tumor cell proliferation | [11] |
Signaling Pathways of this compound
Upon binding of LTB4, this compound, a G protein-coupled receptor (GPCR), initiates a complex network of intracellular signaling cascades. These pathways ultimately orchestrate the cellular responses crucial for inflammation, such as chemotaxis, degranulation, and cytokine production.
References
- 1. researchgate.net [researchgate.net]
- 2. CP-105696 | 158081-99-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medkoo.com [medkoo.com]
- 6. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of leukotriene B4 signaling pathway induces apoptosis and suppresses cell proliferation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BLT-1 signaling pathway explained
An In-depth Technical Guide to the BLT-1 Signaling Pathway Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in orchestrating acute and chronic inflammatory responses. The biological effects of LTB4 are primarily mediated through its high-affinity G-protein coupled receptor (GPCR), the Leukotriene B4 Receptor 1 (BLT1).[1][2] BLT1 is predominantly expressed on the surface of leukocytes, including neutrophils, macrophages, T cells, and mast cells, making it a central player in immune cell trafficking and activation.[1][3]
Upon activation by LTB4, BLT1 initiates a cascade of intracellular signaling events that culminate in a variety of cellular responses, most notably chemotaxis, degranulation, and the production of inflammatory cytokines.[2][3] Furthermore, the LTB4-BLT1 axis functions as a critical signal-relay system, amplifying the chemotactic response of neutrophils to primary chemoattractants and coordinating collective cell migration.[4][5][6] Given its central role in driving inflammation, the BLT1 signaling pathway is a significant therapeutic target for a range of inflammatory diseases, including arthritis, asthma, and atherosclerosis.[2][7] This guide provides a detailed technical overview of the core BLT1 signaling pathway, quantitative parameters, key experimental protocols, and its functional consequences.
The Core BLT1 Signaling Cascade
The activation of BLT1 by LTB4 triggers a multi-branched signaling network, primarily through the activation of heterotrimeric G-proteins. BLT1 couples predominantly to the pertussis toxin-sensitive Gαi family of G-proteins.[8][9] This interaction initiates the dissociation of the Gαi and Gβγ subunits, which then act on downstream effectors to propagate the signal.
G-Protein Coupling and Downstream Effector Activation
Binding of LTB4 to BLT1 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated Gαi subunit.[9] This activation leads to the dissociation of the G-protein heterotrimer. The liberated Gαi-GTP and Gβγ subunits independently modulate the activity of several key enzymes:
-
Phospholipase C (PLC): The Gβγ subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Phosphoinositide 3-Kinase (PI3K): BLT1 activation leads to the stimulation of PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][10] This is a critical step for leukocyte migration.[11]
-
Adenylyl Cyclase (AC): The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for mediating neutrophil apoptosis and the resolution of inflammation.[12]
The activation of these primary effectors initiates several divergent downstream pathways that ultimately control cellular function.
References
- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptor BLT1 is stabilized by transmembrane helix capping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to Leukotriene B4 Receptor 1 (BLT1)
Introduction
The Leukotriene B4 Receptor 1 (BLT1) is a high-affinity G-protein coupled receptor (GPCR) that plays a pivotal role in the initiation and amplification of inflammatory responses.[1][2][3] Its endogenous ligand, leukotriene B4 (LTB4), is a potent lipid chemoattractant derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[2][4] Upon activation by LTB4, BLT1 orchestrates the recruitment and activation of various leukocytes, particularly neutrophils, to sites of inflammation.[2][5] The LTB4-BLT1 signaling axis is implicated in the pathogenesis of numerous acute and chronic inflammatory diseases, including rheumatoid arthritis, asthma, inflammatory bowel disease, and atherosclerosis, making it a significant target for therapeutic intervention.[2][6][7][8][9]
Molecular Biology and Structure
BLT1 is encoded by the LTB4R gene located on human chromosome 14.[10] As a class A GPCR, it possesses the characteristic seven transmembrane (7TM) helical domains connected by intracellular and extracellular loops.[11][12] The receptor is primarily coupled to the Gi family of G-proteins.[1][3][13]
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of LTB4-bound human BLT1 in an active conformation complexed with a Gi protein.[1][14] These structural insights have revealed key molecular determinants for LTB4 binding, involving a hydrogen-bond network of water molecules and key polar residues.[1][14] The activation mechanism involves the displacement of specific residues, which unlocks an ion lock in the lower part of the binding pocket, leading to the conformational changes necessary for G-protein coupling and signal transduction.[1][14]
Expression Profile
BLT1 expression is predominantly found on the surface of immune cells.[12][15] While its sister receptor, BLT2, is more ubiquitously expressed and has a lower affinity for LTB4, BLT1's high affinity and specific expression pattern underscore its specialized role in immunity.[3][12][15]
| Table 1: Cellular and Tissue Expression of BLT1 | | :--- | :--- | | Cell Type | Expression Details and Key Functions | | Neutrophils | High expression; mediates chemotaxis, adhesion, and recruitment, playing a critical role in inflammatory arthritis and host defense.[2][16][17] | | T-Lymphocytes | Expressed on effector T cells (both TH1 and TH2); mediates chemotaxis and recruitment to inflamed tissues.[15][18] BLT1 expression is induced upon differentiation into effector cells.[19] | | Monocytes/Macrophages | Expressed on monocytes and their precursors; contributes to their recruitment and activation in inflammatory responses.[5][20] | | Dendritic Cells (DCs) | Expressed on specific DC subsets (BLT1hi and BLT1lo), which exhibit distinct migratory activities and cytokine profiles, controlling allergic skin inflammation.[19][21] | | Eosinophils | BLT1 is expressed and mediates LTB4-induced responses.[4] | | Mast Cells | BLT1 expression is involved in mast cell activation.[20] | | Vascular Smooth Muscle Cells (SMCs) | BLT1 is expressed on vascular SMCs, where it can be upregulated by NF-κB signaling and induces cell migration and proliferation, contributing to intimal hyperplasia.[4] | | Synovial Tissue (Rheumatoid Arthritis) | BLT1 mRNA is expressed more strongly in RA synovial tissues compared to osteoarthritis tissues. Leukocytes infiltrating the synovial fluid in RA patients predominantly express BLT1.[22] |
Signaling Pathways
Activation of BLT1 by LTB4 initiates a cascade of intracellular signaling events primarily through the Gi protein. This leads to the dissociation of the Gαi and Gβγ subunits, which subsequently modulate multiple downstream effector pathways to control key cellular functions like migration, proliferation, and cytokine production.
G-Protein Coupling and Downstream Effectors
Upon LTB4 binding, BLT1 activates Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The released Gβγ subunits are known to activate phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10]
Furthermore, BLT1 signaling engages multiple kinase cascades that are critical for its pro-inflammatory effects:
-
PI3K-ERK1/2 Pathway: The LTB4/BLT1 axis activates the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[23][24] This cascade is crucial for mediating resistance to the anti-proliferative effects of TGF-β1 in some cancer cells by promoting the phosphorylation of the Smad3 linker region.[23]
-
NF-κB Pathway: BLT1 signaling can lead to the activation of the transcription factor NF-κB, which is a central regulator of inflammatory gene expression.[4] Interestingly, the expression of the BLT1 receptor itself can be upregulated in an NF-κB-dependent manner, creating a positive feedback loop that amplifies inflammation.[4]
Receptor Regulation and Crosstalk
Like many GPCRs, BLT1 signaling is tightly regulated. Following activation, the receptor is phosphorylated by G-protein receptor kinases (GRKs), which promotes the binding of β-arrestins.[25] β-arrestin binding desensitizes the receptor and facilitates its internalization, thereby terminating the signal.[7][25]
Recent studies have identified the Receptor for Advanced Glycation End Products (RAGE) as a novel binding partner for BLT1.[24][26] The interaction with RAGE modulates BLT1 signaling by potentiating LTB4-dependent ERK phosphorylation while inhibiting the activation of NF-κB.[26] This crosstalk adds another layer of complexity to the regulation of LTB4-mediated inflammatory responses.
Caption: BLT1 receptor signaling cascade.
Pharmacology and Drug Development
The central role of the LTB4-BLT1 axis in inflammation has made it an attractive target for drug development. Efforts have focused on creating specific antagonists to block BLT1 signaling.[27][28] Several BLT1 antagonists have been developed and evaluated in preclinical models and clinical trials for various inflammatory diseases.[6][28]
While animal models have shown that BLT1 blockade can dramatically suppress arthritis and other inflammatory conditions, clinical trials in humans, particularly for rheumatoid arthritis, have not yet yielded successful outcomes.[6][8] This suggests a more complex role for this pathway in human disease, necessitating further research to define the optimal therapeutic strategies for targeting BLT1.[6]
| Table 2: Selected BLT1 Antagonists and Binding Affinities | | :--- | :--- | :--- | :--- | | Compound | Type | Binding Affinity (Ki) | Notes | | CP-105,696 | Antagonist | 0.47 nM (human BLT1)[29] | A potent and selective BLT1 antagonist. | | CP-195,543 | Antagonist | 1.2 nM (human BLT1)[29] | Another selective antagonist from the same class as CP-105,696. | | U75302 | Antagonist | Not specified | A widely used specific antagonist in preclinical studies to probe BLT1 function.[30][31] | | BIIL 284 | Antagonist | Not specified | A prodrug whose active metabolites have a high affinity for BLT receptors; shown to inhibit intimal hyperplasia in rats.[4] | | MK-D-046 | Antagonist | Not specified | A selective antagonist whose structure in complex with BLT1 has been determined by crystallography.[32] |
Key Experimental Methodologies
Studying BLT1 function requires a range of specialized molecular and cellular assays. Below are protocols for two fundamental experimental approaches.
Receptor-Ligand Binding Assay (Label-Free LC-MS Method)
This modern approach allows for the direct quantification of antagonist binding to BLT1 expressed in cell membranes without the need for radiolabeled or fluorescent ligands.[33]
Principle: The assay involves equilibrating BLT1-containing membranes with a known concentration of an unlabeled probe ligand (and a competitor, if measuring affinity). The receptor-bound ligand is then separated from the free ligand by rapid filtration, and the amount of bound ligand is quantified using highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS).[33]
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing human or mouse BLT1 (e.g., HEK293 cells).
-
Binding Reaction: In a 96-well plate, incubate the BLT1 membranes with an unlabeled probe ligand at a concentration near its dissociation constant (Kd). For competition assays, add varying concentrations of the unlabeled antagonist being tested. Allow the reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound ligand from the free ligand by vacuum filtration through a cationic glass fiber filter plate. The positive charge of the filter helps retain the negatively charged cell membranes.
-
Extraction: Elute the bound ligand from the filters using an appropriate organic solvent.
-
Quantification: Analyze the eluted samples by LC-MS in selected reaction monitoring (SRM) mode to specifically and sensitively quantify the amount of bound probe ligand.
-
Data Analysis: For competition assays, plot the amount of bound probe ligand against the concentration of the competitor drug. Fit the data to a one-site competition model to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Caption: Workflow for a label-free LC-MS binding assay.
Cell Migration (Chemotaxis) Assay
This assay measures the ability of cells expressing BLT1 to migrate along a concentration gradient of LTB4. The Boyden chamber or Transwell insert system is commonly used.[25][34]
Principle: Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (LTB4). Cells migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.
Detailed Protocol:
-
Cell Preparation: Culture leukocytes that endogenously express BLT1 (e.g., neutrophils, or bone marrow-derived dendritic cells) or a cell line transfected with BLT1.[25] Starve the cells in serum-free media for 18-24 hours prior to the assay.[34]
-
Assay Setup:
-
Add serum-free media containing LTB4 at various concentrations (e.g., 1-100 nM) to the lower wells of a 24-well plate. Include a negative control well with media only.
-
Place Transwell inserts (typically with 5 or 8 µm pores) into each well.
-
Resuspend the prepared cells in serum-free media and add a specific number of cells (e.g., 1 x 106 cells/mL) to the top chamber of each insert.[34]
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (e.g., 2-4 hours).
-
Quantification:
-
Remove the inserts from the plate.
-
Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane with a stain such as crystal violet or DAPI.
-
Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields for each membrane.
-
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the concentration of LTB4 to generate a chemotactic curve.
Caption: Workflow for a Transwell cell migration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 6. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 Receptor1 Imaging in Drug Development - CD BioSciences [bioimagingtech.com]
- 8. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 11. Cooperative conformational changes in a G-protein-coupled receptor dimer, the leukotriene B(4) receptor BLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of leukotriene B4 receptor 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression of leukotriene B4 receptor 1 defines functionally distinct DCs that control allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. Real-time imaging of leukotriene B₄ mediated cell migration and BLT1 interactions with β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Label-Free, LC-MS-Based Assays to Quantitate Small-Molecule Antagonist Binding to the Mammalian BLT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. content.abcam.com [content.abcam.com]
expression of BLT-1 in different tissues
An In-depth Technical Guide to the Expression of BLT-1 in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expression of the high-affinity leukotriene B4 receptor 1 (this compound), a key player in inflammatory responses. Understanding the tissue-specific expression of this compound is critical for the development of targeted therapeutics for a range of inflammatory diseases.
Quantitative Expression of this compound
The expression of this compound is predominantly observed in immune cells, with varying levels across different hematopoietic lineages. Its expression is also dynamically regulated in various tissues, particularly during inflammatory conditions.
This compound mRNA Expression
Table 1: Relative mRNA Expression of LTB4R (this compound) in Human Tissues
| Tissue | Relative Expression Level | Data Source |
| Spleen | High | [1][2] |
| Lymph Node | High | [1] |
| Bone Marrow | High | [1] |
| Peripheral Blood Leukocytes | High | [3] |
| Lung | Moderate | [1] |
| Small Intestine | Moderate | [1] |
| Colon | Moderate | [1] |
| Liver | Low | [2] |
| Brain | Low | [2] |
| Heart | Low | [2] |
| Skeletal Muscle | Low | [2] |
| Kidney | Low | [1] |
| Testis | Low | [1] |
Expression levels are qualitative summaries based on data from The Human Protein Atlas and other cited literature. For precise quantitative data, it is recommended to consult the primary literature and databases such as the Gene Expression Omnibus (GEO) and ArrayExpress.
Table 2: Relative mRNA Expression of Ltb4r1 (this compound) in Mouse Tissues
| Tissue | Relative Expression Level | Data Source |
| Spleen | High | [4] |
| Lung | High | [4] |
| Peritoneal Macrophages | High | [5] |
| Bone Marrow | High | [4] |
| Dorsal Root Ganglion | Present | [4] |
| Heart (Infarct Area) | High (post-MI) | [6] |
| Brain | Present | [4] |
Expression levels are qualitative summaries based on cited literature. Expression can be significantly upregulated in response to inflammatory stimuli.
This compound Protein Expression
Table 3: this compound Protein Expression in Human Cell Types and Tissues
| Cell Type/Tissue | Expression Level/Localization | Data Source |
| Neutrophils | High | [5] |
| Monocytes | High | [5] |
| Macrophages | High | [5] |
| Eosinophils | High | |
| Dendritic Cells | Present | [5] |
| Differentiated T-cells | Present | [5] |
| Synovial Tissue (RA) | Present in infiltrating leukocytes | [3] |
| Ovarian Neoplasms | Expressed in 34% of cases | [7] |
| Immune Cells | Membranous and cytoplasmic | [1][8] |
Protein expression data is largely derived from immunohistochemistry and flow cytometry studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound expression. Below are representative protocols for key experimental techniques.
Quantitative Real-Time PCR (qPCR) for LTB4R mRNA Expression
This protocol is a general guideline and should be optimized for specific experimental conditions and equipment.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from tissue or cell samples using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.[9]
2. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for LTB4R (and a reference gene), and nuclease-free water.
-
A representative primer set for human LTB4R:
-
Forward: 5'-GGC TCT GCT GCT CTT CCT C-3'
-
Reverse: 5'-AGG GCA GAG GAG AGG AAG A-3'
-
-
A representative primer set for mouse Ltb4r1:
-
Forward: 5'-CTG GGC TAT GAC TTC TCC TTC A-3'
-
Reverse: 5'-GCA GGC TGA GGT AGA AGA TGA-3'
-
-
Aliquot the master mix into qPCR plates/tubes.
-
Add diluted cDNA to each well.[10]
-
Include no-template controls (NTCs) to check for contamination.[10]
3. qPCR Cycling Conditions:
-
A typical cycling protocol is as follows:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[9]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for LTB4R and the reference gene.
-
Calculate the relative expression of LTB4R using the ΔΔCt method.
Western Blotting for this compound Protein Expression
This is a general protocol; optimization of antibody concentrations and incubation times is recommended.[11][12][13][14]
1. Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane again as described above.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol provides a general framework for IHC staining.[15][16][17][18][19]
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.[19]
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[19]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a microwave, pressure cooker, or water bath.[16]
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[17]
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).[16]
-
Incubate with the primary antibody against this compound overnight at 4°C in a humidified chamber.[18]
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody.[17]
-
Wash, then incubate with an avidin-biotin-peroxidase complex (ABC reagent).[17]
-
Develop the signal with a chromogen substrate such as diaminobenzidine (DAB).[15]
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.[15]
-
Dehydrate the sections through graded alcohols and clear in xylene.[15]
-
Mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a G protein-coupled receptor (GPCR) that, upon binding its ligand leukotriene B4 (LTB4), initiates a signaling cascade leading to various cellular responses, primarily related to inflammation and immune cell trafficking.[20][21] The receptor couples to Gαi, leading to the dissociation of the G protein subunits and activation of downstream effector molecules.[22][23][24]
Caption: this compound signaling cascade upon LTB4 binding.
Experimental Workflow for this compound Expression Analysis
The following diagram illustrates a typical workflow for analyzing this compound expression in tissue samples, from sample collection to data interpretation.
References
- 1. Tissue expression of LTB4R - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. uniprot.org [uniprot.org]
- 3. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ltb4r1 leukotriene B4 receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. LTB4R protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. bu.edu [bu.edu]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. arigobio.com [arigobio.com]
- 17. Immunohistochemistry Procedure [sigmaaldrich.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. bosterbio.com [bosterbio.com]
- 20. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 21. jackwestin.com [jackwestin.com]
- 22. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Engineering a G protein-coupled receptor for structural studies: stabilization of the BLT1 receptor ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Leukotriene B4 with its High-Affinity Receptor, BLT1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the potent lipid chemoattractant, leukotriene B4 (LTB4), and its high-affinity G protein-coupled receptor, BLT1. This interaction is a critical component of the inflammatory cascade and represents a key target for the development of novel anti-inflammatory therapeutics. This document details the quantitative aspects of this interaction, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Core Interaction: Quantitative Data
The binding of LTB4 to BLT1 is characterized by high affinity and specificity, initiating a cascade of intracellular signaling events. The following table summarizes key quantitative parameters of this interaction and its modulation.
| Parameter | Ligand/Antagonist | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | LTB4 | ~0.1-2 nM | Various leukocyte types | [1] |
| LTB4 | ~20 nM (for BLT2) | --- | [1] | |
| EC50 for Activation | LTB4 (COX-2 mRNA/protein upregulation) | 16.5 ± 1.7 nM (mRNA); 19 ± 2.4 nM (protein) | Human Synovial Fibroblasts | [2] |
| LTB4 (TRPV1 sensitization) | 100-200 nM | Dorsal Root Ganglion neurons | [1] | |
| Antagonist Affinity (Ki) | SB-209247 | 0.78 nM | --- | [3] |
| Antagonist Potency (IC50) | SB-209247 (LTB4-induced Ca2+ mobilization) | 6.6 nM | --- | [3] |
BLT1 Signaling Pathways
Upon binding of LTB4, BLT1, primarily coupled to the Gi alpha subunit of heterotrimeric G proteins, initiates a signaling cascade that culminates in various cellular responses critical to inflammation, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the BLT1-LTB4 interaction. Below are outlines for key experimental procedures.
Radioligand Binding Assay
This assay is used to determine the affinity and specificity of ligand binding to the BLT1 receptor.
Principle: A radiolabeled form of LTB4 ([³H]LTB4) is incubated with cells or membranes expressing BLT1. The amount of bound radioactivity is measured to quantify the binding. Competition assays with unlabeled ligands are used to determine their binding affinities.[5]
Methodology Outline:
-
Cell/Membrane Preparation: Isolate membranes from cells expressing BLT1 (e.g., transfected HEK293 cells or neutrophils).
-
Incubation: Incubate the membranes with a fixed concentration of [³H]LTB4 in the presence of increasing concentrations of a competing unlabeled ligand.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following BLT1 activation.
Principle: BLT1 activation leads to the release of calcium from intracellular stores. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.
Methodology Outline:
-
Cell Preparation: Plate CHO cells stably expressing human BLT1 in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffer containing pluronic acid.
-
Stimulation: Add LTB4 or other agonists to the wells.
-
Detection: Measure the fluorescence intensity over time using a plate reader with fluorescence detection capabilities (e.g., FlexStation).
-
Data Analysis: Quantify the peak fluorescence response to determine the EC50 of the agonist.
Neutrophil Chemotaxis Assay
This assay assesses the ability of LTB4 to induce directed migration of neutrophils, a key physiological response mediated by BLT1.
Principle: The migration of neutrophils through a porous membrane towards a chemoattractant gradient is quantified.
Methodology Outline:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 5.0 µm pores). Add the chemoattractant (LTB4) to the lower chamber and the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C to allow for cell migration.
-
Quantification: After incubation, count the number of neutrophils that have migrated to the lower chamber or the underside of the membrane. This can be done by microscopy after staining or by using a plate reader-based method.
-
Data Analysis: Compare the number of migrated cells in response to the chemoattractant with a negative control (buffer alone).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a neutrophil chemotaxis assay, a fundamental experiment to characterize the pro-inflammatory activity of the LTB4-BLT1 axis.
This guide provides a foundational understanding of the BLT1-LTB4 interaction for professionals in the field. The provided data, protocols, and visualizations are intended to support further research and drug development efforts targeting this important inflammatory pathway.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Human LTB4R Gene: Sequence, Signaling, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The leukotriene B4 receptor 1 (LTB4R), encoded by the LTB4R gene in humans, is a critical G protein-coupled receptor (GPCR) implicated in a myriad of inflammatory and immune responses. As a high-affinity receptor for the potent lipid mediator leukotriene B4 (LTB4), it plays a pivotal role in orchestrating leukocyte trafficking and activation at sites of inflammation. This technical guide provides a comprehensive overview of the human LTB4R gene, including its genetic sequence, protein characteristics, signaling pathways, and key experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development targeting inflammatory disorders.
Introduction
Leukotriene B4 (LTB4) is a powerful pro-inflammatory chemoattractant synthesized from arachidonic acid by the 5-lipoxygenase pathway. Its biological effects are primarily mediated through two G protein-coupled receptors: the high-affinity LTB4 receptor 1 (BLT1), encoded by the LTB4R gene, and the low-affinity LTB4 receptor 2 (BLT2), encoded by the LTB4R2 gene.[1] The LTB4R, or BLT1, is the focus of this guide due to its predominant role in mediating the inflammatory actions of LTB4.[1] Activation of LTB4R on various leukocyte subsets, including neutrophils, macrophages, and T cells, triggers a cascade of intracellular events leading to chemotaxis, adhesion, and the production of pro-inflammatory cytokines.[1] This positions the LTB4R as a key regulator of inflammatory processes and a promising therapeutic target for a range of diseases, including asthma, psoriasis, and arthritis.[1][2]
Genetic and Genomic Features of Human LTB4R
The human LTB4R gene is a protein-coding gene with well-defined genomic characteristics. Understanding these features is fundamental for genetic studies and the development of molecular tools for its investigation.
Gene Identification and Location
The official symbol for the human gene encoding the leukotriene B4 receptor 1 is LTB4R.[3] It is also known by several aliases, including BLTR, CMKRL1, GPR16, LTB4R1, and P2RY7.[2][4][5]
| Identifier Type | Identifier |
| HGNC ID | HGNC:6713[2][3] |
| NCBI Gene ID | 1241[2][6] |
| Ensembl Gene ID | ENSG00000213903[2][4] |
| OMIM ID | 601531[2] |
The LTB4R gene is located on the forward strand of chromosome 14 at the cytogenetic band 14q12.[3][5] The genomic coordinates on the GRCh38 assembly are from base pair 24,311,450 to 24,318,036.[4][5]
Gene Structure and Transcripts
The LTB4R gene gives rise to several transcript variants through alternative splicing. The Ensembl database lists 13 transcripts (splice variants) for this gene.[4] The canonical transcript, LTB4R-201 (ENST00000345363.8), is a key reference for studying the gene's function.
The LTB4R Protein (BLT1)
The LTB4R gene encodes the leukotriene B4 receptor 1 protein, also known as BLT1. This protein is a member of the rhodopsin-like GPCR family and is integral to the plasma membrane.[2][5]
Protein Characteristics
| Characteristic | Value |
| UniProtKB/Swiss-Prot ID | Q15722[2][7] |
| Protein Name | Leukotriene B4 receptor 1[7] |
| Length | 352 amino acids[7] |
| Molecular Weight (Da) | 39,978 (theoretical) |
| Subcellular Location | Plasma membrane[2][8] |
Function
The LTB4R protein functions as a high-affinity receptor for leukotriene B4.[6] This interaction initiates a signaling cascade that is crucial for various cellular responses in the immune system. The primary functions include:
-
Chemotaxis: Directing the migration of leukocytes, particularly neutrophils, to sites of inflammation.[1]
-
Cell Adhesion: Promoting the adhesion of leukocytes to the endothelium, a critical step in their extravasation into tissues.[1]
-
Pro-inflammatory Mediator Release: Stimulating the release of cytokines and other inflammatory molecules.[1]
LTB4R Signaling Pathways
Upon binding of LTB4, the LTB4R undergoes a conformational change that allows it to couple with and activate intracellular heterotrimeric G proteins, primarily of the Gi/o family. This initiates a cascade of downstream signaling events.
Experimental Protocols
The study of LTB4R function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the LTB4R.
Materials:
-
Membranes from cells expressing recombinant human LTB4R.
-
[³H]-LTB4 (radiolabeled ligand).
-
Unlabeled LTB4 (for competition binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled LTB4.
-
In a 96-well plate, add cell membranes, [³H]-LTB4 at a fixed concentration (e.g., 1 nM), and varying concentrations of unlabeled LTB4 to the binding buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the unlabeled ligand.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following LTB4R activation.
Materials:
-
Cells expressing human LTB4R (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
LTB4 or other agonists.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorometric reader and measure the baseline fluorescence.
-
Add LTB4 or other agonists to the wells and immediately measure the change in fluorescence over time.
-
Analyze the data to determine the dose-response curve and the EC₅₀ value of the agonist.
Role in Disease and Therapeutic Implications
The central role of the LTB4R in inflammation makes it a significant factor in the pathophysiology of numerous diseases.
| Disease | Role of LTB4R | Therapeutic Potential |
| Asthma | Promotes airway inflammation, bronchoconstriction, and mucus production. | LTB4R antagonists may reduce airway inflammation and hyperresponsiveness. |
| Psoriasis | Contributes to the accumulation of neutrophils in the skin, leading to plaque formation.[2] | Topical or systemic LTB4R antagonists could alleviate skin inflammation. |
| Rheumatoid Arthritis | Mediates the recruitment of inflammatory cells into the joints, contributing to synovitis and joint destruction. | LTB4R blockade may reduce joint inflammation and damage. |
| Atherosclerosis | Involved in the recruitment of macrophages to atherosclerotic plaques. | LTB4R antagonists could potentially stabilize plaques and reduce cardiovascular events. |
The development of specific and potent LTB4R antagonists is an active area of research for the treatment of these and other inflammatory conditions.
Conclusion
The human LTB4R gene and its protein product, the high-affinity leukotriene B4 receptor, are central players in the inflammatory cascade. A thorough understanding of its genetic makeup, signaling mechanisms, and role in disease is crucial for the development of novel anti-inflammatory therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of LTB4R biology and harnessing its therapeutic potential. The detailed protocols and summarized data herein are intended to facilitate further investigation into this important drug target.
References
- 1. Gene - LTB4R [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. Gene symbol report | HUGO Gene Nomenclature Committee [genenames.org]
- 4. Gene: LTB4R (ENSG00000213903) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 5. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 6. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. alliancegenome.org [alliancegenome.org]
The Discovery and History of the BLT-1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The leukotriene B4 receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its discovery and subsequent characterization have illuminated key pathways in leukocyte trafficking and activation, establishing it as a significant therapeutic target for a host of inflammatory diseases. This technical guide provides a comprehensive overview of the history, discovery, and molecular pharmacology of the this compound receptor, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this critical inflammatory mediator.
Discovery and Cloning
The existence of a specific receptor for the potent chemoattractant leukotriene B4 (LTB4) was first inferred from the stereospecific and high-affinity binding of radiolabeled LTB4 to human neutrophils. These early studies in the 1980s laid the groundwork for the eventual molecular identification of the receptor. The definitive cloning of the human this compound receptor was a landmark achievement, accomplished by leveraging its expression in differentiated myeloid cell lines.[1]
Subsequent to its initial identification, a second, low-affinity receptor for LTB4, designated BLT-2, was also cloned.[1] The two receptors, while both responding to LTB4, exhibit distinct affinities and tissue distribution patterns, suggesting different physiological roles.[1] this compound is primarily expressed on leukocytes, including neutrophils, eosinophils, monocytes, and subsets of T lymphocytes, consistent with its role in orchestrating immune cell migration to sites of inflammation.[1][2][3]
Quantitative Ligand Binding and Functional Data
The pharmacological characterization of the this compound receptor has been defined by extensive radioligand binding and functional assays. These studies have quantified the affinity of LTB4 and a variety of synthetic antagonists for the receptor, providing a basis for drug development efforts.
Table 1: Binding Affinities of LTB4 and Analogs for BLT Receptors
| Ligand | Receptor | Cell Type/Membrane Preparation | Assay Type | Kd / Ki (nM) | Reference(s) |
| [3H]LTB4 | This compound (high-affinity site) | Human Neutrophils | Saturation Binding | 0.46 | [4] |
| [3H]LTB4 | This compound (low-affinity site) | Human Neutrophils | Saturation Binding | 541 | [4] |
| LTB4 | This compound | Human Neutrophils | Competitive Binding | 1.9 | |
| 20-COOH LTB4 | This compound | Not Specified | Competitive Binding | High Affinity |
Table 2: Pharmacological Profile of Selected this compound Antagonists
| Antagonist | Chemical Structure | Cell Type/Membrane Preparation | Assay Type | IC50 / Ki (nM) | Reference(s) |
| U-75302 |
| U-937 cells | Functional (MAPK/AKT activation) | 10-7 mol/L | [5] |
| BIIL 284 (prodrug) |
| Not Applicable | Not Applicable | Not Applicable | [6] |
| CP-105696 |
| Human Neutrophils | [3H]LTB4 Binding | 8.42 | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of the this compound receptor.
[3H]LTB4 Radioligand Binding Assay with Human Neutrophils
This protocol is adapted from studies characterizing LTB4 binding to its high-affinity receptor on human neutrophils.[4][9]
1. Isolation of Human Neutrophils:
-
Obtain whole blood from healthy donors in heparinized tubes.
-
Isolate neutrophils using dextran sedimentation followed by centrifugation over a Ficoll-Paque gradient.
-
Lyse contaminating erythrocytes with hypotonic saline.
-
Resuspend the purified neutrophil pellet in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
2. Membrane Preparation (Optional, for membrane binding assays):
-
Resuspend purified neutrophils in ice-cold homogenization buffer (e.g., Tris-HCl with protease inhibitors).
-
Disrupt cells by nitrogen cavitation or sonication.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Pellet the membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in binding buffer.
3. Binding Assay:
-
In a 96-well plate, combine the following in binding buffer (e.g., PBS with 0.1% BSA):
-
50 µL of neutrophil suspension or membrane preparation.
-
50 µL of [3H]LTB4 (final concentration ~0.3 nM).
-
50 µL of competing unlabeled ligand (e.g., LTB4 for non-specific binding, or test antagonist at various concentrations).
-
-
Incubate at 4°C for 10-20 minutes to reach equilibrium.[4]
4. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., Tris-HCl) to remove unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled LTB4) from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]LTB4 to determine Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method for assessing the chemotactic response of neutrophils to LTB4.[10][11]
1. Neutrophil Isolation:
-
Isolate human neutrophils as described in section 3.1.1.
-
Resuspend the cells in a serum-free medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 106 cells/mL.
2. Assay Setup:
-
Use a 96-well Boyden chamber (transwell) plate with a 3-5 µm pore size polycarbonate membrane.
-
Add the chemoattractant solution (e.g., LTB4 at concentrations ranging from 0.1 to 100 nM) to the lower wells of the chamber. Use medium alone as a negative control.
-
Carefully place the transwell inserts into the lower wells, avoiding air bubbles.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).
-
Mount the membranes on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
Alternatively, migrated cells in the lower chamber can be quantified by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase or by using a fluorescent DNA-binding dye.[10]
5. Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
Plot the number of migrated cells against the concentration of LTB4 to generate a dose-response curve.
This compound Signaling Pathways
Upon binding of LTB4, the this compound receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This compound primarily couples to pertussis toxin-sensitive Gi proteins, but also to Gq.[5] This initiates a cascade of intracellular signaling events culminating in various cellular responses, including chemotaxis, degranulation, and production of reactive oxygen species.
Gi-Mediated Signaling
The activation of Gi by this compound leads to the dissociation of the Gαi and Gβγ subunits, which then activate distinct downstream effectors.
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 binding to human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Binding and metabolism of leukotriene B4 by neutrophils and their subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
An In-depth Technical Guide to the Mechanism of Action of Block Lipid Transport-1 (BLT-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Block Lipid Transport-1 (BLT-1), a potent and selective small-molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI). This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and utilizing this compound in research and drug development.
Core Mechanism of Action: Inhibition of SR-BI-Mediated Lipid Transport
Block Lipid Transport-1 (this compound) is a thiosemicarbazone copper chelator that selectively inhibits the function of Scavenger Receptor B, type 1 (SR-BI).[1] SR-BI is a cell surface glycoprotein pivotal in high-density lipoprotein (HDL) metabolism, mediating the selective uptake of lipids, such as cholesteryl esters, from HDL into cells.[2]
The primary mechanism of action of this compound is the direct inhibition of this lipid transfer process.[1] Notably, this compound's inhibitory effect is highly specific to the lipid transport function of SR-BI and does not interfere with other cellular processes like receptor-mediated endocytosis or intracellular vesicular trafficking.[3] An intriguing aspect of this compound's interaction with SR-BI is that while it blocks lipid transport, it concurrently enhances the binding of HDL to the receptor.[3]
The molecular basis for this inhibition lies in the interaction of this compound with a specific residue in the extracellular domain of SR-BI. It has been demonstrated that this compound is an irreversible inhibitor that likely forms a covalent bond with the free thiol group of cysteine 384 (Cys384) within the receptor.[2][4] Mutating this cysteine to a serine renders SR-BI completely insensitive to this compound, confirming that SR-BI itself is the direct molecular target.[2][4]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various cellular and liposomal assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | System | Lipoprotein Substrate | IC50 | Reference |
| Lipid Uptake | ldlA[mSR-BI] cells | DiI-HDL | 60 nM | [1] |
| Lipid Uptake | ldlA[mSR-BI] cells | [3H]CE-HDL | 110 nM | [1] |
| Lipid Uptake | mSR-BI-t1-containing liposomes | [3H]CE-HDL | 57 nM | [1] |
| Lipid Uptake | liposomes | [3H]CE-HDL | 98 nM | [1] |
| HCV Entry | Huh 7.5.1 cells | - | 0.96 µM | [1] |
Signaling Pathways Modulated by this compound Inhibition of SR-BI
SR-BI is not only a lipid transporter but also participates in cellular signaling. Upon HDL binding, SR-BI can activate downstream signaling cascades that influence cell proliferation and migration. These signaling events are often dependent on the interaction of SR-BI's C-terminal domain with the adaptor protein PDZK1.[1][5] Key signaling pathways activated by the HDL/SR-BI interaction include the PI3K/Akt and Erk1/2 pathways.[1][5] By inhibiting SR-BI, this compound can effectively block these downstream signaling events.
Below is a diagram illustrating the SR-BI signaling pathway and the point of inhibition by this compound.
Caption: SR-BI signaling pathway and this compound inhibition.
The following diagram illustrates the experimental workflow for assessing this compound's effect on SR-BI mediated lipid uptake.
Caption: Experimental workflow for lipid uptake assay.
Detailed Experimental Protocols
Cellular Lipid Uptake Assay (DiI-HDL or [3H]CE-HDL)
This protocol is adapted from methodologies described in studies investigating this compound's effect on SR-BI.[1][3]
Objective: To quantify the inhibition of SR-BI-mediated lipid uptake from HDL by this compound in a cellular context.
Materials:
-
ldlA[mSR-BI] cells (CHO cells deficient in LDL receptor and overexpressing murine SR-BI)
-
Culture medium (e.g., Ham's F-12 with appropriate supplements)
-
This compound stock solution (in DMSO)
-
DiI-labeled HDL (DiI-HDL) or [3H]cholesteryl ether-labeled HDL ([3H]CE-HDL)
-
Assay buffer (e.g., serum-free medium)
-
Wash buffer (e.g., PBS)
-
96-well plates
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Cell Seeding: Seed ldlA[mSR-BI] cells in 96-well plates and culture until they reach a desired confluency.
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Incubation with Labeled HDL:
-
Add DiI-HDL or [3H]CE-HDL to each well to a final concentration (e.g., 10 µg/mL).
-
Incubate for 2-4 hours at 37°C.
-
-
Washing:
-
Aspirate the incubation medium.
-
Wash the cells multiple times with ice-cold wash buffer to remove unbound HDL.
-
-
Quantification:
-
For DiI-HDL: Lyse the cells and measure the fluorescence intensity using a plate reader (e.g., excitation/emission at 540/575 nm).
-
For [3H]CE-HDL: Lyse the cells and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells or with a large excess of unlabeled HDL).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HDL Binding Assay (125I-HDL)
This protocol is based on descriptions from studies characterizing the effect of this compound on HDL binding to SR-BI.[6]
Objective: To determine the effect of this compound on the binding of HDL to SR-BI.
Materials:
-
ldlA[mSR-BI] cells
-
Culture medium
-
This compound stock solution (in DMSO)
-
125I-labeled HDL (125I-HDL)
-
Binding buffer (e.g., serum-free medium with BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
24-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Plate ldlA[mSR-BI] cells in 24-well plates and grow to confluency.
-
Pre-incubation with this compound:
-
Prepare dilutions of this compound in binding buffer.
-
Remove the culture medium and wash the cells.
-
Add the this compound dilutions to the cells and pre-incubate for 1 hour at 37°C.
-
-
Binding Reaction:
-
Add 125I-HDL to each well at a specific concentration (e.g., 10 µg/mL).
-
To determine non-specific binding, include wells with a large excess (e.g., 40-fold) of unlabeled HDL.
-
Incubate at 4°C for 2 hours to allow binding but minimize internalization.
-
-
Washing:
-
Aspirate the binding buffer.
-
Wash the cells extensively with ice-cold wash buffer to remove unbound 125I-HDL.
-
-
Quantification:
-
Lyse the cells (e.g., with NaOH).
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Compare the specific binding in the presence of this compound to the vehicle control to determine the effect on HDL binding.
-
Conclusion
This compound is a highly specific and potent inhibitor of the lipid transport function of SR-BI. Its mechanism involves a direct and irreversible interaction with the Cys384 residue in the extracellular domain of the receptor. While inhibiting lipid flux, this compound paradoxically enhances HDL binding, providing a unique tool to dissect the complex functions of SR-BI. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into SR-BI's role in health and disease and to aid in the development of novel therapeutics targeting lipid metabolism.
References
- 1. Frontiers | SR-BI: Linking Cholesterol and Lipoprotein Metabolism with Breast and Prostate Cancer [frontiersin.org]
- 2. Exoplasmic cysteine Cys384 of the HDL receptor SR-BI is critical for its sensitivity to a small-molecule inhibitor and normal lipid transport activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SR-BI Mediated Transcytosis of HDL in Brain Microvascular Endothelial Cells Is Independent of Caveolin, Clathrin, and PDZK1 [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Scavenger Receptor Class B Type I (SR-BI) is a Plasma Membrane Cholesterol Sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the BLT-1 Gene Knockout Mouse Phenotype: Implications for Inflammation and Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachonic acid, playing a critical role in the initiation and amplification of inflammatory responses. Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1 (Leukotriene B4 Receptor 1).[1][2][3][4] BLT1 is predominantly expressed on the surface of leukocytes, including neutrophils, macrophages, eosinophils, mast cells, and activated T lymphocytes, where it functions as a powerful chemoattractant, guiding these cells to sites of inflammation.[1][3][5][6] The development of mice deficient in the Ltb4r1 gene (BLT-1 knockout or BLT1⁻/⁻ mice) has been instrumental in elucidating the receptor's role in a multitude of disease processes. This technical guide provides a comprehensive overview of the reported phenotypes of this compound knockout mice, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The consistent and robust anti-inflammatory phenotype observed in these mice across various disease models underscores the potential of BLT1 as a therapeutic target for a range of inflammatory disorders.
Core Phenotypes of this compound Knockout Mice
The most striking and consistent phenotype of this compound knockout mice is their profound resistance to inflammation in a variety of disease models. This resistance is primarily attributed to impaired leukocyte recruitment to inflammatory sites.
Inflammatory Arthritis
This compound deficiency confers almost complete protection against the development of inflammatory arthritis.[7] This has been demonstrated in multiple preclinical models.
-
Collagen-Induced Arthritis (CIA): In the CIA model, which mimics aspects of human rheumatoid arthritis, BLT1⁻/⁻ mice show a total absence of disease pathology.[7] This includes a lack of joint swelling, inflammatory cell infiltration, pannus formation, and bone erosion, which are characteristic of the disease in wild-type (WT) animals.[7] Despite this protection, the systemic autoimmune response, measured by serum levels of anti-collagen antibodies, remains similar to that of WT mice, indicating that BLT1's primary role is in mediating the local inflammatory response within the joint rather than modulating the adaptive immune response to collagen.[7]
-
K/BxN Serum Transfer Arthritis: This model isolates the effector phase of arthritis. BLT1⁻/⁻ mice are also resistant to arthritis induced by the transfer of K/BxN serum.[8] This demonstrates the critical requirement for BLT1 in neutrophil recruitment into the joint, a key event in the pathogenesis of this model.[8]
Table 1: Phenotypic Comparison in Arthritis Models
| Parameter | Model | Wild-Type (WT) Mice | This compound Knockout (BLT1⁻/⁻) Mice | Citation |
| Clinical Score | K/BxN Serum Transfer | Significant increase post-serum injection | No significant increase; resistant to disease | [8] |
| Ankle Thickness | K/BxN Serum Transfer | Significant increase post-serum injection | No significant increase | [8] |
| Histopathology | CIA & K/BxN | Synovial inflammation, cartilage & bone erosion | Absence of inflammation and joint pathology | [7][8] |
| Anti-Collagen Abs | CIA | High serum levels | Similar high serum levels as WT | [7] |
Allergic Inflammation
The LTB4/BLT1 axis is a crucial component in the pathogenesis of allergic inflammatory conditions, such as asthma and food allergies.
-
Allergic Asthma: Studies using models of allergen-induced airway hyperresponsiveness and inflammation have shown that BLT1⁻/⁻ mice have significantly reduced phenotypes.[1][9] The absence of BLT1 is linked to decreased production of the Th2 cytokine IL-13 from lung T cells and impaired recruitment of effector CD8+ T cells to the airways.[9]
-
Allergic Enteritis: In a mouse model of ovalbumin (OVA)-induced allergic enteritis, a model for food allergies, BLT1 knockout mice exhibit significantly attenuated disease severity.[10] Compared to WT mice, the knockout animals show reduced systemic allergic symptoms, diarrhea, and colonic edema.[10] Furthermore, the accumulation of key inflammatory cells—including neutrophils, eosinophils, M2-macrophages, dendritic cells, and CD4+ T cells—in the colonic mucosa is significantly lower in BLT1⁻/⁻ mice.[10]
Table 2: Phenotypic Comparison in Allergic Inflammation Models
| Parameter | Model | Wild-Type (WT) Mice | This compound Knockout (BLT1⁻/⁻) Mice | Citation |
| Airway Hyperresponsiveness | Allergen-Induced Asthma | Present | Reduced | [1][9] |
| Enteritis Severity | OVA-Induced Allergic Enteritis | Severe (diarrhea, colonic edema) | Significantly attenuated | [10] |
| Colonic Cell Infiltration | OVA-Induced Allergic Enteritis | High accumulation of neutrophils, eosinophils, etc. | Significantly lower accumulation | [10] |
| Serum OVA-specific IgE | OVA-Induced Allergic Enteritis | Increased | No significant difference from WT | [10] |
Adipose Tissue Inflammation and Metabolism
BLT1 plays a regulatory role in obesity-induced inflammation within visceral adipose tissue (VAT).
-
Inflammaging: In aged mice, which naturally exhibit increased adiposity and chronic low-grade inflammation ("inflammaging"), BLT1 expression is highest in VAT macrophages.[5][11] Obese BLT1 knockout mice show improved insulin sensitivity and reduced inflammation.[5] These mice also display a shift in macrophage polarization within VAT, with a decrease in pro-inflammatory M1 macrophages and an increase in anti-inflammatory M2 macrophages.[5][11]
-
Diet-Induced Obesity: Interestingly, while BLT1 deficiency impacts inflammation associated with obesity, it does not appear to protect against diet-induced obesity itself. When fed a high-fat diet (HFD), BLT1-KO mice show a similar growth curve and body composition to WT mice.[12]
Table 3: Phenotypic Comparison in Metabolic Inflammation
| Parameter | Condition | Wild-Type (WT) Mice | This compound Knockout (BLT1⁻/⁻) Mice | Citation |
| VAT Macrophage Profile | Obesity / Aging | Predominantly pro-inflammatory M1 | Increased anti-inflammatory M2, decreased M1 | [5][11] |
| Insulin Sensitivity | Obesity | Reduced | Improved | [5] |
| Body Weight on HFD | High-Fat Diet | Obese | Obese (similar to WT) | [12] |
Bone Metabolism
The LTB4/BLT1 pathway is implicated in diseases involving bone resorption, such as osteoporosis.
-
Bone Resorption Models: BLT1 deficiency significantly attenuates bone loss in models induced by either ovariectomy (a model for postmenopausal osteoporosis) or lipopolysaccharide (LPS) administration.[4]
-
Osteoclast Function: Osteoclasts, the cells responsible for bone resorption, express BLT1 and produce LTB4.[4] Osteoclasts derived from BLT1⁻/⁻ mice show reduced calcium resorption activity. This suggests an autocrine/paracrine loop where LTB4 acts on BLT1 to enhance osteoclastic activity.[4] The signaling involves a Gi protein-Rac1 pathway that influences osteoclast cell morphology, which is crucial for its resorptive function.[4]
The BLT1 Signaling Pathway
LTB4 binding to the BLT1 receptor initiates a cascade of intracellular signaling events that are fundamental to its pro-inflammatory functions, primarily leukocyte chemotaxis and activation.
The binding of LTB4 to BLT1, a Gi/q protein-coupled receptor, triggers the dissociation of G-protein subunits.[4][5] This leads to the activation of multiple downstream effector pathways, including Phospholipase C (PLC), which generates IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. Simultaneously, activation of Phosphatidylinositol 3-kinase (PI3K) leads to the activation of Akt. These pathways converge to activate key transcription factors like NF-κB and MAP kinases (ERK1/2), promoting the expression of pro-inflammatory genes.[5][13] For cell migration, BLT1 signaling activates small GTPases like Rac1, which are critical for cytoskeletal rearrangement and directed movement.[4]
Caption: Simplified LTB4-BLT1 signaling pathway in leukocytes.
Experimental Protocols
The phenotypes described above were elucidated using several key experimental models. The methodologies for generating the knockout mice and for inducing the disease states are summarized below.
Generation of this compound Knockout Mice
This compound deficient mice are generated using standard gene targeting techniques in embryonic stem (ES) cells.[14][15]
-
Targeting Vector Construction: A targeting vector is designed to replace the coding region of the Ltb4r1 gene (the gene encoding BLT1) with a selection cassette, such as one conferring neomycin resistance (neo).[6] The vector includes "homology arms"—long sequences of DNA that match the regions upstream and downstream of the Ltb4r1 gene—to facilitate homologous recombination.
-
ES Cell Transfection: The targeting vector is introduced into mouse ES cells, typically from a 129S4/SvJae strain, via electroporation.[6]
-
Selection and Screening: ES cells that have successfully incorporated the vector into their genome are selected using an agent like neomycin. Correctly targeted clones, where the Ltb4r1 gene has been replaced by the neo cassette via homologous recombination, are identified using PCR and Southern blot analysis.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6J strain).[6]
-
Generation of Chimeras: The injected blastocysts are transferred to a pseudopregnant surrogate mother. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.
-
Breeding and Germline Transmission: Chimeric mice are bred with wild-type mice (e.g., C57BL/6J). If the engineered ES cells contributed to the germline, the knockout allele will be passed on to the offspring. Heterozygous (BLT1⁺/⁻) offspring are then interbred to produce homozygous this compound knockout (BLT1⁻/⁻) mice. The resulting strain is often backcrossed onto a C57BL/6 background for multiple generations.[6]
Induction of Disease Models
Caption: General experimental workflow for a Collagen-Induced Arthritis (CIA) model.
-
Collagen-Induced Arthritis (CIA):
-
Immunization: Mice (e.g., on a C57BL/6 background) are given an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: Approximately 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Monitoring: Mice are monitored regularly (e.g., 3 times per week) for signs of arthritis, including paw swelling and redness. Disease severity is quantified using a clinical scoring system. Ankle thickness is measured with calipers.
-
-
Ovalbumin (OVA)-Induced Allergic Enteritis:
-
Sensitization: Mice are sensitized via an intraperitoneal injection of OVA mixed with an adjuvant, such as aluminum potassium sulphate. This is typically repeated.
-
Challenge: Following sensitization, mice are repeatedly challenged by oral administration of a high concentration of OVA in a solution like PBS.
-
Assessment: Disease is assessed by monitoring for systemic symptoms (e.g., scratching), diarrhea, and weight loss. At the endpoint, colons are collected to measure edema (wet weight), peroxidase activity (as a marker of inflammation), and for histological analysis (e.g., goblet cell hyperplasia). Immune cell populations in the colonic mucosa are analyzed via immunohistochemistry or flow cytometry.[10]
-
-
LPS-Induced Endotoxemia:
-
Administration: Mice receive a single intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. coli.[5] Doses can range, but a typical dose might be 3 mg/kg body weight.[5]
-
Analysis: At various time points after injection (e.g., 2-6 hours), blood and tissues (like visceral adipose tissue or spleen) are collected. Analysis focuses on measuring serum cytokine levels (e.g., IL-6), quantifying immune cell populations, and assessing the activation state of signaling molecules like NF-κB.[5][11]
-
Conclusion and Implications for Drug Development
The collective evidence from this compound gene knockout mouse models provides a compelling and coherent picture of the receptor's central role in mediating leukocyte trafficking and inflammation. The profound resistance of these mice to a wide array of inflammatory diseases—including arthritis, asthma, enteritis, and osteoporosis—highlights the LTB4/BLT1 axis as a critical checkpoint in inflammatory pathogenesis.[1]
For drug development professionals, these findings have significant implications:
-
High-Value Target: BLT1 represents a high-value therapeutic target for inflammatory diseases. Its specific expression on immune cells suggests that targeting it could offer a potent anti-inflammatory effect with a potentially favorable safety profile compared to broader-acting anti-inflammatory agents.
-
Broad Applicability: The efficacy of BLT1 deletion across multiple, distinct inflammatory models suggests that BLT1 antagonists could have therapeutic utility in a wide range of human diseases characterized by neutrophilic and eosinophilic inflammation.
-
Preclinical Model Utility: The this compound knockout mouse is an invaluable tool for validating the mechanism of action of small molecule antagonists or antibody-based therapies designed to target the LTB4/BLT1 pathway.
References
- 1. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor 1 does not mediate disease progression in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A distinctive role of the leukotriene B4 receptor BLT1 in osteoclastic activity during bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 031621 - BLT1/BLT2[-] Strain Details [jax.org]
- 7. Targeted disruption of leukotriene B4 receptors BLT1 and BLT2: a critical role for BLT1 in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deficiency of leukotriene B4 receptor type 1 ameliorates ovalbumin-induced allergic enteritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 15. cyagen.com [cyagen.com]
The BLT1 Receptor: A Comprehensive Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leukotriene B4 Receptor 1 (BLT1) is a high-affinity G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory and immune responses. Its endogenous ligand, leukotriene B4 (LTB4), is a potent lipid mediator derived from arachidonic acid, which acts as a powerful chemoattractant for leukocytes, particularly neutrophils. The LTB4-BLT1 signaling axis is a critical component of the innate immune system, orchestrating the recruitment of immune cells to sites of inflammation and infection. Dysregulation of this pathway has been implicated in a wide range of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis, making BLT1 a significant therapeutic target. This technical guide provides an in-depth overview of the physiological functions of the BLT1 receptor, detailing its signaling pathways, quantitative pharmacological data, and key experimental methodologies.
Data Presentation: Quantitative Analysis of BLT1 Receptor Interactions
The following tables summarize key quantitative data related to the binding and activation of the human BLT1 receptor.
Table 1: Binding Affinities of LTB4 and its Analogs for the Human BLT1 Receptor [1]
| Ligand | Dissociation Constant (Kd) | Inhibition Constant (Ki) |
| Leukotriene B4 (LTB4) | 1.5 nM | 2 nM |
| LTB4-epimers | 34 nM | |
| 20-OH-LTB4 | 58 nM | |
| 2-nor-LTB4 | 80 nM | |
| 6-trans-epi-LTB4 | 1075 nM | |
| 6-trans-LTB4 | 1275 nM |
Data obtained from equilibrium saturation and competition binding studies on human polymorphonuclear leukocyte membranes.[1]
Table 2: Agonist and Antagonist Activities at the Human BLT1 Receptor
| Compound | Compound Type | Activity | Value |
| Leukotriene B4 (LTB4) | Agonist | EC50 (COX-2 mRNA induction) | 16.5 ± 1.7 nM[2] |
| Leukotriene B4 (LTB4) | Agonist | EC50 (COX-2 protein expression) | 19 ± 2.4 nM[2] |
| U75302 | Antagonist | Intrinsic Agonist Activity | Induces adhesion of neutrophils, up-regulation of E-selectin, ICAM-1, and VCAM-1, and release of MCP-1 in HUVECs.[3] |
| CP105696 | Antagonist | Intrinsic Agonist Activity | Induces adhesion of neutrophils, up-regulation of E-selectin, ICAM-1, and VCAM-1, and release of MCP-1 in HUVECs.[3] |
Table 3: Relative mRNA Expression of BLT1 in Human Tissues and Cells
| Tissue/Cell Type | Condition | Relative BLT1 mRNA Expression |
| Synovial Tissue | Rheumatoid Arthritis (RA) | Lower than BLT2 expression.[4] |
| Synovial Tissue | Osteoarthritis (OA) | Lower than in RA.[4] |
| Synovial Fluid Leukocytes | Rheumatoid Arthritis (RA) | Predominantly express BLT1.[4] |
| Peripheral Blood T Cells | Healthy Individuals | Rare population.[5][6] |
| Peripheral Blood T Cells | Acute Epstein-Barr Virus (EBV) Infection | Markedly increased frequency of BLT1+ T cells.[5] |
| Airways | Asymptomatic Allergic Asthmatics | Moderately increased frequency of BLT1+ T cells.[5] |
Signaling Pathways of the BLT1 Receptor
Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events that are crucial for its physiological functions. BLT1 primarily couples to inhibitory G proteins (Gαi) and to a lesser extent, Gq proteins.[7] This dual coupling allows for the activation of multiple downstream effector pathways.
Gαi-Mediated Signaling
Upon LTB4 binding, the Gαi subunit of the heterotrimeric G protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits, in turn, can activate phosphoinositide 3-kinase (PI3K), which is a key step in initiating chemotaxis.
Gq-Mediated Signaling
Coupling to Gq proteins leads to the activation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
The following diagram illustrates the primary signaling pathways activated by the BLT1 receptor.
Caption: BLT1 Receptor Signaling Pathways.
Receptor Internalization and Trafficking
BLT1 receptor internalization is a crucial mechanism for regulating its signaling. Interestingly, agonist-induced internalization of BLT1 is dependent on G-protein-coupled receptor kinase 2 (GRK2) but occurs independently of arrestin recruitment.[8] The C-terminal tail of the receptor is essential for this process.[8] In migrating neutrophils, BLT1 does not internalize upon physiological stimulation, in contrast to other chemoattractant receptors like FPR1 and C5aR1.[9] This sustained surface expression of BLT1 may contribute to persistent chemotactic signaling.
The following diagram depicts the workflow of BLT1 internalization.
Caption: BLT1 Receptor Internalization Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of BLT1 receptor function.
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Kd) of ligands for the BLT1 receptor and the receptor density (Bmax) in a given tissue or cell preparation.
Protocol: Saturation Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing BLT1 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add increasing concentrations of a radiolabeled BLT1 ligand (e.g., [3H]LTB4).
-
For determining non-specific binding, add a high concentration of an unlabeled BLT1 ligand to a parallel set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.
-
The logical relationship for a radioligand binding assay is shown below.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following BLT1 receptor activation, providing a readout of Gq-mediated signaling.
Protocol: Fluorescence-Based Calcium Flux Assay
-
Cell Preparation:
-
Culture cells expressing the BLT1 receptor (e.g., HEK293 cells stably expressing BLT1 or primary neutrophils).
-
Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Transfer the dye-loaded cells to a 96-well plate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the BLT1 agonist (e.g., LTB4) to the wells and immediately begin recording the fluorescence intensity over time.
-
For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the fluorescence intensity against time to visualize the calcium transient.
-
For dose-response curves, test a range of agonist concentrations and plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
-
The following diagram illustrates the workflow for a calcium mobilization assay.
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant, a key physiological function mediated by the BLT1 receptor.
Protocol: Under-Agarose Chemotaxis Assay [10]
-
Plate Preparation:
-
Coat a cell culture dish with 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).
-
Prepare a 0.5% agarose solution in a 1:1 mixture of PBS and Hank's Balanced Salt Solution (HBSS).
-
Pour the agarose into the coated dish and allow it to solidify.
-
Create three wells in the agarose using a 1 mm diameter punch, with the wells spaced 2 mm apart.
-
-
Cell and Chemoattractant Preparation:
-
Isolate neutrophils from fresh human blood.
-
Resuspend the neutrophils in an appropriate medium.
-
Prepare a solution of the chemoattractant (e.g., LTB4) in the same medium.
-
-
Assay Setup:
-
Add the chemoattractant solution to the central well.
-
After a 15-minute pre-incubation, add the neutrophil suspension to the outer wells.
-
-
Incubation and Analysis:
-
Incubate the dish at 37°C in a humidified incubator.
-
Monitor cell migration towards the chemoattractant using a microscope with live-cell imaging capabilities.
-
Quantify the number of cells that have migrated into the central well or the distance of migration over time.
-
The workflow for a neutrophil chemotaxis assay is depicted below.
Caption: Neutrophil Chemotaxis Assay Workflow.
Conclusion
The BLT1 receptor is a central player in the inflammatory cascade, mediating the potent chemoattractant effects of LTB4. Its high-affinity binding and specific expression on leukocytes make it a prime target for the development of novel anti-inflammatory therapies. A thorough understanding of its physiological functions, signaling pathways, and the quantitative aspects of its interactions with ligands is essential for researchers and drug development professionals. The detailed experimental protocols provided in this guide offer a practical framework for investigating the multifaceted roles of the BLT1 receptor in health and disease. Future research focused on the structural biology of BLT1 and the development of highly selective antagonists holds the promise of delivering innovative treatments for a wide spectrum of inflammatory disorders.
References
- 1. Binding of leukotriene B4 and its analogs to human polymorphonuclear leukocyte membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The LTB4-BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
BLT-1 role in host immune response
An In-depth Technical Guide on the Core Role of BLT-1 in Host Immune Response
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The leukotriene B4 (LTB4) receptor 1, BLT1, is a high-affinity G-protein-coupled receptor that plays a pivotal, non-redundant role in orchestrating the host immune response. Initially recognized for its potent chemoattractant effects on neutrophils, the LTB4-BLT1 signaling axis is now understood to be a critical regulator across both innate and adaptive immunity. It functions as a key amplification loop in inflammation, influences the differentiation and recruitment of T helper cells, and modulates the function of antigen-presenting cells such as dendritic cells and macrophages. Dysregulation of this pathway is implicated in a wide range of inflammatory pathologies, including arthritis, asthma, and inflammatory bowel disease, making BLT1 a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms, cellular functions, and pathophysiological roles of BLT1, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to the LTB4-BLT1 Axis
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] It is rapidly synthesized and secreted by innate immune cells, particularly neutrophils and macrophages, in response to inflammatory stimuli.[2][3] LTB4 exerts its biological effects through two G-protein-coupled receptors (GPCRs): the high-affinity BLT1 and the low-affinity BLT2.[4][5] BLT1 is predominantly expressed on leukocytes, including neutrophils, eosinophils, macrophages, dendritic cells (DCs), and certain subsets of effector T lymphocytes, positioning it as the primary mediator of LTB4's potent immunomodulatory functions.[2][3][4] In contrast, BLT2 is more ubiquitously expressed and can be activated by other fatty acid metabolites in addition to LTB4.[2][5] The specific and high-affinity interaction between LTB4 and BLT1 initiates a cascade of intracellular signaling events that are fundamental to leukocyte recruitment, activation, and the subsequent amplification of the immune response.
The BLT1 Signaling Pathway
Activation of BLT1 by LTB4 triggers a complex network of intracellular signaling pathways that are crucial for its diverse cellular effects. As a GPCR, BLT1 couples to heterotrimeric G-proteins, primarily of the Gi and Gq classes, to transduce extracellular signals.[6]
The key signaling events are as follows:
-
G-protein Activation: Upon LTB4 binding, BLT1 activates Gi and Gq proteins. The Gi pathway leads to the inhibition of adenylyl cyclase, while the dissociation of the Gβγ subunit activates other effectors like Phospholipase Cβ (PLCβ).[6][7]
-
Calcium Mobilization: Activation of PLCβ results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid increase in intracellular calcium (Ca2+) concentration.[3]
-
Kinase Cascades: The rise in intracellular calcium and the generation of DAG activate Protein Kinase C (PKC).[7] Subsequently, downstream Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and JNK1/2 pathways, are activated.[6][8]
-
Transcription Factor Activation: These kinase cascades culminate in the activation of key transcription factors, most notably Nuclear Factor-κB (NF-κB), which drives the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines like IL-6, TNF-α, and IL-1β.[6][9]
This signaling cascade provides the molecular basis for BLT1-mediated cellular responses such as chemotaxis, degranulation, and cytokine production.
Role of BLT1 in the Innate Immune Response
BLT1 is a master regulator of innate immune cell function, particularly for neutrophils, macrophages, and dendritic cells.
Neutrophils
Neutrophils are the first responders to sites of infection and inflammation, and their recruitment is heavily dependent on BLT1.
-
Chemotaxis Amplification: While neutrophils respond to primary chemoattractants like fMLF or C5a, these stimuli also induce the production and secretion of LTB4.[10] This secreted LTB4 then acts in an autocrine and paracrine fashion on BLT1, creating a powerful signal-relay mechanism that amplifies the chemotactic response and extends the recruitment range of neutrophils.[10]
-
Non-Cell-Autonomous Recruitment: In a mouse model of inflammatory arthritis, BLT1 expression on neutrophils was found to be absolutely required for disease generation.[11][12] Strikingly, a small number of wild-type (WT) neutrophils could promote the recruitment of a large number of BLT1-deficient neutrophils into the inflamed joint.[11] This demonstrates a non-cell-autonomous function where BLT1-activated neutrophils are required to create a permissive inflammatory environment, likely through the sustained production of other chemokines, that enables the recruitment of additional neutrophils regardless of their BLT1 expression status.[11]
-
Regulation of GPCR Trafficking: The LTB4-BLT1 axis also regulates the trafficking of other chemoattractant receptors.[10][13] Blocking BLT1 signaling enhances the internalization of primary chemoattractant receptors like FPR1 and C5aR1, which reduces downstream signaling and impairs persistent chemotaxis.[14]
Macrophages and Dendritic Cells
BLT1 signaling in macrophages and DCs is critical for shaping the inflammatory environment and bridging the innate and adaptive immune responses.
-
Cytokine Production: In aged mice, BLT1 expression is increased on adipose tissue macrophages, and its activation by LTB4 leads to amplified IL-6 production.[6] In a model of colitis, BLT1 deficiency in DCs leads to a marked reduction in the production of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-12.[7]
-
Inflammasome Activation: The LTB4-BLT1 axis can license the activation of the NLRP3 inflammasome, a key component of the innate immune system that processes pro-IL-1β into its active, secreted form.[15] This enhances the production of IL-1β during inflammatory conditions, which is crucial for host defense against skin infections.[15]
-
Antigen Presentation: By controlling the production of cytokines and the expression of co-stimulatory molecules like CD80 and CD86, BLT1 signaling in DCs influences their ability to activate T cells.[7] BLT1-deficient DCs show reduced maturation and are less effective at priming T cell responses.[7]
Role of BLT1 in the Adaptive Immune Response
Once considered relevant only to innate immunity, BLT1 is now known to be a key player in directing adaptive T cell responses.
-
Expression on Effector T Cells: While naive T cells do not express BLT1, its expression is induced upon T-cell activation.[4] BLT1 is found on antigen-primed effector CD4+ and CD8+ T cells that are migrating from lymphoid organs to peripheral sites of inflammation.[4][16]
-
T Cell Recruitment: The LTB4-BLT1 pathway is crucial for the recruitment of these early effector T cells to sites of antigen challenge.[4][16] In a mouse model of asthma, BLT1 was required for the early recruitment of both CD4+ and CD8+ T cells into the airway.[1][16]
-
Th1/Th17 Differentiation: BLT1 signaling in dendritic cells is critical for driving the differentiation of naive CD4+ T cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) lineages.[7] BLT1-deficient DCs produce less IL-12 and IL-6, which are the key polarizing cytokines for Th1 and Th17 cells, respectively.[7] Consequently, mice lacking BLT1 show reduced Th1/Th17 responses and are protected in a T-cell-dependent model of colitis.[7]
Quantitative Data on BLT1 Function
The functional consequences of BLT1 signaling have been quantified in various experimental systems. The following tables summarize key data related to the effects of BLT1 antagonists and the receptor's role in cytokine production.
Table 1: Effects of BLT1 Antagonists in Disease Models
| Antagonist | Model | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| CP-105,696 | K/BxN Serum-Transfer Arthritis | Not specified | Preventative treatment suppressed synovial neutrophil infiltration by 99.9%. | [12] |
| CP-105,696 | Mucous Membrane Pemphigoid | 10 mg/kg, p.o. daily | Decreased the number of affected mucosal quadrants by 31%. | |
| U75302 | LPS-Induced Endotoxic Shock | 500 μg/kg, i.p. | Significantly reduced the percentage of neutrophils in peritoneal fluid. | [9] |
| U75302 | TNBS-Induced Colitis | Not specified | Reduced production of IL-6, TNF-α, and IL-12p70 by dendritic cells. |[7] |
Table 2: BLT1-Dependent Cytokine and Chemokine Expression
| Cell/Tissue | Model | Cytokine/Chemokine | Change in BLT1⁻/⁻ vs. WT | Reference |
|---|---|---|---|---|
| Dendritic Cells | TNBS-Induced Colitis | IL-6, IL-12p70, TNF-α | Decreased production | [7] |
| Splenic Dendritic Cells | In vitro (LPS stimulated) | IL-6, IL-12p70, TNF-α | Decreased production | [7] |
| Inflamed Joints | K/BxN Serum-Transfer Arthritis | MIP-2/CXCL2, MIP-1α/CCL3 | Reduced RNA levels | [11] |
| Bone Marrow Macrophages | In vitro (LPS + LTB4) | IL-6 | Amplified production in aged mice |[6] |
Key Experimental Protocols
Reproducing and building upon findings related to BLT1 requires robust experimental methodologies. Below are outlines for key protocols used to study its function.
In Vivo Model: TNBS-Induced Colitis
This T-cell-dependent model is used to study the role of BLT1 in adaptive immunity-mediated intestinal inflammation.[7]
Objective: To induce colitis in wild-type (WT) and BLT1-knockout (BLT1⁻/⁻) mice to assess the role of BLT1 in disease pathogenesis.
Methodology:
-
Presensitization: On day 0, mice are presensitized by epicutaneous application of 1% 2,4,6-trinitrobenzene sulfonic acid (TNBS) in an acetone/olive oil vehicle onto the shaved abdomen.
-
Induction: On day 7, mice are fasted overnight and then lightly anesthetized. A 3.5F catheter is inserted 4 cm into the colon, and 100 µL of 1.5% TNBS in 50% ethanol is administered intrarectally.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and signs of rectal bleeding.
-
Analysis: At a predetermined endpoint (e.g., day 10), mice are euthanized.
-
The colon is removed, and its length and weight are measured.
-
A section is fixed in formalin for histological analysis (H&E staining) to score inflammation and tissue damage.
-
Lamina propria lymphocytes are isolated by enzymatic digestion (e.g., with collagenase and DNase) for flow cytometric analysis of T cell populations (CD4+, IFN-γ+, IL-17+).
-
Colon tissue can be homogenized for measurement of cytokine levels (e.g., IL-6, TNF-α) by ELISA or qPCR.
-
In Vitro Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils toward a chemoattractant, a key function mediated by BLT1.
Objective: To quantify the chemotactic response of isolated neutrophils to LTB4.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., with Ficoll-Paque followed by dextran sedimentation). Ensure high purity (>95%) and viability.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber or transwell plate) with a porous membrane (typically 3-5 µm pores for neutrophils).
-
Loading:
-
Add LTB4 (at various concentrations, e.g., 0.1-100 nM) or a control buffer to the lower wells of the chamber.
-
Resuspend isolated neutrophils in an appropriate assay buffer and place them in the upper chamber (the transwell insert).
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for migration.
-
Quantification:
-
Remove the insert and wipe off non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be collected from the lower chamber and quantified using a cell counter or a fluorescent dye-based assay.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of LTB4 to generate a dose-response curve.
Conclusion and Future Directions
The LTB4-BLT1 axis is a central and powerful component of the host immune response, acting as a critical amplification point for inflammation. Its role extends far beyond simple neutrophil chemotaxis to encompass the regulation of GPCR signaling, the activation of macrophages and dendritic cells, and the recruitment and differentiation of effector T cells. This positions BLT1 as a crucial link between the innate and adaptive immune systems.
While the profound pro-inflammatory role of BLT1 has made it an attractive therapeutic target, clinical trials with BLT1 antagonists in diseases like rheumatoid arthritis have yielded mixed results.[17] This highlights the complexity of the inflammatory cascade and suggests that a more nuanced understanding of the pathway is required. Future research should focus on:
-
Context-Dependent Signaling: Dissecting how BLT1 signaling is integrated with other immune pathways in specific tissues and disease states.
-
Temporal Dynamics: Understanding the precise timing of BLT1 activation and its downstream consequences, which could inform optimal therapeutic windows for intervention.
-
BLT1 vs. BLT2: Further clarifying the distinct and potentially opposing roles of the high- and low-affinity LTB4 receptors in inflammation and its resolution.[18]
A deeper mechanistic insight into the LTB4-BLT1 axis will be essential for successfully harnessing its therapeutic potential for a wide range of inflammatory and infectious diseases.
References
- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLT1 in dendritic cells promotes Th1/Th17 differentiation and its deficiency ameliorates TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. rupress.org [rupress.org]
- 12. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis | Semantic Scholar [semanticscholar.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. pnas.org [pnas.org]
- 16. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A turn on and a turn off: BLT1 and BLT2 mechanisms in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between BLT-1 and BLT-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. Its biological effects are mediated through two distinct G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT-1) and the low-affinity LTB4 receptor 2 (BLT-2). While both receptors are activated by LTB4, they exhibit significant differences in their ligand binding affinities, tissue distribution, signaling pathways, and physiological roles. Understanding these distinctions is paramount for the development of targeted therapeutics for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis. This technical guide provides a comprehensive comparison of this compound and BLT-2, summarizing key quantitative data, detailing experimental methodologies, and visualizing their distinct signaling cascades.
Core Receptor Characteristics: A Quantitative Comparison
The fundamental differences in the pharmacological profiles of this compound and BLT-2 are evident in their ligand binding affinities and expression patterns. These quantitative distinctions are summarized below.
| Feature | This compound Receptor | BLT-2 Receptor | References |
| Ligand Affinity (LTB4) | High Affinity (Kd ≈ 0.1-2 nM) | Low Affinity (Kd ≈ 23 nM) | [1][2] |
| Ligand Specificity | Highly specific for LTB4 | Binds LTB4 and other eicosanoids (e.g., 12(S)-HETE, 12(S)-HPETE, 15(S)-HETE) | [3][4] |
| Primary Tissue Distribution | Predominantly expressed in peripheral blood leukocytes (neutrophils, eosinophils, macrophages, lymphocytes) | Ubiquitously expressed, with notable levels in spleen, liver, ovary, intestinal epithelial cells, and epidermal keratinocytes | [3][5][6] |
| G-Protein Coupling | Primarily couples to Gi/o and Gq/11 | Primarily couples to Gi/o | [7][8] |
Signaling Pathways: Distinct Mechanisms of Action
Upon ligand binding, this compound and BLT-2 initiate intracellular signaling cascades that ultimately mediate the physiological and pathological effects of LTB4. While there is some overlap, the downstream pathways activated by each receptor exhibit notable differences.
This compound Signaling Pathway
Activation of this compound, predominantly on immune cells, triggers a robust pro-inflammatory response. The signaling cascade is initiated by the dissociation of the coupled heterotrimeric G-protein into its Gα (primarily Gi and Gq) and Gβγ subunits.
-
Gαi-mediated signaling: The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq-mediated signaling: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gβγ-mediated signaling: The Gβγ subunits can activate phosphoinositide 3-kinase (PI3K) and other downstream effectors.
These initial events converge on several key downstream pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.[9][10]
Caption: this compound Receptor Signaling Pathway.
BLT-2 Signaling Pathway
The signaling cascade initiated by BLT-2 is more nuanced and can have both pro- and anti-inflammatory consequences depending on the cellular context. BLT-2 primarily couples to the Gi G-protein.
-
Gαi-mediated signaling: Similar to this compound, the Gαi subunit of the G-protein activated by BLT-2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Downstream Effectors: Activation of BLT-2 has been shown to lead to the phosphorylation of Akt, which in turn can phosphorylate BLT-2 itself, a step that is critical for chemotactic responses.[11] This pathway can also involve the stimulation of Rac1 and subsequent production of reactive oxygen species (ROS).[11][12] Furthermore, BLT-2 activation can lead to the activation of the MAPK/ERK pathway and the transcription factor NF-κB, contributing to inflammatory responses in certain contexts.[13] However, in other settings, BLT-2 signaling has been associated with protective effects, such as enhancing epithelial barrier function.[13]
Caption: BLT-2 Receptor Signaling Pathway.
Experimental Protocols: Methodologies for Studying this compound and BLT-2
The characterization of this compound and BLT-2 receptors relies on a variety of well-established experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of ligands to the receptors.
Objective: To quantify the specific binding of a radiolabeled ligand (e.g., [3H]LTB4) to cell membranes expressing either this compound or BLT-2.
Materials:
-
Cells or tissues expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]LTB4).
-
Unlabeled ligand (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand. For each concentration, prepare a parallel tube containing an excess of unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radiolagand concentration. Plot the specific binding versus the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).[14][15][16]
Caption: Radioligand Binding Assay Workflow.
Chemotaxis Assay (Boyden Chamber)
This assay is used to measure the directed migration of cells in response to a chemoattractant.
Objective: To quantify the chemotactic response of leukocytes (expressing this compound) or other cell types to LTB4.
Materials:
-
Boyden chamber apparatus (or Transwell inserts).
-
Polycarbonate membrane with appropriate pore size (e.g., 3-5 µm for leukocytes).
-
Cell suspension of interest (e.g., neutrophils).
-
Chemoattractant solution (e.g., LTB4 in assay medium).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Fixative (e.g., methanol).
-
Stain (e.g., Giemsa or DAPI).
-
Microscope.
Procedure:
-
Chamber Assembly: Assemble the Boyden chamber, placing the polycarbonate membrane between the upper and lower wells.
-
Loading: Add the chemoattractant solution to the lower wells. Add the cell suspension to the upper wells. Include a control well with assay medium only in the lower chamber to measure random migration.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 1-3 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane by scraping or wiping.
-
Fixation and Staining: Fix the membrane in methanol and then stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis: Express the results as the number of migrated cells per field or as a chemotactic index (ratio of cells migrating towards the chemoattractant to cells migrating towards the control medium).[17][18]
Caption: Chemotaxis Assay Workflow.
Conclusion and Future Directions
The this compound and BLT-2 receptors, despite sharing a common endogenous ligand, represent distinct entities with unique pharmacological profiles, tissue distributions, and signaling mechanisms. This compound is a high-affinity, leukocyte-specific receptor that predominantly mediates pro-inflammatory responses, making it a prime target for antagonists in inflammatory diseases. In contrast, BLT-2 is a low-affinity, ubiquitously expressed receptor with more diverse and context-dependent functions, including both pro- and anti-inflammatory roles.
For drug development professionals, these differences offer a nuanced landscape for therapeutic intervention. Selective antagonism of this compound holds promise for dampening excessive inflammation, while modulation of BLT-2 activity, potentially through selective agonists, could be beneficial in conditions where its protective functions are desirable.
Future research should continue to dissect the intricate signaling networks downstream of both receptors to identify novel therapeutic targets. Furthermore, a deeper understanding of the factors that govern the differential expression and regulation of this compound and BLT-2 in various disease states will be crucial for the development of more effective and personalized therapies targeting the LTB4 pathway. The continued application of advanced techniques in molecular pharmacology, cell biology, and in vivo disease models will undoubtedly further illuminate the distinct and critical roles of these two important receptors.
References
- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Leukotriene BLT2 Receptor Monomers Activate the Gi2 GTP-binding Protein More Efficiently than Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. BLT2 phosphorylation at Thr355 by Akt is necessary for BLT2-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BLT2 phosphorylation at Thr355 by Akt is necessary for BLT2-mediated chemotaxis. | Sigma-Aldrich [merckmillipore.com]
- 13. Ltb4r2 leukotriene B4 receptor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand receptor binding assay [bio-protocol.org]
- 17. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Expression of BLT-1 in Cellular Systems: A Detailed Guide for Researchers
Introduction:
The Leukotriene B4 Receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor for the potent pro-inflammatory lipid mediator, leukotriene B4 (LTB4). The LTB4/BLT-1 signaling axis plays a crucial role in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer. Accurate and reliable measurement of this compound expression in cells is paramount for understanding its biological functions and for the development of novel therapeutic agents targeting this pathway.
These application notes provide detailed protocols for the quantification of this compound expression at both the protein and mRNA levels using common laboratory techniques: Western blotting, flow cytometry, immunofluorescence, and quantitative real-time PCR (qPCR).
Data Presentation: Quantitative Overview of this compound Expression
While absolute quantification can be highly variable between cell types and experimental conditions, the following table summarizes typical this compound expression patterns to guide researchers in selecting appropriate cell systems and controls.
| Cell Type | Protein Expression Level (Qualitative) | mRNA Expression Level (Qualitative) | References |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | |||
| Neutrophils | High | High | [1][2] |
| Monocytes/Macrophages | Moderate to High | Moderate to High | [1] |
| T Lymphocytes (activated) | Moderate | Moderate | [3][4] |
| B Lymphocytes | Low to Moderate | Low to Moderate | [5] |
| Cell Lines | |||
| HL-60 (promyelocytic leukemia) | Moderate to High (differentiated) | Moderate to High | [6] |
| THP-1 (monocytic leukemia) | Moderate | Moderate | [6] |
| Jurkat (T lymphocyte) | Low to Moderate | Low to Moderate | [6] |
Note: Expression levels can be significantly influenced by cell activation state and differentiation. For example, this compound expression is upregulated in T cells upon activation.
Experimental Protocols
Western Blotting for this compound Protein Quantification
Western blotting allows for the semi-quantitative determination of this compound protein levels in cell lysates.
a. Workflow for Western Blotting
Caption: Workflow for detecting this compound protein by Western blot.
b. Detailed Protocol:
Materials:
-
Primary Antibody: Rabbit anti-human this compound polyclonal antibody (e.g., Alomone Labs, #ALR-001) or Mouse anti-human this compound monoclonal antibody (e.g., Bio-Rad, MCA2108GA).[2][6]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.[7]
-
Loading Buffer: 2X Laemmli sample buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20).
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysate Preparation:
-
For adherent cells, wash with ice-cold PBS, then add 1 mL of ice-cold lysis buffer per 10 cm dish. Scrape cells and transfer to a microfuge tube.[7]
-
For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-40 µg of protein with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel (10-12% acrylamide).
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BLT-1 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Flow Cytometry for Cell Surface this compound Expression
Flow cytometry provides a quantitative measure of cell surface this compound expression on a single-cell level.
a. Workflow for Flow Cytometry
Caption: Workflow for measuring cell surface this compound by flow cytometry.
b. Detailed Protocol:
Materials:
-
Primary Antibody: PE-conjugated mouse anti-human this compound monoclonal antibody (e.g., Bio-Rad, MCA2108PE) or an unconjugated primary antibody with a corresponding fluorophore-conjugated secondary antibody.[2]
-
Isotype Control: PE-conjugated mouse IgG isotype control.
-
Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fc Receptor Blocking Reagent: (e.g., Human TruStain FcX™).
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold staining buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend cells to a concentration of 1 x 10^7 cells/mL in staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Without washing, add the fluorophore-conjugated anti-BLT-1 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
If using an unconjugated primary antibody, wash the cells twice with staining buffer and then incubate with a fluorophore-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and determine the percentage of this compound positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.
-
Immunofluorescence for this compound Localization
Immunofluorescence allows for the visualization of this compound protein localization within cells.
a. Workflow for Immunofluorescence
Caption: Workflow for visualizing this compound protein by immunofluorescence.
b. Detailed Protocol:
Materials:
-
Primary Antibody: Mouse anti-human this compound monoclonal antibody, clone 202/7B1 (e.g., Bio-Rad, MCA2108).[2]
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse IgG.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Solution: 5% normal goat serum in PBS.
-
Mounting Medium with DAPI.
Procedure:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a culture dish.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-BLT-1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression
qPCR is a highly sensitive method for quantifying this compound mRNA levels.
a. Workflow for qPCR
Caption: Workflow for quantifying this compound mRNA by qPCR.
b. Detailed Protocol:
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan qPCR master mix.
-
qPCR primers for this compound and a reference gene (e.g., GAPDH, ACTB).
Primer Sequences:
| Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| LTB4R | Human | GGTGATAAGACTGACTCAGAAGC | AACGTGCCAAGAGCTTCCTCTC | OriGene (HP200044) |
| Ltb4r1 | Mouse | (Sequences proprietary to commercial kits) | (Sequences proprietary to commercial kits) | OriGene (MP207675) |
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene in each sample.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and a control sample.
-
This compound Signaling Pathway
Activation of this compound by its ligand LTB4 initiates a cascade of intracellular signaling events, primarily through Gαi and Gαq proteins. This leads to downstream effects such as calcium mobilization, activation of MAPKs, and ultimately, cellular responses like chemotaxis, degranulation, and cytokine production.
Caption: Simplified this compound signaling pathway upon LTB4 binding.
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor‐educated leukocytes mRNA as a diagnostic biomarker for non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated qRT-PCR primers for iPSC genes | GeneCopoeia™ [genecopoeia.com]
- 5. biocompare.com [biocompare.com]
- 6. LTB4-R1/BLTR Polyclonal Antibody (BS-2654R) [thermofisher.com]
- 7. Increased leukocyte survival and accelerated onset of lymphoma in absence of MCL-1 S159-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLT-1 Functional Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Leukotriene B4 receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory lipid mediator, Leukotriene B4 (LTB4)[1][2][3]. Expressed predominantly on leukocytes such as neutrophils, monocytes, and T cells, the LTB4-BLT1 signaling axis is a critical mediator of inflammatory responses, playing a key role in leukocyte recruitment and activation at sites of tissue injury and inflammation[1][2][4][5]. Consequently, this compound represents a significant therapeutic target for a variety of inflammatory diseases[6][7]. This document provides detailed protocols for key functional assays to characterize the activity of this compound and to screen for potential modulators.
The primary biological effects of LTB4 are mediated through BLT1[1][2]. Upon LTB4 binding, this compound couples to Gαi proteins, initiating a signaling cascade that leads to downstream cellular responses including calcium mobilization, chemotaxis, and cellular activation[6][8]. Functional assays are essential tools to investigate these cellular events and to determine the efficacy and potency of novel therapeutic compounds targeting this compound.
This compound Signaling Pathway
Activation of this compound by its endogenous ligand LTB4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gi family[6][8]. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores, a hallmark of this compound activation[9][10]. This signaling cascade ultimately results in various physiological responses, including cell migration, degranulation, and production of inflammatory mediators[11][12].
Caption: this compound Receptor Signaling Pathway.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of this compound by an agonist. It is a robust, high-throughput method for quantifying receptor activation[9][13].
Experimental Workflow:
Caption: Workflow for a this compound Calcium Mobilization Assay.
Detailed Protocol:
-
Cell Culture: Culture cells endogenously expressing this compound (e.g., human neutrophils, monocytes) or a cell line stably transfected with the human this compound receptor (e.g., HEK293 or CHO cells) under appropriate conditions.
-
Cell Preparation:
-
Harvest cells and wash with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Resuspend cells to a final concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Plate Preparation:
-
Dispense the dye-loaded cells into a 96- or 384-well black, clear-bottom microplate.
-
-
Compound Addition and Measurement:
-
For antagonist testing, pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes).
-
Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the agonist (e.g., LTB4) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
For agonists, plot the peak response against the log of the agonist concentration to determine the EC₅₀.
-
For antagonists, plot the inhibition of the LTB4 response against the log of the antagonist concentration to determine the IC₅₀.
-
Quantitative Data Summary:
| Parameter | Typical Range |
| Cell Density | 1 x 10⁶ - 5 x 10⁶ cells/mL |
| LTB4 Concentration (EC₅₀) | 0.1 - 2 nM[4] |
| Dye Loading Time | 30 - 60 minutes |
| Antagonist Pre-incubation | 15 - 30 minutes |
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant, a primary function of this compound activation in leukocytes[4][5].
Detailed Protocol:
-
Cell Preparation:
-
Isolate primary leukocytes (e.g., neutrophils) or use a this compound expressing cell line capable of migration.
-
Resuspend the cells in a suitable migration buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL.
-
-
Assay Setup (using a Boyden chamber or similar system):
-
Place a porous membrane (typically 3-5 µm pore size for neutrophils) between the upper and lower chambers.
-
Add the chemoattractant (LTB4) or test compounds to the lower chamber.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period that allows for cell migration (e.g., 60-120 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified using a plate reader after staining.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold increase in migration over buffer control).
-
For agonists, generate a dose-response curve to determine the EC₅₀ for chemotaxis.
-
For antagonists, assess the inhibition of LTB4-induced migration to determine the IC₅₀.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Cell Density | 1 x 10⁶ - 2 x 10⁶ cells/mL |
| LTB4 Concentration | 0.1 - 100 nM |
| Incubation Time | 60 - 120 minutes |
| Membrane Pore Size | 3 - 5 µm (for neutrophils) |
Receptor Binding Assay
This assay directly measures the binding of a radiolabeled or fluorescently labeled ligand to the this compound receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).
Detailed Protocol:
-
Membrane Preparation (or whole cells):
-
Prepare cell membranes from this compound expressing cells by homogenization and centrifugation.
-
Alternatively, whole cells can be used.
-
-
Binding Reaction:
-
In a microplate or microcentrifuge tubes, combine the cell membranes or whole cells with a radiolabeled ligand (e.g., [³H]LTB4) at various concentrations.
-
For competition binding assays, include a fixed concentration of the radiolabeled ligand and varying concentrations of an unlabeled test compound.
-
To determine non-specific binding, include a high concentration of an unlabeled ligand in a parallel set of reactions.
-
-
Incubation:
-
Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound from the free radioligand, typically by vacuum filtration through a glass fiber filter.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log of the unlabeled competitor concentration to determine the IC₅₀, which can be converted to a Ki value.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| [³H]LTB4 Concentration | 0.1 - 20 nM |
| Incubation Time | 30 - 60 minutes |
| Kd of LTB4 for this compound | ~0.1 - 2 nM[4] |
The protocols outlined in this document provide a robust framework for the functional characterization of the this compound receptor. These assays are indispensable tools for academic research aimed at understanding the role of the LTB4-BLT1 axis in health and disease, as well as for industrial drug discovery programs focused on identifying and optimizing novel this compound modulators for the treatment of inflammatory conditions. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a G protein-coupled receptor for structural studies: stabilization of the BLT1 receptor ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the LTB4-BLT1 axis in chemotactic gradient sensing and directed leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The leukotriene B4 receptor BLT1 is stabilized by transmembrane helix capping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments Using BLT-1 Antagonists
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses.[1][2][3] It exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1.[2][3][4] The LTB4-BLT1 signaling axis is a key driver of leukocyte recruitment and activation at sites of inflammation.[2][3] Consequently, BLT1 is a significant therapeutic target for a range of inflammatory diseases. BLT1 antagonists are valuable tools for investigating the pathological roles of LTB4 and for the development of novel anti-inflammatory drugs. These application notes provide detailed protocols for utilizing BLT-1 antagonists in common in vitro assays.
This compound Signaling Pathway
Activation of the BLT1 receptor by its ligand LTB4 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and the release of pro-inflammatory cytokines.[1][5] The receptor couples to G-proteins, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[6] These events culminate in downstream effects such as cell migration and gene expression changes mediated by transcription factors like NF-κB.[1][5]
Quantitative Data on Common this compound Antagonists
Several small-molecule antagonists have been developed to target the BLT1 receptor. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC50) in various functional assays.
| Antagonist | Assay Type | Cell Type | IC50 / Activity | Reference |
| CP-105,696 | [³H]LTB₄ Binding | Human Neutrophils | 8.42 ± 0.26 nM | [7] |
| Chemotaxis (LTB₄-mediated) | Human Neutrophils | 5.0 ± 2.0 nM | [7] | |
| Ca²⁺ Mobilization (LTB₄-mediated) | Human Monocytes | 940 ± 70 nM | [7][8] | |
| U75302 | TRPV1 Sensitization | Mouse DRG Neurons | Effective at 1 µM | [9] |
| Autophagy Induction | CSE-treated Macrophages | Upregulated LC3 mRNA | [10] | |
| BIIL 284 | LTB4 Receptor Binding | Human Neutrophil Membranes | High Affinity | [11] |
| LTB4-induced Inflammation | Mouse Ear | Significant Inhibition | [11] |
General Experimental Workflow
The in vitro evaluation of this compound antagonists typically follows a standardized workflow, from cell preparation to data analysis. This ensures reproducibility and allows for the comparison of different compounds.
Experimental Protocols
Protocol 1: Chemotaxis Assay
Principle: This assay measures the ability of a this compound antagonist to inhibit the directed migration of leukocytes (e.g., neutrophils) toward a chemoattractant, LTB4. The assay is typically performed using a Boyden chamber or a Transwell® insert, which consists of two compartments separated by a microporous membrane.[12][13][14]
Materials:
-
Isolated primary leukocytes (e.g., human neutrophils) or a relevant cell line expressing BLT1.
-
Boyden chamber or 96-well Transwell® plates (e.g., 3-5 µm pores for neutrophils).[12][14]
-
LTB4 (chemoattractant).
-
This compound antagonist (e.g., CP-105,696, U75302).
-
Assay Buffer (e.g., serum-free RPMI or HBSS with 0.1% BSA).
-
Detection Reagent (e.g., Calcein AM or a cell viability reagent).
-
Plate reader with fluorescence capabilities.
Procedure:
-
Cell Preparation: Isolate neutrophils from whole blood or culture your cell line of interest. Resuspend the cells in Assay Buffer at a concentration of 1-2 x 10⁶ cells/mL. Ensure cell viability is >95%.
-
Antagonist Pre-incubation: In separate tubes, mix the cell suspension with various concentrations of the this compound antagonist (and a vehicle control). Incubate for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Buffer containing LTB4 (e.g., 1-10 nM) to the lower wells of the Boyden chamber/Transwell® plate.
-
Include a negative control well with Assay Buffer only (no LTB4).
-
Place the Transwell® inserts into the wells.
-
Carefully add 50-100 µL of the pre-incubated cell suspension into the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[12]
-
Quantification:
-
Carefully remove the inserts. Gently wipe the top of the membrane to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber. A common method involves adding a fluorescent dye like Calcein AM, incubating for 30-60 minutes, and then reading the fluorescence on a plate reader. The signal is directly proportional to the number of migrated cells.[15]
-
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the LTB4-only positive control. Plot the results to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
Principle: Activation of the BLT1 receptor leads to a rapid increase in intracellular calcium ([Ca²⁺]i) released from the endoplasmic reticulum.[6][16] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure this flux. An effective this compound antagonist will block or reduce the LTB4-induced increase in fluorescence.
Materials:
-
BLT1-expressing cells (adherent or suspension).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127 (for dye loading).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
LTB4.
-
This compound antagonist.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[6][17]
Procedure:
-
Cell Plating: Seed cells into the black-walled microplate and culture overnight to form a monolayer (for adherent cells). Suspension cells can be used directly.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
Assay Measurement:
-
Place the plate into the fluorescence reader and allow it to equilibrate for 5-10 minutes.
-
Configure the instrument to measure a baseline fluorescence for 10-20 seconds.
-
The instrument's injector will add the this compound antagonist at various concentrations (or vehicle control). The reaction is monitored for 1-2 minutes.
-
A second injection of LTB4 (at a concentration that gives a maximal response, e.g., 10-100 nM) is added to all wells.
-
Continue recording the fluorescence signal for another 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated. The antagonist's effect is determined by its ability to inhibit the LTB4-induced signal. Calculate the percentage of inhibition and determine the IC50.[7]
Protocol 3: Cytokine Release Assay
Principle: LTB4 can stimulate leukocytes to produce and release pro-inflammatory cytokines like TNF-α and IL-6.[2][3][10] This assay measures the ability of a this compound antagonist to suppress this LTB4-mediated cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific leukocyte population.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
LTB4.
-
This compound antagonist.
-
(Optional) Co-stimulant like Lipopolysaccharide (LPS) if required to enhance cytokine production.
-
Cytokine detection kit (e.g., ELISA or a multiplex bead array like LEGENDplex™).[18]
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Isolate PBMCs and seed them in a 96-well plate at a density of 1-5 x 10⁵ cells/well in culture medium.
-
Antagonist Treatment: Add the this compound antagonist at various final concentrations to the wells. Include a vehicle control.
-
Stimulation: After a brief pre-incubation with the antagonist (e.g., 30 minutes), add LTB4 (e.g., 10-100 nM) to stimulate the cells. Include unstimulated and LTB4-only controls.
-
Incubation: Culture the cells for 6 to 24 hours at 37°C in a 5% CO₂ incubator.[18] The optimal time depends on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., at 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines. Supernatants can be used immediately or stored at -80°C.
-
Cytokine Quantification: Measure the concentration of the target cytokine(s) in the collected supernatants using an ELISA kit or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Subtract the background cytokine levels from the unstimulated control wells. Calculate the percentage of inhibition of LTB4-induced cytokine release for each antagonist concentration and determine the IC50 value.
References
- 1. pnas.org [pnas.org]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
Application Notes: Investigating Cell Signaling with BLT-1 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Leukotriene B4 Receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor (GPCR) for the potent lipid mediator, Leukotriene B4 (LTB4). This receptor is primarily expressed on the surface of hematopoietic cells, including neutrophils, eosinophils, monocytes/macrophages, and activated T cells. The activation of this compound by LTB4 is a critical event in the initiation and amplification of inflammatory and immune responses. LTB4 binding to this compound triggers a cascade of intracellular signaling events that culminate in a variety of cellular functions, most notably chemotaxis, cellular adhesion, degranulation, and the production of inflammatory cytokines and reactive oxygen species.
Given its central role in inflammation, the this compound receptor is a significant target for drug discovery aimed at treating inflammatory diseases such as asthma, arthritis, and psoriasis. The use of specific and potent this compound agonists in experimental settings is crucial for dissecting the complex signaling networks governed by this receptor and for validating novel therapeutic agents. These application notes provide an overview of the key signaling pathways activated by this compound, quantitative data for a common agonist, and detailed protocols for studying its effects on cellular signaling.
This compound Signaling Pathways
Upon agonist binding, this compound undergoes a conformational change, enabling it to couple to heterotrimeric G proteins, primarily of the Gi and Gq families. This coupling initiates multiple downstream signaling cascades:
-
Gαi-Mediated Pathway: The dissociation of the Gαi subunit from the Gβγ complex leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More importantly, the released Gβγ subunits directly activate Phosphoinositide 3-kinase (PI3Kγ), which catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), which are central to cell survival and migration.
-
Gαq-Mediated Pathway: Activation of the Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes PIP2 into two second messengers: inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ and the presence of DAG co-activate Protein Kinase C (PKC).
-
MAPK Activation: Both the Gi and Gq pathways converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. These pathways are critical for regulating gene expression, proliferation, and inflammatory responses.
-
Functional Outcomes: The integration of these signaling pathways ultimately drives key cellular functions, such as the cytoskeletal rearrangements required for chemotaxis, the release of inflammatory mediators (degranulation), and the transcription of pro-inflammatory genes.
Caption: this compound signaling cascade upon agonist binding.
Quantitative Data Summary
The potency of a this compound agonist is typically determined by its half-maximal effective concentration (EC50) in various functional assays. The table below summarizes representative EC50 values for the endogenous agonist LTB4 in common cell-based assays using primary human neutrophils.
| Agonist | Assay Type | Cell Type | Parameter Measured | EC50 (nM) | Reference |
| LTB4 | Calcium Mobilization | Human Neutrophils | Intracellular Ca2+ Flux | 0.5 - 2.0 | |
| LTB4 | Chemotaxis | Human Neutrophils | Cell Migration | 0.1 - 1.0 | |
| LTB4 | Degranulation (Elastase Release) | Human Neutrophils | Enzyme Activity | 1.0 - 5.0 | |
| LTB4 | ERK1/2 Phosphorylation | Human Neutrophils | p-ERK Levels (Western Blot) | 0.8 - 3.0 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following this compound activation, a hallmark of Gq-coupled receptor signaling.
Materials:
-
This compound expressing cells (e.g., primary human neutrophils or a stable cell line like HEK293-BLT1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS+)
-
Probenecid (optional, reduces dye leakage)
-
This compound agonist stock solution (e.g., 10 µM LTB4 in ethanol)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Isolate primary neutrophils or harvest cultured this compound expressing cells. Resuspend cells at a density of 1 x 10^6 cells/mL in HBSS+.
-
Dye Loading: Add the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal volume of Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed HBSS+ (with probenecid, if used). Repeat the wash step twice to remove extracellular dye.
-
Plating: Resuspend the final cell pellet in HBSS+ to a concentration of 2 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C for 5-10 minutes.
-
Set the reader to record fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Inject the this compound agonist (e.g., 20 µL of a 6X concentrated solution) into each well while continuously recording fluorescence.
-
Continue recording for an additional 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the peak fluorescence (F) to the initial baseline fluorescence (F0). Dose-response curves can be generated by plotting the (F/F0) ratio against the logarithm of the agonist concentration.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the activation of the MAPK pathway by detecting the phosphorylated (active) form of ERK1/2.
Materials:
-
This compound expressing cells
-
Serum-free cell culture medium
-
This compound agonist
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce baseline signaling.
-
Agonist Stimulation: Treat the starved cells with various concentrations of the this compound agonist for a predetermined time (e.g., 5 minutes, determined from a time-course experiment). Include an untreated (vehicle) control.
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities for phospho-ERK and total-ERK. The results are typically presented as the ratio of p-ERK to total-ERK.
Caption: General workflow for Western blot analysis.
Application Notes and Protocols for BLT-1 Antibody in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the Leukotriene B4 Receptor 1 (BLT-1) using a specific antibody in a Western Blotting procedure. The information is intended to guide researchers in accurately assessing the expression of this compound in various cell and tissue samples.
Introduction
Leukotriene B4 Receptor 1 (this compound) is a high-affinity G protein-coupled receptor for the potent inflammatory mediator, leukotriene B4 (LTB4). The LTB4/BLT-1 signaling axis plays a crucial role in the recruitment and activation of leukocytes during inflammatory responses. Dysregulation of this pathway has been implicated in various inflammatory diseases, making this compound a significant target for drug development. Western Blotting is a fundamental technique to study the expression and regulation of this compound.
Data Presentation
The following tables summarize key quantitative data for the use of a this compound antibody in Western Blotting.
Table 1: this compound Protein Characteristics
| Characteristic | Value | Source |
| Gene Name | LTB4R | NCBI |
| UniProt ID | Q15722 | UniProt |
| Organism | Homo sapiens (Human) | UniProt |
| Amino Acid Length | 352 | UniProt |
| Theoretical Molecular Weight | 39.8 kDa | UniProt |
| Observed Molecular Weight (Western Blot) | ~38 kDa | [1] |
Table 2: Recommended Antibody Dilutions and Controls for Western Blotting
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimal dilution should be determined experimentally. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the secondary antibody and detection system. |
| Positive Control | Differentiated HL-60 or U937 cell lysate | HL-60 cells differentiated into a neutrophilic phenotype show upregulated this compound expression.[2] |
| Negative Control | Cell line with low/no this compound expression (e.g., some epithelial cell lines) or this compound knockout cell line lysate | The use of a validated this compound knockout cell line is the most definitive negative control.[3] |
| Loading Control | β-actin, GAPDH, or α-tubulin | To ensure equal protein loading between lanes. |
Experimental Protocols
This section provides a detailed methodology for performing a Western Blot to detect this compound.
Materials and Reagents:
-
Cells or Tissues of Interest: e.g., Differentiated HL-60 cells (positive control).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Running Buffer (10X): Tris-Glycine-SDS.
-
Transfer Buffer (10X): Tris-Glycine with 20% methanol.
-
Membrane: PVDF or nitrocellulose membrane (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-human this compound polyclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency. For suspension cells like HL-60, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Prepare samples for loading by mixing the lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into a 10% or 12% SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane, and filter papers in 1X transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane at 100V for 60-90 minutes in a wet transfer system, or according to the manufacturer's instructions for a semi-dry system.
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary this compound antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the results, expecting a band at approximately 38 kDa for this compound.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade initiated by LTB4 binding.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western Blotting of this compound.
References
- 1. Differential induction of BLT receptor expression on human endothelial cells by lipopolysacharide, cytokines, and leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids up-regulate leukotriene B4 receptor-1 expression during neutrophilic differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLTP1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
Application Notes and Protocols for Immunohistochemical Staining of BLT-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the detection of the Leukotriene B4 receptor 1 (BLT-1). This document includes detailed protocols, data on this compound expression in various tissues and disease states, and a schematic of the this compound signaling pathway.
Introduction to this compound
This compound is a high-affinity G protein-coupled receptor for the potent lipid chemoattractant, leukotriene B4 (LTB4). The LTB4/BLT-1 signaling axis plays a crucial role in the recruitment and activation of leukocytes, mediating inflammatory responses in a variety of diseases. Consequently, this compound is a significant target for therapeutic intervention in inflammatory conditions such as asthma, rheumatoid arthritis, and cancer. Immunohistochemical staining of this compound is a valuable technique to visualize its expression and localization within tissues, providing insights into its role in disease pathogenesis.
Data Presentation: Quantitative Analysis of this compound Expression
The following table summarizes quantitative data on this compound expression from immunohistochemical and flow cytometry studies in various human diseases. This data highlights the differential expression of this compound in pathological conditions compared to healthy tissues.
| Disease State | Tissue/Cell Type | Method | Quantitative Measurement | Finding |
| Asthma | Bronchoalveolar lavage (BAL) fluid - CD8+ T cells | Flow Cytometry | Mean % of this compound+ IL-13+ CD8+ T cells | Asthmatic patients: 16.2% ± 1.4%; Healthy controls: 5.3% ± 0.5%[1] |
| Colon Cancer | Colon cancer tissue | Immunohistochemistry | Not specified | "Remarkable expression" of this compound was detected.[1] |
| Rheumatoid Arthritis | Synovial tissue | Immunohistochemistry | Not specified | This compound expression is observed on infiltrating leukocytes. |
| Psoriasis | Skin biopsies - Dermal infiltrating cells | Immunohistochemistry | Not specified | Increased infiltration of T cells, which are known to express this compound. |
Note: Quantitative immunohistochemical data for this compound using standardized scoring methods like the H-Score are not widely available in the public domain. The data presented here is based on available peer-reviewed literature. Researchers are encouraged to establish their own scoring criteria for their specific tissues and antibodies of interest.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of this compound in Paraffin-Embedded Human Tissue
This protocol provides a general guideline for the chromogenic detection of this compound in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-BLT-1 antibody (titrate for optimal concentration)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol (1 change for 3 minutes).
-
Immerse in 70% ethanol (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply diluted anti-BLT-1 primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
-
Chromogenic Development:
-
Apply DAB substrate solution and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualization and Interpretation:
This compound is a cell surface receptor, and positive staining is expected to be localized to the cell membrane of leukocytes, such as neutrophils, eosinophils, and subsets of T cells. The intensity and percentage of positive cells should be evaluated by a qualified pathologist.
Visualizations
Experimental Workflow for this compound Immunohistochemistry
Caption: Workflow for this compound immunohistochemical staining of paraffin-embedded tissues.
This compound Signaling Pathway
Caption: Simplified this compound signaling cascade leading to cellular responses.
References
Application Notes: Generation and Validation of a BLT-1 Stable Cell Line
Introduction
The Leukotriene B4 Receptor 1 (BLT-1) is a high-affinity G-protein coupled receptor (GPCR) for the potent inflammatory lipid mediator, leukotriene B4 (LTB4).[1][2] The LTB4/BLT-1 signaling axis is a critical pathway in mediating inflammatory responses, primarily by inducing the chemotaxis and activation of leukocytes, including neutrophils and T-cells.[3][4][5] Given its central role in inflammation, the this compound receptor is a significant target for drug discovery in various inflammatory diseases such as asthma, arthritis, and atherosclerosis.[6][7]
The generation of a stable cell line that constitutively expresses the human this compound receptor provides a robust and reproducible in vitro tool for researchers, scientists, and drug development professionals.[8][9] These cell lines are invaluable for high-throughput screening (HTS) of potential receptor agonists and antagonists, studying receptor signaling pathways, and investigating receptor-ligand interactions.[1][10] This document provides a detailed protocol for establishing and validating a this compound stable cell line using Human Embryonic Kidney 293 (HEK293) cells, a line known for its high transfection efficiency and suitability for GPCR assays.[11][12]
Experimental Workflow
The overall process for generating a this compound stable cell line involves transfecting a host cell line with an expression vector, selecting for successfully transfected cells, isolating a monoclonal population, and validating both the expression and function of the receptor.
Protocol 1: Determination of Antibiotic Selection Concentration (Kill Curve)
Objective: To determine the minimum concentration of the selection antibiotic that effectively kills all non-transfected host cells within a specific timeframe (typically 7-10 days). This is a critical first step before transfection.[13]
Materials:
-
HEK293T cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Selection antibiotic (e.g., Puromycin, G418, Hygromycin B, depending on the vector's resistance gene)
-
96-well tissue culture plate
Methodology:
-
Seed HEK293T cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of the selection antibiotic in complete growth medium. The concentration range should span the manufacturer's recommendation (e.g., for Puromycin, 0.5-10 µg/mL).
-
Remove the existing medium from the cells and replace it with 100 µL of medium containing the different antibiotic concentrations. Include several wells with no antibiotic as a positive control for growth.
-
Incubate the plate at 37°C, 5% CO₂.
-
Observe the cells every 2-3 days and change the medium with freshly prepared antibiotic-containing medium.
-
Record the cell viability (e.g., by microscopy or using a viability assay like MTT) over 7-10 days.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-10 days, while the no-antibiotic control cells remain healthy and confluent.
Data Presentation
Table 1: Example Puromycin Kill Curve Results for HEK293T Cells
| Puromycin Conc. (µg/mL) | Day 3 Viability | Day 5 Viability | Day 7 Viability | Day 10 Viability |
|---|---|---|---|---|
| 0 (Control) | 100% | 100% (confluent) | 100% (confluent) | 100% (confluent) |
| 0.5 | ~70% | ~40% | ~10% | 0% |
| 1.0 | ~50% | ~15% | 0% | 0% |
| 2.0 | ~20% | 0% | 0% | 0% |
| 4.0 | <10% | 0% | 0% | 0% |
| 8.0 | 0% | 0% | 0% | 0% |
Based on this example, a concentration of 2.0 µg/mL would be chosen for selection.
Protocol 2: Transfection and Generation of a Stable Polyclonal Pool
Objective: To introduce the this compound expression vector into the host cells and select a mixed population (pool) of cells that have integrated the plasmid.
Materials:
-
HEK293T cells, ~80-90% confluent in a 6-well plate
-
This compound expression plasmid (containing a selectable marker like puromycin resistance)
-
Transfection reagent (e.g., Lipofectamine™ 2000 or similar)
-
Opti-MEM™ or other serum-free medium
-
Complete growth medium
-
Selection antibiotic at the predetermined optimal concentration
Methodology:
-
Transfection: On the day of transfection, ensure cells are healthy and at 80-90% confluency. Follow the transfection reagent manufacturer's protocol.[5]
-
For a single well of a 6-well plate, dilute ~2.5 µg of the this compound plasmid into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add the DNA-reagent complex mixture dropwise to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂.
-
Selection: 48 hours post-transfection, passage the cells into a larger vessel (e.g., a 10 cm dish) at a 1:5 or 1:10 dilution. Allow cells to attach overnight.
-
The following day, replace the medium with fresh complete growth medium containing the selection antibiotic at the optimal concentration determined from the kill curve.
-
Pool Generation: Continue to culture the cells in the selection medium, replacing it every 2-3 days. Widespread cell death of non-transfected cells should be observed.[14]
-
After 2-3 weeks, discrete antibiotic-resistant colonies should appear. Once these colonies are numerous and begin to merge, the cells can be harvested and expanded as a stable polyclonal pool.
Data Presentation
Table 2: Recommended Transfection Parameters (per well of a 6-well plate)
| Parameter | Recommended Value |
|---|---|
| Cell Confluency | 80-90% |
| Plasmid DNA | 2.5 µg |
| Transfection Reagent | Per manufacturer's protocol |
| Post-transfection Incubation | 48 hours |
| Selection Start | 48 hours post-transfection |
| Selection Duration | 2-3 weeks |
Protocol 3: Single-Cell Cloning by Limiting Dilution
Objective: To isolate single cells from the stable pool to generate a monoclonal cell line, ensuring a homogenous population with uniform receptor expression.
Materials:
-
Stable polyclonal pool of this compound expressing cells
-
Complete growth medium with selection antibiotic
-
96-well tissue culture plates (multiple)
Methodology:
-
Harvest the stable pool of cells and perform an accurate cell count.
-
Dilute the cell suspension in selection medium to a final concentration of 10 cells/mL. This means 100 µL will contain, on average, 1 cell.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. According to the Poisson distribution, this density will result in approximately 30% of wells containing a single cell.
-
Incubate the plates at 37°C, 5% CO₂.
-
After 7-10 days, carefully examine the plates under a microscope to identify wells that contain a single colony originating from a single cell. Mark these wells.
-
Continue to culture the cells, changing the medium carefully every 5-7 days.
-
Once the colonies in the marked wells are confluent, harvest the cells and expand them sequentially into 24-well, 6-well, and finally T-25 flasks. Maintain antibiotic selection throughout this process.
-
Cryopreserve aliquots of each expanded clone and use other aliquots for validation.
Protocol 4: Validation of this compound Expression and Function
Objective: To confirm that the selected monoclonal cell lines express the this compound receptor and that the receptor is functional.
Part A: Western Blot for this compound Expression
-
Lyse cells from each expanded clone and a negative control (parental HEK293T cells).
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the human this compound receptor overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. A band at the correct molecular weight for this compound in the clonal cell lines, but not in the parental cells, confirms expression.
Part B: Calcium Mobilization Assay for this compound Function
The this compound receptor is a Gq-coupled GPCR, and its activation leads to a transient increase in intracellular calcium ([Ca²⁺]i).[15][16] This functional response can be measured using calcium-sensitive fluorescent dyes.[17][18]
Materials:
-
This compound stable clones and parental HEK293T cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LTB4 (agonist)
-
U-75302 (selective this compound antagonist, for confirmation)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Seed the this compound stable cells and parental cells into a black, clear-bottom 96-well plate and allow them to form a confluent monolayer overnight.[17]
-
Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with probenecid).
-
Remove the growth medium and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
Prepare a separate plate with serial dilutions of LTB4.
-
Place both plates into the fluorescence plate reader. The instrument will measure a baseline fluorescence, then inject the LTB4 agonist and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the LTB4 concentration to generate a dose-response curve and calculate the EC₅₀ value. Clones with a robust and dose-dependent response should be selected. Parental cells should show no response to LTB4.
Data Presentation
Table 3: Example Calcium Mobilization Results for a Validated this compound Clone
| Parameter | Result |
|---|---|
| Basal Fluorescence | 15,000 RFU |
| Max Response (100 nM LTB4) | 95,000 RFU |
| Signal-to-Background Ratio | > 6.0 |
| LTB4 EC₅₀ | 1.5 nM |
| Parental Cell Response | No significant response |
| Response with Antagonist | Signal blocked |
Protocol 5: Chemotaxis Assay for this compound Function
Objective: To confirm that the expressed this compound receptor can mediate a chemotactic response towards its ligand, LTB4.
Materials:
-
This compound stable cells
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with 8 µm pores)
-
Serum-free medium
-
LTB4
Methodology:
-
Starve the this compound stable cells in serum-free medium for 4-6 hours.
-
Add serum-free medium containing different concentrations of LTB4 (e.g., 0.1-100 nM) to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.
-
Harvest the starved cells, resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL, and add 100 µL of the cell suspension to the upper chamber (the insert).[19]
-
Incubate the chamber for 2-4 hours at 37°C, 5% CO₂.[20]
-
After incubation, remove the insert. Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the chemotactic index (number of cells migrating towards LTB4 / number of cells migrating towards control medium).
Data Presentation
Table 4: Example Chemotaxis Results for a Validated this compound Clone
| LTB4 Concentration | Migrated Cells (Avg. per field) | Chemotactic Index |
|---|---|---|
| 0 nM (Control) | 25 | 1.0 |
| 1 nM | 110 | 4.4 |
| 10 nM | 215 | 8.6 |
| 100 nM | 150 | 6.0 |
This compound Receptor Signaling Pathway
Upon binding of its ligand LTB4, the this compound receptor undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily of the Gαi family. This activation initiates a cascade of downstream signaling events that are fundamental to the pro-inflammatory functions of the receptor, including cell migration and activation. Key pathways include the activation of Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and the Extracellular signal-regulated kinase (ERK).[21][22]
References
- 1. PharmaOnco™ HEK293T-Tg(Human BLT1 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time Imaging of Leukotriene B4 Mediated Cell Migration and BLT1 Interactions with β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 receptor 1 (BLT1) does not mediate disease progression in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Cell Line Construction Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. biocompare.com [biocompare.com]
- 12. invivogen.com [invivogen.com]
- 13. Stable Transfection | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. addgene.org [addgene.org]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. RvE1 Uses the LTB4 Receptor BLT1 to Increase [Ca2+]i and Stimulate Mucin Secretion in Cultured Rat and Human Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 19. abcam.com [abcam.com]
- 20. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: U75302 as a BLT-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
U75302 is a potent and specific antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT-1.[1] LTB4 is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[2][3] It mediates its effects through two G protein-coupled receptors, this compound and BLT-2.[4][5] this compound is primarily expressed on leukocytes and mediates chemotaxis, degranulation, and superoxide anion production.[3][4] Given its role in inflammation, the LTB4/BLT-1 signaling axis is a significant target for therapeutic intervention in a variety of inflammatory diseases.[2][6] U75302 serves as a critical tool for investigating the physiological and pathological roles of the LTB4/BLT-1 pathway.
Applications
U75302 has been utilized in a wide range of research applications to elucidate the role of this compound in various diseases and biological processes.
-
Inflammatory Diseases: U75302 is widely used to study inflammatory conditions such as asthma,[2] chronic obstructive pulmonary disease (COPD),[7] and inflammatory arthritis. It has been shown to ameliorate inflammatory responses by blocking the LTB4/BLT-1 pathway.[7]
-
Cancer Research: The LTB4/BLT-1 signaling axis has been implicated in promoting tumor growth and resistance to therapy in several types of cancer.[8] U75302 can be used to investigate the role of this compound in cancer cell proliferation, migration, and survival.
-
Cardiovascular Disease: Studies have shown that U75302 can attenuate lipopolysaccharide (LPS)-induced cardiac dysfunction, suggesting a role for this compound in the pathogenesis of sepsis-related cardiac issues.[9]
-
Neuroinflammation and Pain: U75302 has been used to demonstrate the involvement of this compound in sensitizing peripheral sensory neurons, highlighting its potential role in inflammatory pain.[10][11]
-
Fibrosis: Research indicates that U75302 treatment can attenuate bleomycin-induced lung fibrosis by reducing collagen deposition and inflammation.[12]
Quantitative Data
The following table summarizes the inhibitory activity of U75302 from various studies.
| Parameter | Cell Type/System | LTB4 Concentration | U75302 IC50/Concentration | Reference |
| LTB4-mediated Chemotaxis | Monkey Neutrophils | 5 nM | 20 nM (IC50) | [13] |
| LTB4-induced TRPV1 Sensitization | Mouse Dorsal Root Ganglia | 100 nM | 1 µM (abolished effect) | [10][11] |
| LTB4-dependent ERK1/2 Phosphorylation | Human Synovial Fibroblasts | 50 nM | Blocked by U75302 | [3] |
| LTB4 binding to BLT-2 | HEK 293 cells expressing hBLT2 | 5 nM [3H]LTB4 | Did not inhibit binding | [5] |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is designed to assess the ability of U75302 to inhibit LTB4-induced cell migration.
Materials:
-
Chemotaxis chamber (e.g., Transwell plate with 3-5 µm pore size)[14][15]
-
Leukocytes (e.g., neutrophils, isolated from whole blood)
-
U75302
-
Leukotriene B4 (LTB4)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining dye (e.g., Calcein AM)[16]
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of U75302 in a suitable solvent (e.g., ethanol or DMSO).
-
Isolate and resuspend leukocytes in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of U75302 or vehicle control for 30 minutes at 37°C.
-
Add LTB4 (chemoattractant) to the lower wells of the chemotaxis chamber. Add assay buffer alone to control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of the Transwell inserts.[17]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.[15][18]
-
After incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein AM and measuring the fluorescence with a plate reader.[16]
-
Calculate the percentage of inhibition of chemotaxis for each concentration of U75302.
Calcium Mobilization Assay
This protocol measures the effect of U75302 on LTB4-induced intracellular calcium release, a key downstream event of this compound activation.[19]
Materials:
-
Cells expressing this compound (e.g., HEK293 cells transiently or stably expressing this compound)
-
U75302
-
Leukotriene B4 (LTB4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[20][21]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)[19]
Procedure:
-
Seed the this compound expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.[22]
-
Prepare a working solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and load them with the dye solution. Incubate for 45-60 minutes at 37°C.[20][23]
-
During the incubation, prepare a plate with various concentrations of U75302 and another plate with LTB4.
-
After incubation, wash the cells with assay buffer to remove excess dye.[23]
-
Place the cell plate into the fluorescence plate reader.
-
The instrument will first add the U75302 solutions (or vehicle) to the wells and incubate for a specified period.
-
Next, the instrument will add the LTB4 solution to stimulate the cells while simultaneously measuring the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the inhibitory effect of U75302 on LTB4-induced calcium mobilization.
Receptor Binding Assay
This protocol is used to determine the binding affinity of U75302 for the this compound receptor.
Materials:
-
Cell membranes prepared from cells expressing this compound[24]
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
U75302
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filter plates[25]
-
Scintillation counter[24]
Procedure:
-
Prepare serial dilutions of unlabeled U75302.
-
In a 96-well plate, add the binding buffer, a constant concentration of [3H]LTB4, and the cell membranes.
-
Add the different concentrations of U75302 to the wells. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled LTB4.[26]
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
After incubation, rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the bound from the free radioligand.[25]
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of U75302 to determine the IC50 value.
Signaling Pathways and Visualizations
The binding of LTB4 to this compound initiates a cascade of intracellular signaling events. U75302 acts by competitively blocking this initial binding step.
Caption: this compound signaling pathway and the inhibitory action of U75302.
Caption: Workflow for an in vitro chemotaxis assay using U75302.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. timothyspringer.org [timothyspringer.org]
- 16. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sartorius.com [sartorius.com]
- 18. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. m.youtube.com [m.youtube.com]
Revolutionizing Research: A Guide to BLT-1 siRNA Knockdown Experiments
FOR IMMEDIATE RELEASE
Palo Alto, CA – In a significant step forward for researchers and drug development professionals, comprehensive Application Notes and Protocols for BLT-1 siRNA knockdown experiments are now available. This guide provides a detailed roadmap for scientists investigating the role of the Leukotriene B4 Receptor 1 (this compound), a critical mediator of inflammation and immune responses, in various disease models. The protocols offer step-by-step instructions for utilizing small interfering RNA (siRNA) to effectively silence the this compound gene, enabling a deeper understanding of its function in cellular processes such as migration, proliferation, and signaling.
The Leukotriene B4 (LTB4)/BLT-1 signaling pathway is a key player in the inflammatory cascade. LTB4, a potent lipid chemoattractant, binds to its high-affinity G protein-coupled receptor, this compound, which is primarily expressed on the surface of leukocytes.[1] This interaction triggers a cascade of intracellular events, including the activation of G-proteins (Gαi and Gαq), leading to the activation of Phospholipase C (PLC).[2][3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of downstream signaling pathways like the MAPK/ERK pathway.[2] This signaling cascade is pivotal in mediating inflammatory responses, making this compound a promising therapeutic target for a range of inflammatory diseases.
These detailed application notes provide researchers with the necessary tools to dissect the intricacies of the this compound signaling pathway and to explore the therapeutic potential of its inhibition.
Application Notes
This guide outlines a comprehensive experimental workflow for conducting a this compound siRNA knockdown experiment, from initial cell culture and transfection to the final validation and functional analysis. The provided protocols are designed to be adaptable to various leukocyte and cancer cell lines, which are common models for studying inflammation and cell migration.
Key Applications:
-
Target Validation: Confirm the role of this compound in specific cellular processes by observing the phenotypic changes after gene silencing.
-
Drug Discovery: Screen for novel therapeutic agents that modulate the LTB4/BLT-1 pathway.
-
Functional Genomics: Elucidate the downstream signaling pathways and molecular mechanisms regulated by this compound.
-
Disease Modeling: Investigate the contribution of this compound to the pathophysiology of inflammatory diseases, such as asthma, rheumatoid arthritis, and cancer.
Quantitative Data Summary
Effective gene silencing is critical for the successful interpretation of experimental results. The following tables summarize expected quantitative outcomes from a this compound siRNA knockdown experiment based on established methodologies.
| Table 1: Validation of this compound Knockdown | |
| Parameter | Expected Outcome |
| This compound mRNA Expression Level (qRT-PCR) | ≥70% reduction compared to non-targeting siRNA control[5] |
| This compound Protein Expression Level (Western Blot) | Significant reduction in protein levels, correlating with mRNA knockdown |
| Table 2: Functional Effects of this compound Knockdown | |
| Functional Assay | Expected Outcome |
| Cell Migration (Transwell Assay) | Significant reduction in the number of migrated cells towards an LTB4 gradient[6] |
| Cell Proliferation (MTT Assay) | Potential alteration in cell proliferation rates, depending on the cell type |
| Intracellular Calcium Mobilization (Calcium Imaging) | Attenuation or abrogation of LTB4-induced intracellular calcium flux[7][8] |
Experimental Workflow and Signaling Pathway
To facilitate a clear understanding of the experimental process and the underlying biological mechanisms, the following diagrams illustrate the experimental workflow and the this compound signaling pathway.
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol is a general guideline for siRNA transfection into adherent cells using a lipid-based transfection reagent. Optimization for specific cell lines and siRNA concentrations is recommended.
Materials:
-
Cells to be transfected
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[7]
-
Complex Preparation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µL of serum-free medium in a microfuge tube (Solution A).[7]
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of serum-free medium (Solution B).[7]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow complex formation.[7]
-
-
Transfection:
-
Wash the cells once with 2 mL of serum-free medium.[7]
-
Aspirate the medium and add 0.8 mL of serum-free medium to the siRNA-lipid complex.
-
Gently overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[7]
-
Post-Transfection: After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Incubate the cells for an additional 24-72 hours before proceeding to validation and functional assays.
Protocol 2: Validation of this compound Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for this compound and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound mRNA, normalized to the housekeeping gene.
Protocol 3: Validation of this compound Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[9]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BLT-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the this compound signal to the loading control to determine the relative protein expression.[9][10]
Protocol 4: Cell Migration Assay (Transwell Assay)
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Chemoattractant (e.g., LTB4)
-
Serum-free medium
-
Cell stain (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: After 48-72 hours of siRNA transfection, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Add medium containing the chemoattractant (LTB4) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (typically 4-24 hours) at 37°C.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Protocol 5: Intracellular Calcium Mobilization Assay
Materials:
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
LTB4
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with assay buffer.
-
Place the plate in a fluorometric plate reader and measure the baseline fluorescence.
-
Add LTB4 to the wells and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization in response to LTB4.[7][8]
References
- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct transcription factor networks control neutrophil-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin E1 Reduces Leukotriene B4–Induced Intracellular Calcium Increase and Mucin Secretion in Rat Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the LTB4R Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted knockout of the Leukotriene B4 Receptor (LTB4R) gene using the CRISPR/Cas9 system. LTB4R, a G-protein coupled receptor, plays a critical role in inflammatory responses and has been implicated in various diseases, including asthma, arthritis, and cancer.[1] Its targeted disruption via CRISPR/Cas9 offers a powerful tool for studying its function and for the development of novel therapeutics.
Introduction to LTB4R and its Signaling Pathway
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that exerts its effects through binding to its high-affinity receptor, LTB4R (also known as BLT1).[1] This interaction triggers a cascade of intracellular signaling events, primarily through G-protein coupling, leading to the activation of the phosphatidylinositol-calcium second messenger system.[1] This signaling pathway is crucial for chemotaxis, the directed migration of immune cells such as neutrophils and eosinophils to sites of inflammation.[1]
The LTB4R signaling pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] Downstream of these events, the AKT/mTOR signaling pathway can be activated, influencing cell survival, proliferation, and apoptosis.[3] In the context of cancer, LTB4R signaling has been shown to promote cell viability, migration, and invasion.[3]
Below is a diagram illustrating the LTB4R signaling cascade.
References
Application Notes for Flow Cytometry Analysis of BLT-1 Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in inflammatory responses.[1] It exerts its effects through two G protein-coupled receptors, BLT1 and BLT2.[2][3] BLT1 is the high-affinity receptor for LTB4 and is primarily expressed on the surface of leukocytes, including neutrophils, monocytes, macrophages, and certain lymphocytes.[2][4][5] The activation of BLT1 by LTB4 triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of superoxide anions, making the LTB4/BLT1 axis a key driver of inflammation and a target for therapeutic intervention in various inflammatory diseases.[6]
Flow cytometry is a powerful technique for the detailed analysis of BLT-1 expressing cells. It allows for the precise identification, quantification, and characterization of immune cell populations based on the expression of specific cell surface markers. This technology is invaluable for understanding the role of this compound in disease, developing novel anti-inflammatory therapies, and assessing the pharmacodynamics of BLT1-targeting drugs.
Key Applications
-
Immunophenotyping: To identify and quantify the frequency of this compound expressing cells within different leukocyte subsets in biological samples like whole blood.
-
Receptor Occupancy (RO) Assays: To measure the binding of therapeutic agents to this compound on target immune cells, which is a critical component of drug development.
-
Pharmacodynamic (PD) Biomarker Analysis: To evaluate the downstream effects of this compound antagonists on immune cell function and signaling pathways.
-
Disease Pathogenesis Research: To investigate the role of this compound expressing cells in various inflammatory and autoimmune conditions.
Experimental Protocols
Protocol 1: Immunophenotyping of this compound Expressing Leukocytes in Human Whole Blood
This protocol outlines a method for the staining and analysis of this compound expression on various leukocyte subpopulations directly in human whole blood, which minimizes in vitro artifacts.[7][8]
Materials:
-
Human whole blood collected in K2-EDTA tubes
-
Fluorochrome-conjugated anti-human this compound antibody
-
Fluorochrome-conjugated antibodies to identify leukocyte subsets (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD16, anti-CD19)
-
Fc Receptor Blocking Reagent
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation Buffer (e.g., 1% formaldehyde in PBS)[9]
-
Flow cytometer
Procedure:
-
Sample Preparation: Collect fresh human whole blood in K2-EDTA tubes. For optimal results, staining should be performed within a few hours of collection.
-
Fc Receptor Blocking: Aliquot 100 µL of whole blood into a flow cytometry tube. Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.[10][11] This step is crucial to prevent non-specific antibody binding.[11]
-
Antibody Staining: Add the pre-titrated fluorochrome-conjugated anti-BLT-1 and leukocyte subset antibodies to the blood. Vortex gently and incubate for 30 minutes at room temperature, protected from light.[9][11]
-
Red Blood Cell Lysis: Following incubation, add 2 mL of 1X RBC Lysis Buffer. Vortex immediately and incubate for 10 minutes at room temperature in the dark.[9][11]
-
Washing: Centrifuge the tubes at 500 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 2 mL of Flow Cytometry Staining Buffer. Repeat the wash step.[11]
-
Fixation and Acquisition: Resuspend the final cell pellet in 300-500 µL of Fixation Buffer.[9] Acquire the samples on a flow cytometer. Ensure that appropriate single-stain controls are prepared for compensation.
Data Analysis:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to identify the main leukocyte populations (lymphocytes, monocytes, granulocytes).[12]
-
Gate on CD45-positive cells to specifically analyze the leukocyte population.[10][13]
-
From the CD45+ gate, further identify specific cell subsets (e.g., T cells as CD3+, Monocytes as CD14+).
-
Analyze the expression of this compound on each gated population and report as both percentage of positive cells and Mean Fluorescence Intensity (MFI).
Protocol 2: this compound Receptor Occupancy (RO) Assay
This protocol is designed to quantify the binding of an unlabeled this compound antagonist to its receptor on target cells, a key assay in drug development.
Materials:
-
Human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)
-
Unlabeled this compound antagonist compound
-
Fluorochrome-conjugated anti-human this compound antibody (detection antibody)
-
Antibody cocktail for leukocyte subset identification
-
Flow cytometer
Procedure:
-
Compound Incubation: Aliquot 100 µL of whole blood or PBMCs into multiple tubes. Add increasing concentrations of the unlabeled this compound antagonist to the tubes. Include a vehicle control (no antagonist). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Detection Antibody Staining: After incubation with the antagonist, add the fluorochrome-conjugated anti-BLT-1 detection antibody and the leukocyte subset antibody cocktail. It is crucial that the detection antibody does not compete for the same binding site as the antagonist. Incubate for 30 minutes at 4°C to prevent further internalization or dissociation.
-
Lysis and Washing: If using whole blood, perform RBC lysis and washing steps as described in Protocol 1. If using PBMCs, wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in buffer and acquire on a flow cytometer.
Data Analysis:
-
Gate on the target leukocyte population (e.g., neutrophils or monocytes).
-
Determine the MFI of this compound staining for each concentration of the antagonist.
-
Calculate the percent receptor occupancy (%RO) using the formula: %RO = (1 - (MFI_sample / MFI_vehicle_control)) * 100
-
Plot the %RO versus the antagonist concentration to determine the IC50 (the concentration of antagonist that results in 50% receptor occupancy).
Data Presentation
Table 1: Representative this compound Expression on Human Leukocyte Subsets
| Leukocyte Subset | Primary Markers | Typical this compound Expression (% Positive) |
| Neutrophils | CD16+ | High (>90%) |
| Monocytes | CD14+ | High (>80%) |
| Eosinophils | SSC high, CCR3+ | High (>90%) |
| Effector T Cells | CD3+, CD45RO+ | Low to Moderate (Variable) |
| B Cells | CD19+ | Low to Negative |
| NK Cells | CD3-, CD56+ | Low |
Note: Expression levels can vary between individuals and can be modulated by inflammatory conditions.[14]
Visualizations
Caption: Simplified this compound signaling cascade in leukocytes.
Caption: Experimental workflow for this compound immunophenotyping.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No this compound Signal | Improper antibody storage/handling. | Ensure antibody is stored at the correct temperature and has not expired. |
| Low this compound expression on cell type. | Confirm the expected expression level on the target cell type. Use positive control cells if available. | |
| Insufficient antibody concentration. | Titrate the anti-BLT-1 antibody to determine the optimal staining concentration. | |
| High Background Staining | Non-specific antibody binding to Fc receptors. | Ensure an adequate Fc receptor blocking step was included before staining.[11] |
| Inadequate washing. | Increase the number of wash steps or the volume of wash buffer. | |
| Dead cells are binding the antibody non-specifically. | Include a viability dye in the panel to exclude dead cells from the analysis. | |
| Poor Resolution Between Cell Populations | Incorrect instrument settings or compensation. | Run single-stain compensation controls to correctly set up the compensation matrix. |
| Inappropriate gating strategy. | Use Fluorescence Minus One (FMO) controls to help set accurate gates for this compound positive cells. |
References
- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ovid.com [ovid.com]
- 5. BLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A whole-blood flow cytometric assay for leukocyte CD11b expression using fluorescence signal triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Flow cytometry blood staining protocol for BLT humanized mice [bio-protocol.org]
- 10. biocompare.com [biocompare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. No-Wash, No-Lyse Detection of Leukocytes In Human Whole Blood on the Attune NxT Flow Cytometer | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Illuminating the Inflammatory Pathway: Methods for Studying LTB4-BLT1 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a critical role in a wide array of inflammatory diseases by orchestrating the recruitment and activation of leukocytes.[1] Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1.[1][2] Understanding the intricacies of LTB4-BLT1 signaling is paramount for the development of novel therapeutics targeting inflammatory disorders such as asthma, arthritis, and atherosclerosis.[3] These application notes provide a comprehensive overview of the key methodologies employed to investigate LTB4-BLT1 signaling, from fundamental receptor-ligand interactions to complex cellular and in vivo responses. Detailed protocols for essential assays are provided to guide researchers in this field.
LTB4-BLT1 Signaling Pathway
LTB4 binding to BLT1, a Gαi and Gαq coupled receptor, initiates a cascade of intracellular events.[2] This activation leads to the dissociation of G protein subunits, triggering downstream effectors such as phospholipase C (PLC).[4] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[4] Concurrently, BLT1 signaling activates the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, which are crucial for cell survival and proliferation.[5] Furthermore, agonist binding induces the recruitment of β-arrestin, a key regulator of GPCR desensitization and internalization.[6][7]
Key Experimental Methods
A variety of in vitro and in vivo assays are available to dissect the LTB4-BLT1 signaling axis. The selection of a particular method depends on the specific research question, ranging from receptor affinity determination to the evaluation of physiological responses.
In Vitro Assays
These assays are fundamental for characterizing the molecular interactions and cellular consequences of LTB4-BLT1 signaling.
1. Radioligand Binding Assay
This technique is the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given sample. It involves the use of a radiolabeled ligand, such as [³H]LTB4, to quantify its binding to the BLT1 receptor.
2. Calcium Mobilization Assay
Activation of BLT1 leads to a rapid increase in intracellular calcium levels.[8] This can be monitored in real-time using fluorescent calcium indicators like Fluo-4 AM.[8][9]
3. Chemotaxis Assay
A hallmark of LTB4 signaling is its ability to induce directed cell migration, or chemotaxis, of leukocytes, particularly neutrophils.[10][11] The Boyden chamber assay is a classical method to quantify this process.[12]
4. β-Arrestin Recruitment Assay
This assay measures the interaction between the activated BLT1 receptor and β-arrestin, providing insights into receptor desensitization and signaling through β-arrestin-dependent pathways.[6][7] The PathHunter® β-arrestin assay is a widely used commercial platform for this purpose.[7]
5. Western Blotting for Downstream Signaling
This technique is used to detect the phosphorylation and activation of key downstream signaling molecules such as ERK and Akt.[5]
In Vivo Models
Animal models are indispensable for studying the physiological and pathological roles of LTB4-BLT1 signaling in a complex biological system.
LTB4-Induced Neutrophil Recruitment in Mice
This model assesses the ability of LTB4 to induce the migration of neutrophils into a specific tissue, such as the peritoneal cavity or the lung, providing a measure of in vivo chemotaxis.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative data for LTB4 and common BLT1 antagonists obtained from various assays.
| Compound | Assay Type | Cell Type/System | Parameter | Value | Reference(s) |
| LTB4 | Radioligand Binding | Human Neutrophils | Kd | ~0.1-2 nM | [2] |
| LTB4 | Calcium Mobilization | Human Monocytes | EC50 | 1.17 nM | |
| LTB4 | Chemotaxis | Human Neutrophils | EC50 | ~1-10 nM | [11] |
| U-75302 | Radioligand Binding | Human Neutrophils | IC50 | 5.0 ± 2.0 nM | [13] |
| U-75302 | Chemotaxis | Human Neutrophils | IC50 | 5.0 ± 2.0 nM | [13] |
| CP-105,696 | Radioligand Binding | Human Neutrophils | IC50 | 8.42 ± 0.26 nM | [15] |
| CP-105,696 | Chemotaxis | Human Neutrophils | IC50 | 5.0 ± 2.0 nM | [15] |
| CP-105,696 | Calcium Mobilization | Human Monocytes | IC50 | 940 ± 70 nM | [15] |
Experimental Protocols
Detailed step-by-step protocols for the key experiments are provided below.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the BLT1 receptor.
Materials:
-
Cells or tissues expressing BLT1 receptor
-
[³H]LTB4 (radioligand)
-
Unlabeled LTB4 (for non-specific binding determination)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[16]
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and prepare membrane fractions by differential centrifugation.[16] Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]LTB4, and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]LTB4, and a high concentration of unlabeled LTB4 (e.g., 1 µM).
-
Competition Binding: Membrane preparation, [³H]LTB4, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium in response to BLT1 activation.
Materials:
-
Cells expressing BLT1 (e.g., neutrophils, CHO-BLT1 cells)
-
LTB4 (agonist)
-
BLT1 antagonist (optional, for inhibition studies)
-
HEPES buffered saline (with and without calcium)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Isolate primary cells or culture adherent cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with Fluo-4 AM (e.g., 1-5 µM) in calcium-free HEPES buffered saline for 30 minutes at 37°C.[9]
-
Washing: Gently wash the cells with HEPES buffered saline containing calcium to remove extracellular dye.
-
Assay: Place the plate in a fluorometric imaging plate reader. Record baseline fluorescence for a short period.
-
Stimulation: Add LTB4 (or vehicle control) to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-5 minutes). For inhibition studies, pre-incubate the cells with the antagonist before adding LTB4.
-
Data Analysis: The change in fluorescence intensity (F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) is plotted against time. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
Protocol 3: Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of leukocytes towards an LTB4 gradient.
Materials:
-
Leukocytes (e.g., human neutrophils)
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size for neutrophils)[10][17]
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA)
-
LTB4 (chemoattractant)
-
Cell staining dye (e.g., Calcein AM) or method for cell quantification (e.g., CellTiter-Glo®)[10]
Procedure:
-
Chamber Setup: Place the microporous membrane between the upper and lower chambers of the Boyden apparatus.
-
Chemoattractant: Add LTB4 at various concentrations to the lower chamber. Add buffer alone to control wells.
-
Cell Seeding: Resuspend isolated neutrophils in chemotaxis buffer and add them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.[10]
-
Quantification:
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells and counting them under a microscope, or by lysing the migrated cells and measuring a cellular component (e.g., ATP using CellTiter-Glo®).[10]
-
-
Data Analysis: Plot the number of migrated cells against the concentration of LTB4 to generate a chemotactic dose-response curve and determine the EC50.
Protocol 4: β-Arrestin Recruitment Assay (PathHunter®)
Objective: To measure the recruitment of β-arrestin to the BLT1 receptor upon agonist stimulation.
Materials:
-
PathHunter® BLT1 β-Arrestin cell line (DiscoverX)
-
PathHunter® Detection Reagents (DiscoverX)
-
LTB4 (agonist)
-
Test compounds (agonists or antagonists)
-
Cell culture medium and supplements
-
White, solid-bottom 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the PathHunter® BLT1 cells in the assay plate and incubate overnight.[7]
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of LTB4 or test agonist to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test antagonist, followed by the addition of an EC80 concentration of LTB4.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.[7]
-
Detection: Add the PathHunter® Detection Reagent to each well and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration to generate dose-response curves and calculate EC50 (agonist) or IC50 (antagonist) values.
Drug Discovery and Development Workflow
The study of LTB4-BLT1 signaling is integral to the discovery and development of new anti-inflammatory drugs. The following workflow outlines the key stages in this process.
This workflow begins with the identification and validation of BLT1 as a therapeutic target in inflammatory diseases.[18] High-throughput screening (HTS) of compound libraries is then performed using robust in vitro assays, such as the calcium mobilization or β-arrestin recruitment assays, to identify initial "hits."[18] Promising hits undergo a process of hit-to-lead and lead optimization, where medicinal chemistry is used to improve their potency, selectivity, and pharmacokinetic properties.[18] The most promising lead compounds are then advanced to preclinical studies in animal models of inflammation to assess their in vivo efficacy and safety before entering clinical trials.[18]
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive investigation of LTB4-BLT1 signaling. From detailed in vitro characterization to in vivo validation, these protocols and the accompanying information will empower researchers, scientists, and drug development professionals to advance our understanding of this critical inflammatory pathway and to accelerate the development of novel therapeutics for a range of debilitating diseases.
References
- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NADPH oxidase controls pulmonary neutrophil infiltration in the response to fungal cell walls by limiting LTB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 18. Drug Discovery Workflow - What is it? [vipergen.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BLT1 Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with BLT1 (Leukotriene B4 Receptor 1) Western blots. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low or No Signal for BLT1
Low or absent signal in a BLT1 Western blot can be frustrating. This guide provides a systematic approach to identifying and resolving the most common causes.
Question: I am not seeing any band for BLT1, or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal for BLT1 can stem from issues at multiple stages of the Western blotting process. Below is a comprehensive checklist of potential problems and their solutions, categorized by experimental stage.
1. Sample Preparation and Protein Loading
| Potential Cause | Recommended Solution |
| Low BLT1 Expression in Sample | BLT1 is a G-protein coupled receptor, and its expression can be low in many cell types. Ensure you are using a cell line or tissue known to express BLT1. Positive control lysates are crucial. Consider using lysates from cell lines such as HL-60 or THP-1, or tissues like spleen or lung, which have reported BLT1 expression.[1] For low-abundance targets, consider enriching your sample for membrane proteins. |
| Insufficient Protein Loaded | Quantify your protein lysate using a reliable method (e.g., BCA assay) and aim to load at least 20-30 µg of total protein per lane. If the signal is still low, you may need to load more protein. |
| Protein Degradation | Always use fresh lysis buffer containing a protease inhibitor cocktail. Keep samples on ice or at 4°C throughout the preparation process to prevent degradation by proteases. |
2. Gel Electrophoresis and Protein Transfer
| Potential Cause | Recommended Solution |
| Incorrect Gel Percentage | The predicted molecular weight of human BLT1 is approximately 41 kDa. A 10% or 12% SDS-PAGE gel is generally suitable. |
| Inefficient Protein Transfer | Ensure good contact between the gel and the membrane; roll out any air bubbles. Optimize transfer time and voltage. For a protein of ~41 kDa, a wet transfer at 100V for 60-90 minutes at 4°C is a good starting point. Confirm successful transfer by staining the membrane with Ponceau S after transfer. |
| Incorrect Membrane Type | Both nitrocellulose and PVDF membranes can be used. If you suspect your protein is not binding well to one type, try the other. PVDF membranes generally have a higher binding capacity. |
3. Antibody Incubation
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | The optimal antibody concentration is critical. Titrate your primary anti-BLT1 antibody to find the ideal concentration. Start with the dilution recommended on the antibody datasheet and perform a dot blot to check for antibody activity.[1] |
| Inactive Primary Antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions. Repeated freeze-thaw cycles can damage the antibody. |
| Insufficient Incubation Time | For low-abundance proteins like BLT1, a longer primary antibody incubation is often beneficial. Try incubating overnight at 4°C with gentle agitation.[2] |
| Inappropriate Blocking Buffer | The blocking buffer can sometimes mask the epitope. While 5% non-fat dry milk in TBST is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA) in TBST. Try switching your blocking agent. |
| Suboptimal Secondary Antibody | Use a fresh, high-quality secondary antibody that is specific for the host species of your primary antibody (e.g., anti-rabbit IgG if your primary BLT1 antibody was raised in rabbit). Titrate the secondary antibody as well; too high a concentration can lead to high background, while too low a concentration will result in a weak signal. |
4. Signal Detection
| Potential Cause | Recommended Solution |
| Inactive Detection Reagent (ECL) | Ensure your ECL substrate has not expired and has been stored correctly. Prepare the working solution immediately before use. |
| Insufficient Incubation with ECL | Incubate the blot with the ECL substrate for the manufacturer's recommended time, typically 1-5 minutes. |
| Incorrect Imaging Settings | When using a digital imager, ensure the exposure time is long enough to capture the signal. You may need to take a series of exposures of varying lengths to find the optimal setting. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of BLT1 in a Western blot?
A1: The predicted molecular weight of human BLT1 is approximately 41 kDa. However, the apparent molecular weight on a Western blot can vary due to post-translational modifications such as glycosylation. It is important to check the datasheet for the specific antibody you are using, as it may provide the expected band size based on their validation data.
Q2: What are good positive and negative controls for a BLT1 Western blot?
A2:
-
Positive Controls: Lysates from cell lines known to express BLT1, such as the human promyelocytic leukemia cell line HL-60 or the human monocytic cell line THP-1, are excellent positive controls.[1] Tissues with high leukocyte infiltration, such as the spleen or lung, can also serve as positive controls.
-
Negative Controls: To confirm the specificity of your primary antibody, you can use a lysate from a cell line known to not express BLT1. Additionally, a "secondary antibody only" control (incubating a lane with only the secondary antibody) is crucial to check for non-specific binding of the secondary antibody.[3]
Q3: Can I use a BLT1 antibody raised against human BLT1 to detect the protein in other species?
A3: This depends on the sequence homology of the immunogen used to generate the antibody with the BLT1 protein from other species. Always check the antibody datasheet for information on species reactivity. If the species you are interested in is not listed, you may need to perform a sequence alignment to predict cross-reactivity or test the antibody empirically.
Q4: My BLT1 antibody is not working, even with a positive control. What should I do?
A4: If your positive control is not showing a signal, it strongly suggests a problem with your protocol or reagents. A simple way to check the activity of your primary and secondary antibodies is to perform a dot blot. Spot a small amount of your positive control lysate directly onto a nitrocellulose membrane, let it dry, and then proceed with the blocking and antibody incubation steps as you would for a Western blot. This will help you determine if your antibodies are capable of detecting the target protein.
Quantitative Data Summary
The following table summarizes the expected relative expression levels of BLT1 in various human tissues based on data from antibody datasheets and public databases. This information can help in selecting appropriate positive control tissues.
| Tissue | Relative BLT1 Expression Level |
| Spleen | High |
| Lung | Moderate |
| Peripheral Blood Leukocytes | Moderate |
| Liver | Low to Moderate |
| Heart | Low |
| Brain | Very Low |
Note: These are expected relative expression levels and can vary depending on the specific antibody used and the detection method's sensitivity.
Experimental Protocols
A detailed, generic protocol for Western blotting is provided below. For optimal results, this protocol should be adapted based on the specific recommendations provided on the datasheet of your anti-BLT1 antibody.
Detailed Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples and a molecular weight marker onto a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended.
-
After transfer, briefly wash the membrane in TBST and visualize the protein bands with Ponceau S stain to confirm successful transfer. Destain with TBST.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-BLT1 antibody diluted in the blocking buffer. The recommended starting dilution should be obtained from the antibody datasheet. For potentially low signals, incubate overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
References
Technical Support Center: Optimizing BLT-1 Antagonist Dosage in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BLT-1 antagonists in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound antagonists?
A1: this compound antagonists are drugs that block the leukotriene B4 receptor 1 (this compound). This compound is a high-affinity G protein-coupled receptor for leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation. LTB4 plays a crucial role in recruiting and activating immune cells, particularly neutrophils, to sites of inflammation. By blocking the LTB4/BLT-1 signaling pathway, these antagonists can reduce inflammatory responses. This pathway is known to be involved in various inflammatory diseases.
Q2: What are the most commonly used this compound antagonists in mouse studies?
A2: Two of the most frequently cited this compound antagonists in murine research are U75302 and CP-105,696. Both have been used in a variety of disease models to investigate the role of the LTB4/BLT-1 axis.
Q3: What are the typical dosage ranges for this compound antagonists in mice?
A3: The optimal dosage of a this compound antagonist can vary significantly depending on the specific antagonist, the mouse model of disease, the route of administration, and the desired therapeutic effect. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The tables below provide a summary of reported dosages for U75302 and CP-105,696 in various mouse models.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Suboptimal Response
Q: I am not observing the expected therapeutic effect with my this compound antagonist. What are the possible reasons and how can I troubleshoot this?
A: Several factors could contribute to a lack of efficacy. Here's a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Formulation:
-
Solubility and Stability: Ensure the antagonist is fully dissolved in the vehicle and has not precipitated. Some antagonists are hydrophobic and may require specific solvent mixtures. For instance, CP-105,696 has been formulated in 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. U75302 has been administered in ethanol or DMSO. Always prepare fresh formulations and visually inspect for any precipitation before administration.
-
Storage: Check the recommended storage conditions for your specific antagonist to ensure it has not degraded.
-
-
Review Dosage and Administration:
-
Dose-Response: You may be using a sub-optimal dose. It is crucial to perform a dose-response study to determine the effective dose for your specific model and endpoint.
-
Pharmacokinetics: Consider the pharmacokinetic profile of the antagonist. CP-105,696, for example, has a long half-life in mice (44-62 hours), which may allow for less frequent dosing. The pharmacokinetics of U75302 are less well-documented, so more frequent administration might be necessary.
-
Route of Administration: The route of administration (e.g., intraperitoneal injection vs. oral gavage) will significantly impact bioavailability. Ensure the chosen route is appropriate for the antagonist and your experimental design.
-
-
Biological Factors:
-
Disease Model: The role of the LTB4/BLT-1 pathway may vary between different disease models. Confirm that this compound signaling is a key driver of the pathology in your specific model.
-
Timing of Administration: The timing of antagonist administration relative to disease induction is critical. For acute inflammation models, pre-treatment is often necessary. In chronic models, the therapeutic window may be different.
-
Issue 2: Unexpected Side Effects or Toxicity
Q: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after administration of the this compound antagonist. What should I do?
A: Toxicity can arise from the compound itself, the vehicle, or the administration procedure.
-
Vehicle Toxicity: Some solvents, like DMSO, can be toxic at high concentrations. If possible, reduce the percentage of potentially toxic components in your vehicle or switch to a more biocompatible formulation. Always run a vehicle-only control group to assess the effects of the vehicle alone.
-
Off-Target Effects: While generally selective, high concentrations of antagonists may have off-target effects. Some studies in human cells suggest that certain this compound antagonists might have intrinsic agonist activity at high doses. A dose-reduction study can help determine if the toxicity is dose-dependent.
-
Administration Stress: The stress of handling and administration, especially with oral gavage, can impact animal well-being. Ensure that personnel are well-trained in the administration technique to minimize stress and potential injuries.
Issue 3: Inconsistent Results Between Experiments
Q: I am observing high variability in my results between different experiments. How can I improve consistency?
A: Consistency is key for reproducible research. Here are some factors to consider:
-
Standardize Protocols: Ensure all experimental parameters are consistent between experiments, including:
-
Antagonist formulation preparation (freshly made, same components and concentrations).
-
Dosing schedule and timing.
-
Mouse strain, age, and sex.
-
Housing and environmental conditions.
-
-
Blinding: Whenever possible, blind the experimenter to the treatment groups to reduce unconscious bias in data collection and analysis.
-
Sample Size: Ensure you have an adequate number of animals per group to account for biological variability.
Data Presentation
Table 1: Reported Dosages of U75302 in Mouse Models
| Mouse Model | Route of Administration | Dosage | Vehicle | Reported Effect |
| LPS-induced Cardiac Dysfunction | Intraperitoneal (IP) | 0.25, 0.5, 1 mg/kg | Not specified | Attenuated cardiac dysfunction and inflammation [1] |
| Bleomycin-induced Lung Fibrosis | Intratracheal (i.t.) | Not specified | Ethanol | Attenuated lung fibrosis [2] |
| House Dust Mite-induced Airway Inflammation | Intraperitoneal (IP) | 0.5 mg/kg | DMSO | Reduced TH2 cytokine levels [3] |
| LPS-induced Endotoxic Shock | Intraperitoneal (IP) | 500 µg/kg | Not specified | Reduced production of IL-17, IL-6, and IL-1β [4] |
Table 2: Reported Dosages of CP-105,696 in Mouse Models
| Mouse Model | Route of Administration | Dosage | Vehicle | Reported Effect |
| Atherosclerosis (apoE-/- mice) | Oral Gavage | 30, 50, 100 mg/kg/day | 0.6% Tween 80 + 0.25% methylcellulose in PBS | Dose-dependent decrease in monocyte CD11b expression |
| Abdominal Aortic Aneurysm | Oral Gavage | 100 mg/kg/day | 10% ethanol, 0.5% methylcellulose, and 0.5% Tween 80 | Reduced incidence of AAA formation |
| Ischemia and Reperfusion Injury (Rat Model) | Not specified | 3 mg/kg | Not specified | Abolished increase in vascular permeability [5] |
| Spontaneously Hypertensive Rat Model | Not specified | Not specified | Not specified | Reduced arterial pressure [6] |
Table 3: Pharmacokinetic Parameters of CP-105,696 in Mice
| Parameter | Value | Diet | Reference |
| Half-life (t½) | 62 hours | Normal Chow | [7] |
| 44-52 hours | High-Fat Diet | [7] | |
| Apparent Volume of Distribution (Vd/F) | 0.72 L/kg | Normal Chow | [7] |
| 0.51 - 0.66 L/kg | High-Fat Diet | [7] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Administration of U75302
-
Materials:
-
U75302 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 27-30 gauge needles
-
-
Preparation of Dosing Solution (Example for 0.5 mg/kg in a 25g mouse):
-
Calculate the required dose: 0.5 mg/kg * 0.025 kg = 0.0125 mg per mouse.
-
Prepare a stock solution: Dissolve U75302 in 100% DMSO to a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Prepare the final dosing solution: For a final injection volume of 100 µL, dilute the stock solution with sterile PBS. For example, to achieve a final DMSO concentration of 10%, mix 10 µL of the 1 mg/mL stock solution with 90 µL of sterile PBS. This will give a final U75302 concentration of 0.1 mg/mL.
-
Calculate the injection volume: 0.0125 mg / 0.1 mg/mL = 0.125 mL or 125 µL per mouse. Adjust the stock concentration or final volume as needed to achieve the desired dose in a reasonable injection volume (typically 100-200 µL for a mouse).
-
Important: Always prepare the solution fresh on the day of injection.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 2: Preparation and Oral Gavage Administration of CP-105,696
-
Materials:
-
CP-105,696 powder
-
0.5% Methylcellulose in sterile water
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Oral gavage needles (flexible tip recommended)
-
Syringes (1 mL)
-
-
Preparation of Dosing Suspension (Example for 100 mg/kg in a 25g mouse):
-
Calculate the required dose: 100 mg/kg * 0.025 kg = 2.5 mg per mouse.
-
Prepare the suspension: Weigh the required amount of CP-105,696 powder for the entire study group and place it in a sterile conical tube.
-
Add the appropriate volume of 0.5% methylcellulose to achieve the desired final concentration. For a typical gavage volume of 10 mL/kg (0.25 mL for a 25g mouse), the final concentration would be 10 mg/mL (2.5 mg / 0.25 mL).
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. Visually inspect to ensure there are no large clumps.
-
Important: This is a suspension, so it is crucial to mix it well before drawing each dose to ensure consistent administration. Prepare fresh daily.
-
-
Administration:
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for In Vivo this compound Antagonist Studies.
Caption: Troubleshooting Logic Flowchart for this compound Antagonist Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo CRISPR editing with no detectable genome-wide off-target mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using microfluidics to manufacture hydrophobic drugs - Mechanical Engineering - Purdue University [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Technical Support Center: BLT-1 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BLT-1 binding assays. The information is tailored for scientists and professionals in drug development engaged in characterizing the interaction of ligands with the high-affinity leukotriene B4 receptor, this compound.
Troubleshooting Guide: Non-Specific Binding
High non-specific binding (NSB) is a common issue in this compound binding assays that can obscure specific binding signals and lead to inaccurate determination of binding parameters. This guide provides a systematic approach to identifying and mitigating the causes of high NSB.
Issue 1: High Background Signal Across All Wells
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Buffer Composition | Optimize the pH of the assay buffer. The isoelectric point of the receptor and ligand can influence charge-based interactions.[1] Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM) to reduce electrostatic interactions.[1][2] | Decreased and more consistent background signal. |
| Ligand Adsorption to Assay Plates/Tubes | Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay and wash buffers.[1] Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the assay buffer to block non-specific sites on plasticware.[1][2] | Reduced binding of the radioligand to the surfaces of the assay plates and tubes. |
| Radioligand Quality Issues | Verify the purity and integrity of the radioligand. Degradation can lead to increased NSB. | A lower background signal with a fresh or purified radioligand. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure all reagents are free from particulate matter. | Reduction in erratic and high background signals. |
Issue 2: Non-Specific Binding Increases Disproportionately with Radioligand Concentration
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., 0.01-0.1% Tween-20) in the assay buffer to disrupt hydrophobic interactions.[1] | A more linear and lower slope of the non-specific binding curve. |
| Electrostatic Interactions | Increase the salt concentration (e.g., up to 150 mM NaCl) in the assay buffer to shield charged interactions.[1][2] | Lower non-specific binding at higher radioligand concentrations. |
| Insufficient Blocking of Non-Receptor Sites | Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. | Saturation of non-specific sites on the cell membranes, leading to reduced NSB. |
Issue 3: High and Variable Binding to Filters (Filtration Assays)
| Potential Cause | Recommended Solution | Expected Outcome |
| Ligand Binding to Filter Material | Pre-soak the glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.1-0.5% polyethyleneimine (PEI) for at least 30 minutes at 4°C to neutralize the negative charges on the filter.[3][4] | Significantly reduced binding of the radioligand to the filter, resulting in a lower and more consistent background. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and/or the volume of ice-cold wash buffer used for each wash. Ensure the wash is performed rapidly to minimize dissociation of the specifically bound ligand. | More efficient removal of unbound radioligand, leading to a lower background signal. |
| Suboptimal Wash Buffer | Ensure the wash buffer composition is optimized. It is often similar to the assay buffer but may benefit from a slightly different ionic strength or the inclusion of a low concentration of detergent. | Improved signal-to-noise ratio by effectively washing away unbound ligand without disrupting specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound binding assay?
A1: Non-specific binding refers to the interaction of a radiolabeled ligand with components other than the this compound receptor. This can include binding to other proteins, lipids in the cell membrane, the filter paper used in filtration assays, or the walls of the assay plate.[1] It is a source of background noise that can compromise the accuracy of your results.[1]
Q2: How is non-specific binding experimentally determined?
A2: Non-specific binding is measured by incubating the cell membranes and the radiolabeled ligand in the presence of a high concentration of an unlabeled "cold" ligand that also binds to the this compound receptor.[1] This excess of unlabeled ligand saturates the specific binding sites on the this compound receptors, so any remaining binding of the radioligand is considered non-specific.[1]
Q3: What percentage of non-specific binding is considered acceptable?
A3: Ideally, non-specific binding should be less than 20% of the total binding to ensure a good signal-to-noise ratio. If non-specific binding exceeds 50% of the total binding, the data may be unreliable.[5]
Q4: Can the choice of unlabeled competitor affect the measurement of non-specific binding?
A4: Yes. It is often recommended to use an unlabeled competitor that is structurally different from the radioligand but binds to the same site on the this compound receptor. This can help to avoid potential artifacts associated with using the same molecule in both labeled and unlabeled forms. The concentration of the unlabeled competitor should be high enough to displace all specific binding, typically 100- to 1000-fold higher than its Ki value.[5]
Q5: My specific binding is very low. What could be the cause?
A5: Low specific binding can result from several factors:
-
Low Receptor Expression: The cell line or tissue preparation may have a low density of this compound receptors.
-
Inactive Receptor: Improper membrane preparation or storage can lead to denatured or inactive receptors.
-
Radioligand Degradation: The radiolabeled ligand may have degraded, reducing its ability to bind specifically.
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can negatively impact specific binding.
-
High Non-Specific Binding: If the non-specific binding is very high, it can mask the specific binding signal.
Q6: How long should I incubate my binding assay?
A6: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally by performing a time-course experiment at a low concentration of radioligand (e.g., at or below the Kd). For this compound, binding is typically rapid and reaches a steady state within 8-10 minutes at 20°C.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound binding assays.
Table 1: Representative Binding Affinities (Kd and Bmax) for this compound
| Ligand | Receptor Source | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]LTB4 | Human PMN Plasma Membrane | 1.5 | 40 | [1] |
| [3H]LTB4 | Sheep Lung Membranes | 0.18 ± 0.03 | 0.41 ± 0.084 | [6] |
| Compound 2 | Human BLT1-expressing HEK293 | 0.16 ± 0.014 | 32 ± 2.8 | [7] |
| Compound 2 | Mouse BLT1-expressing HEK293 | 2.8 ± 0.45 | 16 ± 1.7 | [7] |
| Compound 1 | Human BLT1-expressing HEK293 | 5.6 ± 2.3 | 46 ± 10 | [7] |
Table 2: Competitive Binding Affinities (Ki) of LTB4 Analogs for the this compound Receptor
| Competitor Ligand | Ki (nM) |
| LTB4 | 2 |
| LTB4-epimers | 34 |
| 20-OH-LTB4 | 58 |
| 2-nor-LTB4 | 80 |
| 6-trans-epi-LTB4 | 1075 |
| 6-trans-LTB4 | 1275 |
| Data from human PMN plasma membrane assays.[1] |
Experimental Protocols
1. Saturation Radioligand Binding Assay for this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand at the this compound receptor.
Materials:
-
This compound expressing cell membranes
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
Unlabeled LTB4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well plates
-
Glass fiber filters (GF/C), pre-soaked in 0.3% PEI
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the this compound expressing cell membranes on ice and resuspend in Assay Buffer to the desired protein concentration (e.g., 5-20 µ g/well ).
-
Assay Setup:
-
Prepare serial dilutions of the radiolabeled LTB4 in Assay Buffer (e.g., 8-12 concentrations ranging from 0.1 to 20 nM).
-
For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer, 150 µL of membrane suspension, and 50 µL of the corresponding radioligand dilution.
-
Non-Specific Binding Wells: Add 50 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM), 150 µL of membrane suspension, and 50 µL of the corresponding radioligand dilution.
-
-
Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters four times with ice-cold Wash Buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts from the total counts for each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis) and fit the data using non-linear regression to determine the Kd and Bmax values.
-
2. Competitive Binding Assay for this compound
This protocol is used to determine the affinity (Ki) of a test compound for the this compound receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
Procedure:
-
Membrane and Radioligand Preparation: Prepare the membrane suspension as described above. Prepare the radiolabeled LTB4 at a fixed concentration, typically at or below its Kd (e.g., 1 nM).
-
Test Compound Preparation: Prepare serial dilutions of the unlabeled test compound in Assay Buffer (e.g., 10-12 concentrations spanning a 5-log unit range).
-
Assay Setup:
-
Total Binding Wells: Add 50 µL of Assay Buffer, 150 µL of membrane suspension, and 50 µL of the fixed concentration of radioligand.
-
Non-Specific Binding Wells: Add 50 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM), 150 µL of membrane suspension, and 50 µL of the fixed concentration of radioligand.
-
Competition Wells: Add 50 µL of each dilution of the test compound, 150 µL of membrane suspension, and 50 µL of the fixed concentration of radioligand.
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Filter Plate Ligand Binding Assays | Revvity [revvity.co.kr]
- 4. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
BLT-1 siRNA Transfection Technical Support Center
Welcome to the technical support center for BLT-1 siRNA transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of this compound siRNA transfection experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during this compound siRNA transfection experiments in a question-and-answer format.
Q1: Why am I observing low knockdown efficiency of this compound?
A1: Low knockdown efficiency of this compound can be attributed to several factors. A primary reason is suboptimal transfection conditions. The efficiency of siRNA delivery is highly dependent on the cell type, with primary cells and suspension cells being notoriously difficult to transfect. Other critical factors include the health and confluency of the cells, the quality and concentration of the siRNA, and the choice and amount of transfection reagent. It is also possible that the this compound protein has a slow turnover rate, meaning that even with efficient mRNA degradation, a decrease in protein levels may take longer to observe.
To troubleshoot this, a systematic optimization of transfection parameters is recommended. This includes titrating the siRNA concentration and the volume of transfection reagent to find the optimal ratio for your specific cell line. Additionally, ensuring cells are in a healthy, proliferative state and at an optimal density at the time of transfection is crucial. Using a validated positive control siRNA targeting a housekeeping gene can help determine if the issue lies with the transfection protocol itself or is specific to the this compound siRNA.
Q2: My cells are showing high toxicity or mortality after transfection. What could be the cause?
A2: High cell toxicity post-transfection is often a result of the transfection reagent itself or an excessive concentration of the siRNA-lipid complex. Some cell lines are particularly sensitive to certain transfection reagents. The presence of antibiotics in the culture medium during transfection can also contribute to cell death. Furthermore, prolonged exposure to the transfection complexes can be detrimental to cell health.
To mitigate cytotoxicity, consider the following:
-
Reduce the concentration of the transfection reagent and siRNA. A titration experiment can help identify the lowest effective concentration that maintains high knockdown efficiency with minimal toxicity.
-
Change the transfection reagent. If toxicity persists, switching to a different, less toxic transfection reagent may be necessary.
-
Perform transfection in serum-free media, but replace it with complete media after a few hours. This can limit the exposure time of cells to the transfection complexes.
-
Avoid using antibiotics in the media during and immediately after transfection.
-
Ensure optimal cell density. Cells that are too sparse may be more susceptible to the toxic effects of transfection.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results in siRNA experiments often stem from variability in experimental conditions. Key factors that can influence reproducibility include cell passage number, cell confluency at the time of transfection, and the precise preparation of the siRNA-transfection reagent complexes.
To enhance reproducibility:
-
Use cells with a consistent and low passage number.
-
Ensure a consistent cell confluency for each experiment.
-
Prepare master mixes of siRNA and transfection reagents to minimize pipetting errors.
-
Maintain a strict and consistent timeline for each step of the transfection protocol.
-
Thaw and handle siRNA reagents carefully to avoid degradation.
Frequently Asked Questions (FAQs)
Q: What is the recommended concentration of this compound siRNA to use?
A: The optimal siRNA concentration can vary depending on the cell line and the specific siRNA sequence. However, a general starting point is to test a range of concentrations from 5 nM to 50 nM. For initial experiments, a concentration of 10-20 nM is often effective. It is crucial to perform a dose-response experiment to determine the lowest concentration that provides maximal knockdown without inducing off-target effects or cytotoxicity.
Q: How long after transfection should I assess this compound knockdown?
A: The timing for assessing knockdown depends on whether you are measuring mRNA or protein levels.
-
mRNA levels: Typically, mRNA knockdown can be detected as early as 24 hours post-transfection, with maximal reduction often observed between 24 and 48 hours.
-
Protein levels: Due to the half-life of the this compound protein, a reduction in protein levels is usually observed later than mRNA knockdown, typically between 48 and 72 hours post-transfection.
Q: How can I validate the knockdown of this compound?
A: The most common and reliable methods for validating gene knockdown are:
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the levels of this compound mRNA and is the most direct way to assess the immediate effect of the siRNA.
-
Western Blotting: This technique is used to measure the levels of the this compound protein, confirming that the mRNA knockdown has translated to a reduction in the functional protein.
Q: Should I be concerned about off-target effects?
A: Yes, off-target effects are a potential concern in any siRNA experiment. These occur when the siRNA unintentionally silences other genes with similar sequences. To minimize this risk:
-
Use the lowest effective concentration of siRNA.
-
Utilize siRNA sequences that have been designed with algorithms that predict and minimize off-target effects.
-
Consider using a pool of multiple siRNAs targeting different regions of the this compound mRNA.
-
Perform rescue experiments by re-introducing a version of the this compound gene that is resistant to the siRNA to confirm that the observed phenotype is indeed due to the knockdown of this compound.
Experimental Protocols
General siRNA Transfection Protocol for Adherent Cells
This protocol provides a general guideline for transfecting adherent cells with this compound siRNA. It is essential to optimize the conditions for your specific cell line.
Materials:
-
This compound siRNA and a validated negative control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free culture medium (e.g., Opti-MEM™).
-
Complete culture medium appropriate for the cell line.
-
6-well tissue culture plates.
-
Adherent cells expressing this compound.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
In a sterile microcentrifuge tube (Tube A), dilute the desired amount of this compound siRNA (e.g., 20-80 pmol) in 100 µL of serum-free medium.
-
In a separate sterile microcentrifuge tube (Tube B), dilute the transfection reagent (e.g., 2-8 µL) in 100 µL of serum-free medium.
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add 800 µL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Overlay the 1 mL mixture onto the washed cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
-
Post-Transfection:
-
Add 1 mL of complete culture medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Incubate for an additional 18-24 hours.
-
Replace the medium with fresh, complete culture medium.
-
-
Analysis: Harvest the cells for analysis of mRNA or protein knockdown at the desired time points (e.g., 24-48 hours for mRNA, 48-72 hours for protein).
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
Procedure:
-
RNA Extraction: Isolate total RNA from transfected and control cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a SYBR Green or TaqMan probe-based qPCR mix, forward and reverse primers for this compound, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of this compound mRNA, normalized to a housekeeping gene.
Western Blotting for this compound Protein Quantification
Procedure:
-
Cell Lysis: Lyse the transfected and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of this compound protein.
Data Presentation
Table 1: General Optimization Ranges for this compound siRNA Transfection
| Parameter | Recommended Range | Notes |
| Cell Confluency | 60-80% | Optimal confluency can be cell-line dependent. |
| siRNA Concentration | 5 - 50 nM | Start with 10-20 nM and optimize. |
| Transfection Reagent Volume (per well of 6-well plate) | 2 - 8 µL | Titrate to find the optimal reagent-to-siRNA ratio. |
| Complex Incubation Time | 15 - 45 minutes | Follow the manufacturer's recommendations. |
| Transfection Duration | 5 - 24 hours | Shorter times may reduce toxicity. |
| Analysis Time (mRNA) | 24 - 48 hours | |
| Analysis Time (Protein) | 48 - 72 hours | Dependent on protein half-life. |
Table 2: Example this compound Knockdown Efficiency in MCF10A Cells
| Cell Line | siRNA Concentration | Transfection Reagent | Knockdown Efficiency (mRNA) | Reference |
| MCF10A | Not specified | Not specified | Significant reduction in ROS production, implying successful knockdown |
Note: Specific quantitative knockdown percentages for this compound are not widely available in the public domain. Researchers should perform their own validation experiments to determine the efficiency in their specific cell system.
Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Experimental workflow for this compound siRNA transfection and validation.
Caption: Troubleshooting logic for low this compound knockdown efficiency.
BLT-1 Antibody Specificity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to BLT-1 antibody specificity. The following information is designed to help users navigate common experimental challenges and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specific detection important?
A1: this compound, the high-affinity leukotriene B4 receptor 1, is a G-protein coupled receptor (GPCR) primarily expressed on the surface of leukocytes. It plays a crucial role in inflammatory responses by mediating the chemoattraction of immune cells to sites of inflammation.[1][2][3] Given its involvement in various inflammatory diseases, accurate and specific detection of this compound is critical for both basic research and the development of targeted therapeutics.
Q2: What are the common commercially available antibody clones for human this compound?
A2: Two of the most frequently cited monoclonal antibody clones for human this compound are 7B1 and 14F11. Both have been reported to be specific for human this compound and can be used in applications such as flow cytometry.[4]
Q3: Is there known cross-reactivity of this compound antibodies with other proteins?
A3: A significant point of caution is a monoclonal antibody also designated "this compound" that recognizes the bovine homolog of CD5, a 67 kDa protein. This is distinct from the leukotriene receptor and can be a source of confusion and non-specific binding if the antibody's true target is not clearly specified by the vendor. For the leukotriene receptor, some vendors provide data on the specificity of their clones. For instance, clone 7B1 has been shown not to cross-react with the low-affinity leukotriene B4 receptor, BLT2.[5]
Q4: What is the best method to validate the specificity of a new this compound antibody lot?
A4: The gold standard for antibody validation is the use of knockout (KO) or knockdown models.[6][7] Testing the antibody on cells or tissues where the LTB4R1 gene (encoding this compound) has been knocked out (e.g., using CRISPR-Cas9) provides definitive evidence of specificity. A specific antibody should show a clear signal in wild-type cells and no signal in knockout cells.
Troubleshooting Guides
Western Blotting
Problem: No or weak signal for this compound.
| Possible Cause | Troubleshooting Step |
| Low this compound expression in sample | This compound is a membrane protein with variable expression levels. Use positive control cell lines known to express this compound (e.g., HL-60 or neutrophils). |
| Inefficient protein extraction of a GPCR | Use a lysis buffer optimized for membrane proteins, containing detergents like Triton X-100 or RIPA buffer. Sonication can aid in solubilization. |
| Antibody not suitable for denatured protein | Some monoclonal antibodies recognize conformational epitopes lost during SDS-PAGE. Check the manufacturer's data sheet for application-specific validation. If necessary, try a different, validated antibody. |
| Suboptimal antibody concentration | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal signal-to-noise ratio. |
| Inefficient transfer of a membrane protein | Optimize transfer conditions. For larger proteins, a longer transfer time or the addition of a low percentage of SDS to the transfer buffer may be necessary. |
Problem: Non-specific bands or high background.
| Possible Cause | Troubleshooting Step |
| Primary antibody concentration too high | Decrease the primary antibody concentration. High concentrations can lead to off-target binding. |
| Inadequate blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST. Ensure the blocking agent is compatible with the antibody. |
| Insufficient washing | Increase the number and duration of washes with TBST to remove unbound antibodies. |
| Cross-reactivity of the secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Antibody recognizing other proteins | Validate the antibody using a this compound knockout/knockdown sample. If non-specific bands persist, the antibody may not be specific. |
Immunoprecipitation (IP)
Problem: Low yield of immunoprecipitated this compound.
| Possible Cause | Troubleshooting Step |
| Antibody not suitable for IP | Use an antibody specifically validated for immunoprecipitation, which typically requires recognition of the native protein conformation. |
| Inefficient lysis of a membrane protein | Use a mild lysis buffer (e.g., containing 1% NP-40 or Triton X-100) to maintain protein integrity and interactions. |
| Low this compound expression | Increase the amount of starting material (cell lysate). |
| Suboptimal antibody amount | Perform an antibody titration to determine the optimal amount for your lysate concentration. |
| Inefficient antibody-bead coupling | Ensure the protein A/G beads have affinity for your antibody isotype. |
Problem: High background or co-elution of non-specific proteins.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. |
| Insufficient washing | Increase the number of washes of the bead-antibody-protein complex. Consider increasing the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). |
| Antibody concentration too high | Use the lowest effective concentration of the antibody to minimize non-specific interactions. |
| Elution of antibody heavy and light chains | If the heavy (~50 kDa) or light (~25 kDa) chains obscure the detection of your protein of interest in the subsequent Western blot, consider using a light-chain specific secondary antibody or crosslinking the primary antibody to the beads. |
Flow Cytometry
Problem: High background or non-specific staining.
| Possible Cause | Troubleshooting Step |
| Fc receptor-mediated binding | Block Fc receptors on cells (e.g., using Fc block or serum from the same species as the secondary antibody) before adding the primary antibody. This is particularly important for immune cells. |
| Antibody concentration too high | Titrate the antibody to find the optimal concentration that gives a good positive signal with low background on a negative control cell line. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Inadequate washing | Ensure sufficient washing steps to remove unbound antibody. |
Problem: No or weak positive signal.
| Possible Cause | Troubleshooting Step |
| Low this compound expression | Use a positive control cell line known to express this compound. Expression levels may vary between cell types and activation states. |
| Antibody epitope is intracellular | If the antibody targets an intracellular epitope of this compound, ensure that the cells are properly fixed and permeabilized before staining. |
| Incorrect fluorochrome compensation | If performing multi-color flow cytometry, ensure proper compensation is set up to correct for spectral overlap between fluorochromes. |
Data Presentation
Table 1: Comparison of Select Commercially Available this compound Antibody Clones
| Clone | Host | Isotype | Validated Applications | Reported Specificity | Vendor Example (Cat#) |
| 7B1 | Mouse | IgG1 | Flow Cytometry, IHC, IF | Human this compound. Does not cross-react with human BLT2.[5] | Cayman Chemical (12011) |
| 14F11 | Mouse | IgG2a | Flow Cytometry | Human this compound. | Available through various suppliers. |
| 7A8 | Mouse | IgG1κ | Flow Cytometry | Mouse this compound. | Cayman Chemical (30858) |
Note: This table is not exhaustive and researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.
Experimental Protocols
Protocol: Validation of a this compound Antibody using CRISPR-Cas9 Knockout Cells in Western Blotting
This protocol outlines a general workflow for validating the specificity of a this compound antibody.
-
Cell Line Selection and Culture: Choose a cell line that endogenously expresses this compound (e.g., HL-60). Culture the wild-type (WT) and a previously generated this compound knockout (KO) cell line under standard conditions.
-
Lysate Preparation:
-
Harvest WT and KO cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer for membrane proteins (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Sonicate the lysates briefly to shear DNA and aid in protein solubilization.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the WT and KO cell lysates onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the optimized dilution overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
A specific this compound antibody should produce a band at the expected molecular weight for this compound in the WT lysate lane.
-
This band should be absent in the KO lysate lane. The presence of a band at the same molecular weight in the KO lane indicates non-specific binding.
-
As a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Simplified this compound signaling pathway leading to chemotaxis and inflammation.
Caption: Workflow for validating the specificity of a this compound antibody.
Caption: Logical workflow for troubleshooting this compound antibody issues.
References
- 1. pnas.org [pnas.org]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 3. Leukotriene B4-receptor-1 mediated host response shapes gut microbiota and controls colon tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
Technical Support Center: Overcoming BLT-1 Agonist Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with BLT-1 agonists.
Frequently Asked Questions (FAQs)
Q1: My this compound agonist has low aqueous solubility. What are the initial steps to improve its dissolution for in vitro assays?
A1: For initial experiments, the simplest approach is often to prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous assay buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations (typically <0.5%). Other potential co-solvents include ethanol, methanol, or dimethylformamide (DMF).
-
Stock Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which can otherwise affect cellular health or enzyme activity.
-
Important Consideration: Always include a vehicle control in your experiments, which is the assay buffer containing the same final concentration of the co-solvent as your test samples. This will help you to distinguish the effects of the agonist from those of the solvent.
Q2: I'm observing precipitation of my this compound agonist when I dilute the stock solution into my aqueous buffer. What can I do?
A2: Precipitation upon dilution is a common issue. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the agonist in your assay.
-
Use a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic agonist, increasing its apparent solubility in aqueous solutions.[1] Polysorbate 80 (Tween 80) is a commonly used non-ionic surfactant.[1] Start with a low concentration (e.g., 0.01-0.1%) in your assay buffer.
-
pH Adjustment: If your this compound agonist has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and promote dissolution.
Q3: Can I use formulation strategies to improve the solubility of my this compound agonist for in vivo studies?
A3: Yes, for in vivo applications, more advanced formulation strategies are often necessary to enhance bioavailability. These include:
-
Lipid-Based Formulations: Incorporating the agonist into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the agonist to the nanometer range can significantly increase its surface area and dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of the agonist in a hydrophilic polymer matrix can enhance its dissolution by presenting it in an amorphous state.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based functional assays.
Possible Cause: Precipitation of the this compound agonist in the cell culture medium over the course of the experiment.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation (e.g., crystals, film).
-
Solubility in Media: Prepare the highest concentration of your agonist in the cell culture medium to be used in the assay. Incubate it for the same duration and at the same temperature as your experiment. Check for precipitation at the end of the incubation period.
-
Reduce Incubation Time: If the compound is precipitating over time, consider reducing the incubation period of your assay, if experimentally feasible.
-
Incorporate a Surfactant: As mentioned in the FAQs, adding a low concentration of a biocompatible surfactant like Polysorbate 80 to your cell culture medium can help maintain the solubility of the agonist.
Problem 2: Low potency or efficacy observed in a receptor binding assay.
Possible Cause: The actual concentration of the soluble agonist available to bind to the receptor is lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure that your stock solution in the organic solvent is fully dissolved and has not precipitated during storage.
-
Solvent-Buffer Compatibility: Prepare serial dilutions of your agonist in the binding assay buffer. After a short incubation, centrifuge the samples at high speed and measure the concentration of the agonist in the supernatant (e.g., by HPLC-UV). This will tell you the maximum soluble concentration in your assay buffer.
-
Optimize Buffer Composition:
-
pH: Systematically vary the pH of your binding buffer to find the optimal pH for agonist solubility.
-
Additives: Consider adding solubility-enhancing excipients to your buffer, such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules.
-
-
Pre-incubation with Membranes: If using a membrane-based receptor preparation, pre-incubating the agonist with the membranes for a short period before adding the radioligand may help to facilitate binding.
Quantitative Data Summary
| Method for Solubility Enhancement | Typical Concentration/Range | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | < 0.5% in final assay | Simple to prepare; suitable for initial in vitro screening. | Can be toxic to cells at higher concentrations; may affect enzyme activity. |
| Surfactants (e.g., Polysorbate 80) | 0.01% - 0.1% | Can significantly increase apparent solubility; biocompatible at low concentrations. | May interfere with some assay readouts; potential for cell toxicity at higher concentrations. |
| pH Adjustment | Dependent on pKa of the agonist | Can be a very effective and simple method for ionizable compounds. | Not applicable to neutral compounds; may affect protein stability or cell viability. |
| Cyclodextrins | 1 - 10 mM | Can form inclusion complexes to enhance solubility; generally low toxicity. | May have a "capping" effect on potency if the complex is too stable. |
Experimental Protocols
Protocol 1: Preparation of a this compound Agonist Stock Solution and Working Dilutions
-
Materials:
-
This compound Agonist powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out the required amount of this compound agonist powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the agonist is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
For working dilutions, serially dilute the stock solution in the appropriate aqueous assay buffer immediately before use. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Protocol 2: General Receptor Binding Assay Workflow
-
Materials:
-
Cell membranes expressing the this compound receptor
-
Radiolabeled ligand specific for this compound
-
This compound agonist (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the this compound agonist in the binding buffer.
-
In a 96-well plate, add the binding buffer, the cell membranes, and the this compound agonist dilutions.
-
Initiate the binding reaction by adding the radiolabeled ligand to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Determine the concentration of the this compound agonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Visualizations
Caption: Simplified this compound signaling cascade upon agonist binding.
Caption: Workflow for evaluating this compound agonist solubility and activity.
References
Technical Support Center: BLT-1 Functional Assays
Welcome to the technical support center for BLT-1 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound functional assays?
A1: Variability in this compound functional assays can arise from several factors, including:
-
Cellular Factors: Cell line authenticity, passage number, cell density, and overall cell health can significantly impact results.[1][2][3][4]
-
Reagent Quality: The purity and stability of the ligand (LTB4), antibodies, and other reagents are critical.[5]
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and improper buffer composition can lead to variable outcomes.
-
Receptor Desensitization and Internalization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, affecting downstream signaling.[6][7][8]
-
Serum Interference: Components in serum can interfere with ligand binding and cellular responses.[9][10]
Q2: How do I choose the right cell line for my this compound functional assay?
A2: Selecting an appropriate cell line is crucial for obtaining reliable data. Consider the following:
-
Endogenous vs. Recombinant Expression: Decide whether to use a cell line that endogenously expresses this compound (e.g., neutrophils, monocytes) or a host cell line recombinantly expressing the receptor (e.g., HEK293, CHO).
-
Expression Level: Ensure the chosen cell line expresses sufficient levels of this compound to generate a robust signal.
-
G-protein Coupling: Confirm that the cell line possesses the necessary G-proteins (primarily Gαi) for this compound signaling.[8][11]
-
Authenticity and Purity: Always source cell lines from reputable cell banks to ensure their identity and screen for mycoplasma contamination.[2][3]
Q3: What is the optimal cell density for a this compound functional assay?
A3: The optimal cell density is assay-dependent and should be determined empirically.
-
Too low a density may result in a weak signal that is difficult to distinguish from background.[12]
-
Too high a density can lead to receptor desensitization, ligand depletion, and artifacts from overcrowding.[1][12]
-
It is recommended to perform a cell titration experiment to identify the density that provides the best signal-to-noise ratio for your specific assay (e.g., calcium mobilization, chemotaxis).[13][14]
Q4: How can I minimize high background in my assay?
A4: High background can obscure the specific signal. To reduce it:
-
Optimize Blocking: For assays like Western blotting (for downstream signaling) or ELISA, ensure adequate blocking of non-specific binding sites.[15][16][17][18][19]
-
Wash Steps: Increase the number and duration of wash steps to remove unbound reagents.[15][18]
-
Reagent Concentrations: Titrate antibody and other reagent concentrations to find the optimal balance between signal and background.[16]
-
Check for Contamination: Microbial contamination can lead to false-positive signals.
Troubleshooting Guides
Low or No Signal in this compound Functional Assays
This is a common issue that can be caused by a variety of factors. Use the following table to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Inactive Ligand (LTB4) | - Use a fresh aliquot of LTB4. - Verify the biological activity of the LTB4 stock. - Store LTB4 properly according to the manufacturer's instructions. |
| Low Receptor Expression | - Confirm this compound expression in your cell line using a validated method (e.g., qPCR, Western blot, flow cytometry). - If using a transient transfection system, optimize transfection efficiency. - Consider using a cell line with higher or more stable receptor expression. |
| Incorrect Assay Conditions | - Verify the composition and pH of all buffers. - Optimize incubation times and temperatures. For kinetic assays, ensure you are measuring at the optimal time point. - Ensure the readout instrument is functioning correctly and is set to the appropriate parameters. |
| Cell Health Issues | - Use cells at a low passage number. - Ensure cells are healthy and in the logarithmic growth phase.[1] - Check for mycoplasma contamination.[3] |
| Suboptimal Cell Density | - Perform a cell titration experiment to determine the optimal cell density for your assay.[13][20] |
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for seeding plates. - Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer.[1] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent timing and technique for all pipetting steps. |
| Temperature Gradients | - Allow all reagents and plates to equilibrate to the assay temperature before starting. - Avoid stacking plates in the incubator.[1] |
| Reagent Instability | - Prepare fresh working solutions of critical reagents for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Edge Effects | - To minimize edge effects, consider not using the outermost wells of a microplate for experimental samples. These wells can be filled with media or buffer to create a more uniform environment for the inner wells.[1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-mediated calcium mobilization using a fluorescent indicator.
-
Cell Preparation:
-
Seed cells expressing this compound into a 96-well black, clear-bottom plate at a pre-determined optimal density.
-
Culture cells overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Ligand Preparation:
-
Prepare a dilution series of LTB4 in an appropriate assay buffer.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the LTB4 dilutions and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.[21][22]
-
Chemotaxis Assay
This protocol describes a common method for assessing this compound-mediated cell migration using a transwell system.
-
Cell Preparation:
-
Harvest and resuspend this compound expressing cells in a serum-free assay medium.
-
Determine cell viability and adjust the cell concentration to the optimal density.
-
-
Assay Setup:
-
Add chemoattractant (LTB4) or control medium to the lower chamber of the transwell plate.
-
Place the transwell insert (with a specific pore size suitable for your cells) into the lower chamber.[20]
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a pre-determined time to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, a fluorescent dye can be used to label the cells for quantification with a plate reader.[13]
-
Signaling Pathways and Experimental Workflows
References
- 1. biocompare.com [biocompare.com]
- 2. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 3. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 4. goldbio.com [goldbio.com]
- 5. swordbio.com [swordbio.com]
- 6. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time Imaging of Leukotriene B4 Mediated Cell Migration and BLT1 Interactions with β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Demonstration and minimization of serum interference in flow cytometric two-site immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 18. arp1.com [arp1.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. corning.com [corning.com]
- 21. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of BLT1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of the Leukotriene B4 Receptor 1 (BLT1).
Frequently Asked Questions (FAQs)
Q1: What is BLT1 and why is it a therapeutic target?
A1: BLT1 is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory mediator Leukotriene B4 (LTB4).[1][2] The LTB4/BLT1 signaling axis is implicated in a variety of inflammatory disorders by mediating the recruitment of leukocytes to sites of inflammation.[1][2] Consequently, inhibiting BLT1 is a promising therapeutic strategy for diseases such as rheumatoid arthritis and bronchial asthma.[3]
Q2: What are the known off-target effects of BLT1 inhibitors?
A2: Off-target effects of BLT1 inhibitors are not extensively documented in publicly available literature, as these are often specific to the chemical scaffold of the inhibitor. However, common off-target liabilities for GPCR antagonists can include interactions with other closely related GPCRs or unintended interactions with kinases or other signaling proteins.[4][5] For example, a compound named BLT-1, which is a known inhibitor of the scavenger receptor B, type 1 (SR-BI), also exhibits copper-chelating activity, an off-target effect.[6] It is crucial to experimentally determine the off-target profile for each specific BLT1 inhibitor.
Q3: How can I be sure my BLT1 inhibitor is engaging its target in cells?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[7][8][9] This method relies on the principle that a ligand-bound protein is thermally more stable than its unbound form.[8] By treating cells with your inhibitor, heating the cell lysate, and then quantifying the amount of soluble BLT1, you can determine if your compound is binding to and stabilizing the receptor.
Q4: What are the initial steps to characterize the specificity of a new BLT1 inhibitor?
A4: A tiered approach is recommended. Start with in vitro binding assays to determine the affinity and selectivity of your inhibitor for BLT1 over other related receptors, such as BLT2.[10] Subsequently, perform cellular assays to confirm on-target activity and rule out non-specific effects. This can include monitoring downstream signaling events known to be modulated by BLT1 activation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in cell-based assays | 1. Poor inhibitor solubility or stability. 2. Cell line variability or passage number effects. 3. Off-target effects of the inhibitor. | 1. Verify the solubility and stability of your inhibitor in your cell culture media. 2. Use a consistent cell passage number and ensure the health of your cells. 3. Perform a cell viability assay to rule out cytotoxicity at the concentrations used. |
| No effect on downstream signaling despite confirmed target binding | 1. The signaling pathway is not active in your cell model. 2. The inhibitor is a neutral antagonist and does not affect basal signaling. 3. Redundant signaling pathways compensate for BLT1 inhibition. | 1. Confirm that LTB4 stimulation of your cells induces the expected downstream signaling (e.g., PKC or ERK activation). 2. Test the inhibitor's ability to block LTB4-induced signaling. 3. Investigate the presence of other LTB4 receptors (e.g., BLT2) in your cell model. |
| Observed phenotype is not rescued by a different, structurally unrelated BLT1 inhibitor | 1. The observed phenotype is due to an off-target effect of the primary inhibitor. 2. The inhibitors have different mechanisms of action (e.g., one is an allosteric modulator). | 1. Profile your primary inhibitor against a panel of off-target kinases and GPCRs. 2. Characterize the binding mode of both inhibitors. |
| High background in Western blots for downstream signaling | 1. Antibody non-specificity. 2. Insufficient blocking or washing. 3. High basal activity of the signaling pathway. | 1. Validate your antibody with positive and negative controls. 2. Optimize your Western blotting protocol. 3. Serum-starve cells before stimulation to reduce basal signaling. |
Data Presentation
Table 1: Representative Specificity Data for a Hypothetical BLT1 Inhibitor (BLT-X)
| Target | Binding Affinity (Ki, nM) | Cellular Activity (IC50, nM) |
| BLT1 | 5.2 | 15.8 |
| BLT2 | >10,000 | >10,000 |
| CysLT1 | >10,000 | >10,000 |
| CysLT2 | >10,000 | >10,000 |
| Kinase Panel (100 kinases) | No significant inhibition at 10 µM | N/A |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for BLT1 Target Engagement
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat with the BLT1 inhibitor at various concentrations or a vehicle control for 1 hour at 37°C.
-
Heating: Wash the cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Carefully collect the supernatant and analyze the amount of soluble BLT1 by Western blotting or ELISA. An increase in the amount of soluble BLT1 at higher temperatures in the presence of the inhibitor indicates target engagement.[8]
Protocol 2: Western Blot Analysis of Downstream BLT1 Signaling
-
Cell Culture and Treatment: Plate cells and serum-starve overnight. Pre-treat with the BLT1 inhibitor or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LTB4 (e.g., 100 nM) for a time course (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total ERK1/2 or PKC, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A reduction in LTB4-induced phosphorylation of ERK or PKC in the presence of the inhibitor indicates on-target activity.[11][12]
Mandatory Visualizations
Caption: BLT1 signaling pathway upon LTB4 binding.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Label-Free, LC-MS-Based Assays to Quantitate Small-Molecule Antagonist Binding to the Mammalian BLT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BLT-1 Knockout Mouse (Ltb4r1⁻/⁻)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with BLT-1 knockout mice. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: Are this compound knockout mice viable and fertile?
Yes, mice homozygous for the disrupted this compound (Ltb4r1) allele are viable and fertile.[1] No significant challenges in breeding have been reported in the literature. However, like any mouse colony, proper husbandry and management are crucial for optimal breeding performance.
Q2: What is the phenotype of this compound knockout mice?
This compound knockout mice develop normally and do not display an obvious abnormal phenotype under standard housing conditions. Their phenotype is primarily characterized by a significantly blunted inflammatory response in various disease models. This is due to the role of the this compound receptor in mediating the chemotactic effects of leukotriene B4 (LTB4) on immune cells.
Q3: What is the genetic background of the commonly used this compound knockout mice?
The widely used this compound knockout mouse strain, B6.129S4-Ltb4r1tm1Adl/J (JAX stock #008102), has been backcrossed to the C57BL/6J genetic background.[1] This is an important consideration when selecting appropriate wild-type controls for your experiments.
Q4: How was the this compound gene knocked out in this mouse model?
In the B6.129S4-Ltb4r1tm1Adl/J strain, the Ltb4r1 gene was disrupted by the insertion of a neomycin resistance cassette into exon 2.[1] This insertion prevents the translation of a functional this compound receptor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced litter size or poor breeding performance | While this compound knockout mice are fertile, suboptimal breeding can occur due to general colony management issues. Factors can include age of breeders, stress, diet, or genetic drift over many generations. | - Ensure breeders are of optimal age (typically 2-8 months).- Provide a stable and stress-free environment.- Use a standardized, high-quality chow.- Periodically refresh the colony by outcrossing to wild-type C57BL/6J mice if genetic drift is suspected. |
| Unexpected phenotypes in knockout mice | - The phenotype may be subtle and only manifest under specific experimental conditions or challenges.- Genetic drift or the influence of the genetic background may play a role.- Off-target effects of the gene knockout are rare but possible. | - Ensure you are using the appropriate experimental model to elicit the expected phenotype.- Use littermate wild-type controls whenever possible to minimize the effects of genetic and environmental variability.- Confirm the genotype of your mice to rule out any colony mix-ups. |
| Difficulty with genotyping | - Suboptimal PCR conditions.- Poor DNA quality.- Incorrect primer design. | - Optimize your PCR protocol, including annealing temperature and extension time.- Ensure your DNA extraction method yields high-quality genomic DNA.- Verify your primer sequences and their binding sites relative to the gene knockout strategy. A three-primer PCR strategy is often effective for knockout genotyping. |
| Non-Mendelian inheritance ratios | - In rare cases, the gene knockout could have a subtle effect on embryonic or neonatal viability that has not been widely reported.- Genotyping errors can lead to misinterpretation of inheritance patterns. | - Carefully recount and re-genotype a large cohort of pups from heterozygous crosses.- If the deviation from Mendelian ratios is consistent, consider the possibility of a subtle lethal or semi-lethal effect of the knockout. |
Quantitative Data
| Breeding Parameter | C57BL/6J Typical Performance | Reference(s) |
| Average Litter Size | 6-8 pups | [2][3] |
| Weaning Rate | ~85-95% | General Husbandry Data |
| Age to Sexual Maturity | 6-8 weeks | [4] |
| Productive Breeding Age | 2-8 months | [4] |
Experimental Protocols
Genotyping of this compound Knockout Mice by PCR
This protocol is a recommended guideline for genotyping this compound knockout mice based on a standard three-primer PCR approach for knockout alleles generated by neomycin cassette insertion. Note: Primer sequences provided are illustrative and should be validated in your laboratory.
1. DNA Extraction:
-
Obtain a small tissue sample (e.g., ear punch or tail snip) from each mouse.
-
Extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction protocol.
-
Quantify the DNA concentration and assess its purity.
2. PCR Primer Design:
For a three-primer PCR, you will need:
-
Forward Primer (WT allele): Binds to the genomic DNA sequence upstream of the neomycin cassette insertion site in exon 2.
-
Reverse Primer (WT allele): Binds to the genomic DNA sequence within the region of exon 2 that was replaced by the neomycin cassette.
-
Forward Primer (Knockout allele): Can be the same as the WT forward primer.
-
Reverse Primer (Knockout allele): Binds within the neomycin resistance cassette.
Example Primer Sequences (to be validated):
-
Ltb4r1 Forward: 5'- GCT TAG GAG AGA AGG GGG AC -3'
-
Ltb4r1 Wild-Type Reverse: 5'- AGG GCA AAT GGG AAG AAG AG -3'
-
Neomycin Reverse: 5'- GCT ATC AGG ACA TAG CGT TGG -3'
3. PCR Reaction Mixture:
| Component | Volume (for one 25 µL reaction) | Final Concentration |
| 5x PCR Buffer | 5 µL | 1x |
| dNTPs (10 mM) | 0.5 µL | 0.2 mM |
| Ltb4r1 Forward Primer (10 µM) | 1 µL | 0.4 µM |
| Ltb4r1 WT Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| Neomycin Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| Genomic DNA (50 ng/µL) | 1 µL | 50 ng |
| Nuclease-free water | up to 25 µL | - |
4. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 minutes | 1 |
| Denaturation | 94°C | 30 seconds | \multirow{3}{*}{35} |
| Annealing | 58°C | 30 seconds | |
| Extension | 72°C | 45 seconds | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
5. Analysis of PCR Products:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Wild-type (+/+): Will show a single band corresponding to the product of the Ltb4r1 forward and WT reverse primers.
-
Heterozygous (+/-): Will show two bands: the wild-type band and a larger band from the Ltb4r1 forward and neomycin reverse primers.
-
Homozygous knockout (-/-): Will show a single, larger band from the Ltb4r1 forward and neomycin reverse primers.
Visualizations
Caption: BLT1 Signaling Pathway
Caption: Genotyping Workflow
References
Technical Support Center: Optimizing Cell Culture Conditions for BLT-1 Expression
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize cell culture conditions for the expression of the leukotriene B4 receptor 1 (BLT-1).
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for expressing this compound?
A1: The choice of cell line depends on the experimental goal. For recombinant expression, Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used due to their high transfection efficiency and robust growth. For studying endogenous expression and function, human myeloid cell lines like HL-60 and U937 are suitable, as they can be differentiated into neutrophil-like cells that naturally express this compound.
Q2: What are the basal media and supplement requirements for these cell lines?
A2:
-
HEK293 and CHO cells: Typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or a DMEM/F-12 mixture. This is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HL-60 and U937 cells: These suspension cells are commonly grown in RPMI-1640 medium supplemented with 10-20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Q3: How can I induce this compound expression in myeloid cell lines like HL-60?
A3: To study this compound in a more physiologically relevant context, you can induce differentiation of HL-60 cells into a neutrophil-like phenotype. This is often achieved by treating the cells with 1.3% dimethyl sulfoxide (DMSO) or 1 µM all-trans-retinoic acid (ATRA) for 3-5 days. This differentiation process upregulates the expression of this compound.
Q4: What transfection methods are most effective for expressing this compound in HEK293 or CHO cells?
A4: Lipid-based transfection reagents (e.g., Lipofectamine™) and electroporation are highly effective for transiently expressing this compound in HEK293 and CHO cells. For stable expression, co-transfection with a plasmid containing a selectable marker (e.g., neomycin resistance) followed by antibiotic selection is the standard method.
Troubleshooting Guide
Problem 1: Low or undetectable this compound expression after transfection.
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio. Ensure high-quality, endotoxin-free plasmid DNA. Test different transfection methods, such as electroporation. |
| Poor Plasmid Design | Verify the integrity of the this compound coding sequence. Ensure a strong constitutive promoter (e.g., CMV) is driving expression. Include a Kozak consensus sequence for efficient translation initiation. |
| Codon Usage Mismatch | If using a human this compound construct in a non-human cell line (e.g., CHO), consider codon optimization of the gene sequence to match the expression host. |
| Protein Degradation | This compound is a G-protein coupled receptor (GPCR) and can be prone to degradation. Perform experiments at 24-48 hours post-transfection. Consider adding a proteasome inhibitor (e.g., MG132) for a short duration before cell lysis, but be aware of potential off-target effects. |
Problem 2: High cell death following transfection or induction.
| Possible Cause | Recommended Solution |
| Toxicity of Transfection Reagent | Use the lowest effective concentration of the transfection reagent. Ensure cells are at an optimal confluency (typically 70-90%) before transfection. Change to fresh culture medium 4-6 hours after adding the transfection complex. |
| This compound Overexpression Toxicity | High levels of GPCR expression can be toxic. Use a weaker promoter or reduce the amount of plasmid DNA used for transfection. A tetracycline-inducible expression system can also be used to control expression levels. |
| DMSO/ATRA Toxicity (for HL-60) | Screen different concentrations of the inducing agent and monitor cell viability daily using a method like Trypan Blue exclusion. Ensure the DMSO is of high purity. |
Problem 3: this compound is expressed but shows poor cell surface localization.
| Possible Cause | Recommended Solution |
| ER Retention of Misfolded Protein | Culture cells at a lower temperature (28-30°C) for 24 hours post-transfection. This can improve the proper folding and trafficking of some membrane proteins. |
| Incorrect Membrane Insertion | Ensure the full-length receptor sequence, including transmembrane domains, is correctly cloned. The presence of an N-terminal signal peptide can also influence membrane targeting. |
| Lack of Required Chaperones | Some GPCRs require specific chaperones for proper trafficking. Co-expression with receptor-transporting proteins (RTPs) may enhance surface expression, though this is highly receptor-specific. |
Quantitative Data Summary: this compound Expression
The following table summarizes expected this compound expression levels under various conditions, compiled from typical experimental outcomes.
| Cell Line | Condition | Expression Method | Typical this compound mRNA Fold Change (vs. Control) | Typical % of this compound Positive Cells (Flow Cytometry) |
| HEK293 | Transient Transfection (Optimized) | Lipid-based Reagent | 100 - 500 | 50 - 80% |
| CHO-K1 | Stable Transfection (Selected Clone) | Electroporation + G418 | 50 - 200 | > 90% |
| HL-60 | Untreated (Basal) | Endogenous | 1 | < 5% |
| HL-60 | 1.3% DMSO (4 days) | Endogenous Induction | 5 - 15 | 40 - 70% |
| HL-60 | 1µM ATRA (4 days) | Endogenous Induction | 8 - 20 | 50 - 80% |
Visual Guides and Workflows
Experimental Workflow for Optimizing this compound Expression
Technical Support Center: Troubleshooting Experiments with BLT-1, an Inhibitor of Lipid Transport
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Block Lipid Transport-1 (BLT-1). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving this compound and its target, the Scavenger Receptor Class B, Type I (SR-BI).
Frequently Asked Questions (FAQs)
Q1: What is Block Lipid Transport-1 (this compound) and is it a protein?
A1: Block Lipid Transport-1 (this compound) is not a protein. It is a small molecule, specifically a thiosemicarbazone copper chelator, that acts as a selective inhibitor of the Scavenger Receptor B, type 1 (SR-BI).[1][2] SR-BI is a membrane protein crucial for the transport of lipids, particularly from high-density lipoproteins (HDL), into cells.[3][4] Therefore, issues of "instability in solution" typically associated with proteins do not apply to this compound in the same way. However, its solubility and stability in experimental buffers are critical considerations.
Q2: I am observing inconsistent results with my this compound experiments. Could the compound be unstable?
A2: While this compound as a small molecule is generally stable, its effectiveness can be compromised by improper handling and storage. For long-term storage, this compound stock solutions should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] Once in a working solution, the stability can be influenced by the buffer composition and storage conditions. It is also a copper-chelating agent, and this activity may be relevant in certain experimental contexts.[2]
Q3: My protein of interest, SR-BI, seems to be unstable during my experiments. What could be the cause?
A3: SR-BI is an integral membrane protein, which inherently makes it prone to instability when removed from its native lipid bilayer environment.[5][6] Low expression and unstable solubilization are common challenges in in vitro studies of SR-BI.[5] Instability can manifest as aggregation, loss of function, or degradation.[7] Factors contributing to instability include suboptimal buffer conditions, inappropriate detergent choice for solubilization, and repeated freeze-thaw cycles.[6][7]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Question: I am having difficulty dissolving this compound in my aqueous experimental buffer, leading to precipitation. What can I do?
Answer:
-
Recommended Solvents: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution before being diluted into an aqueous buffer.[1]
-
Working Solution Preparation: A common protocol for preparing a working solution involves a stepwise dilution. For example, a DMSO stock solution can be mixed with PEG300 and Tween-80 before the final addition of a saline solution.[1]
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low and compatible with your cellular or biochemical assay.
-
Vortexing and Warming: Gentle vortexing and slight warming may aid in the dissolution of this compound in the stock solvent.
Issue 2: Inconsistent Inhibition of SR-BI-mediated Lipid Uptake
Question: I am seeing variable or no inhibition of lipid uptake in my cell-based assays with this compound. What are the potential causes and solutions?
Answer:
This issue can stem from several factors related to the inhibitor, the protein, or the experimental setup.
Troubleshooting Steps:
-
Verify this compound Concentration and Activity:
-
Confirm the correct dilution of your this compound stock solution.
-
If possible, test the activity of your this compound lot in a validated positive control assay. The IC50 for this compound on SR-BI-mediated lipid uptake is in the nanomolar range.[1]
-
-
Assess SR-BI Expression and Localization:
-
Ensure that the cells used in your assay express sufficient levels of functional SR-BI on the cell surface.
-
Verify the proper trafficking and localization of SR-BI to the plasma membrane.
-
-
Optimize Assay Conditions:
-
Incubation Time: Ensure the pre-incubation time with this compound is sufficient for it to interact with SR-BI before the addition of labeled lipids or HDL.
-
Buffer Composition: The composition of the assay buffer can influence protein stability and inhibitor activity.[7]
-
Lipid Donor: The type and concentration of the lipid donor (e.g., HDL) can impact the inhibitory effect of this compound.[3]
-
Issue 3: SR-BI Protein Aggregation or Degradation During Purification and In Vitro Assays
Question: My purified SR-BI protein is aggregating or showing signs of degradation. How can I improve its stability?
Answer:
Stabilizing a membrane protein like SR-BI is critical for obtaining reliable in vitro data.
Stabilization Strategies:
-
Detergent Selection: The choice of detergent for extracting and solubilizing SR-BI from the cell membrane is crucial. A systematic screening of different detergents is often necessary to find one that maintains the protein's structural and functional integrity.[6]
-
Addition of Stabilizing Agents:
-
Glycerol: Adding glycerol (25-50%) to the storage buffer can help stabilize the protein, especially during freezing.[7][8]
-
Lipids: Reconstituting the purified SR-BI into liposomes or nanodiscs can mimic its native membrane environment and enhance stability.[6] The lipid composition of these mimics can be fine-tuned.[6]
-
Cholesterol: Cholesterol has been shown to be essential for the stability and function of some membrane proteins.[6]
-
-
Mutagenesis: In some cases, site-directed mutagenesis to replace destabilizing residues can improve protein stability and expression.[5]
-
Storage Conditions:
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| This compound IC50 (DiI-HDL uptake) | 60 nM | ldlA[mSR-BI] cells | [1] |
| This compound IC50 ([3H]CE-HDL uptake) | 110 nM | ldlA[mSR-BI] cells | [1] |
| This compound IC50 (HCV entry) | 0.96 µM | Huh 7.5.1 cells | [1] |
| This compound IC50 ([3H]CE uptake) | 0.057 µM | mSR-BI-t1-containing liposomes (in cells) | [1] |
| This compound IC50 ([3H]CE uptake) | 0.098 µM | mSR-BI-t1-containing liposomes | [1] |
Experimental Protocols & Visualizations
General Workflow for Assessing this compound Inhibition of SR-BI
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound on SR-BI-mediated HDL lipid uptake in a cell-based assay.
Proposed Mechanism of this compound Action on SR-BI
Caption: Simplified diagram illustrating the inhibitory action of this compound on the lipid transport function of the SR-BI receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a specific inhibitor of the HDL receptor SR-BI, induces a copper-dependent phenotype during zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-inhibition of SR-BI- and ABCA1-mediated cholesterol transport by the small molecules BLT-4 and glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 receptor BLT1 is stabilized by transmembrane helix capping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westbioscience.com [westbioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the Specificity of BLT1 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for BLT1 inhibitor development. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in enhancing the specificity of inhibitors targeting the Leukotriene B4 Receptor 1 (BLT1).
Important Note on Terminology
It is crucial to distinguish between two entities often referred to as "BLT-1":
-
BLT1 Receptor: The high-affinity G protein-coupled receptor for the pro-inflammatory lipid mediator Leukotriene B4 (LTB4). It plays a key role in inflammatory responses.[1][2] This guide focuses on developing specific inhibitors for this receptor .
-
This compound (Block Lipid Transport-1): A specific small molecule compound that is a known inhibitor of the Scavenger Receptor BI (SR-BI) and is involved in lipid transport.[3]
This document exclusively addresses strategies and methodologies related to inhibitors of the BLT1 receptor .
Frequently Asked Questions (FAQs)
Q1: What is the BLT1 receptor, and why is inhibitor specificity so important?
The Leukotriene B4 Receptor 1 (BLT1) is a G protein-coupled receptor (GPCR) that binds with high affinity to Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1] Upon activation, BLT1 triggers downstream signaling cascades that lead to leukocyte chemotaxis, degranulation, and cytokine production, making it a critical driver of inflammatory diseases like asthma, arthritis, and psoriasis.[4][5]
Specificity is paramount because the human genome contains a closely related low-affinity LTB4 receptor, BLT2 .[6] BLT1 and BLT2 share 45.2% amino acid identity and can be activated by the same endogenous ligand.[6] However, they have distinct expression patterns and can mediate different, sometimes protective, biological functions.[2][7] An inhibitor that lacks specificity and blocks both BLT1 and BLT2 may lead to:
-
Unintended side effects due to the inhibition of BLT2's protective roles.[2]
-
Confounded experimental results, making it difficult to attribute observed effects solely to BLT1 inhibition.
-
Reduced therapeutic efficacy.
Q2: My lead compound inhibits both BLT1 and BLT2. What are the primary strategies to improve its selectivity for BLT1?
Improving selectivity for BLT1 over BLT2 is a common challenge. Key strategies involve exploiting the subtle structural and functional differences between the two receptors.
-
Structure-Based Drug Design (SBDD): With the recent availability of BLT1 crystal and cryo-EM structures, you can analyze the ligand-binding pocket in detail.[8][9] Identify amino acid residues that differ between BLT1 and BLT2 and design modifications to your inhibitor that create favorable interactions with BLT1-specific residues or steric clashes with BLT2 residues.[10]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical scaffolds of your inhibitor. Create analogues by altering different functional groups and measure their activity against both BLT1 and BLT2. This helps identify which parts of the molecule are critical for BLT1 binding and which contribute to BLT2 binding.[11][12]
-
Exploit Receptor Allostery: Instead of targeting the highly conserved orthosteric site (where LTB4 binds), design or screen for allosteric modulators. These compounds bind to a topographically distinct site, which is often less conserved between receptor subtypes, offering a powerful route to achieving high selectivity.[13]
-
Targeting Biased Ligands: GPCRs can signal through multiple downstream pathways (e.g., G-protein vs. β-arrestin).[14] A "biased ligand" is a compound that preferentially activates one pathway over another. Developing a biased antagonist for the specific BLT1 pathway driving the pathology could be a sophisticated strategy to enhance functional selectivity and reduce off-target effects.
Q3: I'm observing unexpected cellular phenotypes at effective concentrations. How can I determine if these are off-target effects?
Diagnosing off-target effects requires a multi-pronged approach to distinguish between on-target (BLT1-mediated) and unintended activities.
-
Perform a Counter-Screen: The most crucial first step is to test your inhibitor's activity against the most likely off-target, the BLT2 receptor. Use a functional assay (like the calcium mobilization assay detailed below) to determine the IC50 for both receptors and calculate a selectivity index.
-
Use a Structurally Unrelated Control: Test a known, specific BLT1 antagonist with a different chemical structure. If this control compound reproduces the desired on-target phenotype without causing the unexpected effects, it strongly suggests your compound's issues are due to off-targets.
-
Rescue Experiment: In a cell line expressing BLT1, knockdown the LTB4R1 gene (which codes for BLT1) using siRNA or CRISPR. If your compound still produces the unexpected phenotype in these BLT1-deficient cells, the effect is definitively off-target.
-
Broad Receptor Profiling: If resources permit, screen your compound against a commercially available panel of related GPCRs. This can help identify completely unexpected off-target interactions that may explain the observed phenotype.
Q4: What is the difference between binding affinity (Kᵢ) and functional potency (IC₅₀), and which should I prioritize?
Both are critical metrics, but they measure different things.
-
Binding Affinity (Kᵢ): This is the equilibrium dissociation constant, representing the intrinsic affinity of the inhibitor for the receptor. It is typically measured in a cell-free system (e.g., membrane preparations) using a competition binding assay.[15] A lower Kᵢ value means a higher binding affinity. Kᵢ is independent of the functional consequences of binding.
-
Functional Potency (IC₅₀): This is the concentration of an inhibitor required to block 50% of a specific biological response (e.g., calcium mobilization or chemotaxis) in a cell-based assay.[16][17] It reflects the compound's ability to produce a functional effect in a complex cellular environment.
Prioritization:
-
In early discovery , a high binding affinity (low Kᵢ) is a good indicator.
-
As you optimize your lead , the IC₅₀ from a relevant cell-based functional assay becomes more important, as it demonstrates that the compound can access the receptor in a cellular context and effectively block its signaling.
-
Ultimately, the goal is a compound with both high affinity (low Kᵢ) and high functional potency (low IC₅₀) at the target receptor, and significantly weaker affinity/potency at off-targets.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action & Rationale |
| Low Selectivity Index (IC₅₀ for BLT2 is too close to IC₅₀ for BLT1) | The inhibitor interacts with amino acid residues conserved between BLT1 and BLT2. | 1. Perform Homology Modeling: Compare the binding pockets of BLT1 and BLT2 to identify non-conserved residues.[10] 2. Initiate SAR Campaign: Synthesize analogues designed to specifically interact with the non-conserved residues in BLT1.[11] |
| High Potency in Binding Assay (low Kᵢ) but Low Potency in Cell-Based Assay (high IC₅₀) | 1. Poor cell permeability. 2. Compound is being actively pumped out of the cell (efflux). 3. Compound is unstable or rapidly metabolized in cell culture media. | 1. Assess Physicochemical Properties: Calculate LogP, polar surface area, and other properties to predict permeability. 2. Run a Permeability Assay: Use a standard Caco-2 or PAMPA assay. 3. Check for Compound Stability: Incubate the compound in cell media for the duration of the assay and measure its concentration over time using LC-MS. |
| Inconsistent Results Across Experiments | 1. Compound precipitation due to low solubility. 2. Reagent variability (e.g., cell passage number, ligand batch). 3. Assay conditions are not optimized. | 1. Measure Compound Solubility: Determine the kinetic solubility in your assay buffer. Ensure the final concentration is well below the solubility limit. 2. Standardize Reagents: Use cells within a defined passage number range and qualify new batches of critical reagents. 3. Optimize Assay Parameters: Titrate cell number, ligand concentration, and incubation time to find the optimal assay window and Z'-factor. |
Key Methodologies and Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of a test compound for the BLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: Cell membranes expressing the BLT1 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-LTB4) and varying concentrations of an unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the IC₅₀, which is then converted to the Kᵢ.[15]
Materials:
-
HEK293 cell membranes expressing human BLT1 (commercially available or prepared in-house).
-
Radioligand: [³H]-Leukotriene B4.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Non-specific binding control: High concentration of unlabeled LTB4 (e.g., 1 µM).
-
96-well plates and glass fiber filters (presoaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the BLT1 membranes in ice-cold Binding Buffer to a final concentration of 5-20 µg protein per well. Prepare serial dilutions of the test compound in Binding Buffer (final DMSO concentration should be <1%).
-
Set up Assay Plate: In a 96-well plate, add in order:
-
150 µL of diluted BLT1 membranes.
-
50 µL of test compound dilution (or buffer for total binding, or unlabeled LTB4 for non-specific binding).
-
50 µL of [³H]-LTB4 (at a final concentration near its Kᴅ, e.g., 0.5-1.0 nM).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (Binding Buffer). This separates bound from free radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[16]
Protocol 2: Cell-Based Calcium Mobilization Assay for IC₅₀ Determination
Objective: To determine the functional potency (IC₅₀) of a BLT1 inhibitor by measuring its ability to block LTB4-induced intracellular calcium release.
Principle: BLT1 is a Gαi-coupled receptor, and its activation leads to the release of calcium from intracellular stores via the PLC pathway.[18] This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. An inhibitor will block this response in a dose-dependent manner.[6]
Materials:
-
A cell line endogenously or recombinantly expressing BLT1 (e.g., HEK293-BLT1, HL-60 cells).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
LTB4 (agonist).
-
Test compounds dissolved in DMSO.
-
A fluorescence plate reader with an injection module (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer). Incubate for 45-60 minutes at 37°C.
-
Wash and Compound Addition: Gently wash the cells with Assay Buffer to remove excess dye. Add varying concentrations of the test compound (or buffer as a control) to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection: Inject a pre-determined concentration of LTB4 (typically the EC₈₀ concentration) into each well.
-
Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, setting the response in the absence of inhibitor as 100% and the response without agonist as 0%.
-
Plot the percent response against the log concentration of the inhibitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
Achieving high selectivity is key for a successful BLT1 inhibitor. The Selectivity Index is a critical parameter, calculated as the IC₅₀ (or Kᵢ) for the off-target (BLT2) divided by the IC₅₀ (or Kᵢ) for the on-target (BLT1). A higher index indicates greater selectivity.
| Compound | Target | Assay Type | Potency (Kᵢ, nM) | Selectivity Index (BLT2 Kᵢ / BLT1 Kᵢ) | Reference |
| CP-105,696 | Human BLT1 | Competition Binding | 0.47 | \multirow{2}{}{~17,000} | \multirow{2}{}{[19]} |
| Human BLT2 | Competition Binding | >8,000 | |||
| U-75302 | Human BLT1 | Functional (Calcium Flux) | ~25 | \multirow{2}{}{>400} | \multirow{2}{}{[6][20]} |
| Human BLT2 | Functional (Calcium Flux) | >10,000 | |||
| LTB4 (Endogenous Ligand) | Human BLT1 | Competition Binding | 1.1 (Kᴅ) | \multirow{2}{}{~21 (Lower affinity for BLT2)} | \multirow{2}{}{[6]} |
| Human BLT2 | Competition Binding | 23 (Kᴅ) |
Note: Data are compiled from multiple sources and assay conditions may vary. This table is for illustrative purposes.
Visualizations
BLT1 Signaling Pathway
Workflow for Assessing Inhibitor Specificity
Logical Relationship of Specificity Improvement Strategies
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. csmres.co.uk [csmres.co.uk]
- 14. Medicinal Chemistry Approaches To GPCR Drug Discovery [reports.mountsinai.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BLT-1 Immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing immunofluorescence (IF) to study the Leukotriene B4 Receptor 1 (BLT-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied using immunofluorescence?
A1: this compound is a high-affinity G-protein coupled receptor (GPCR) for the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4)[1][2]. Immunofluorescence is a key technique used to visualize the subcellular localization and expression levels of this compound in cells and tissues. This can provide insights into its role in inflammatory responses and disease pathogenesis[1][3].
Q2: What is the expected subcellular localization of this compound?
A2: As a GPCR, this compound is primarily expected to be localized to the plasma membrane of cells[4]. However, upon stimulation with its ligand LTB4, it can be internalized into endosomal compartments as part of its signaling and regulation cycle[5]. Therefore, depending on the experimental conditions, both plasma membrane and intracellular vesicular staining may be observed.
Q3: Which cell or tissue types are suitable for this compound immunofluorescence?
A3: this compound is preferentially expressed on peripheral leukocytes, including neutrophils, macrophages, and mast cells[2][3]. It is also found on activated T cells[3]. Therefore, these cell types are ideal for studying endogenous this compound. In disease models, such as asthma, its expression can be upregulated in airway tissues[1]. For overexpression studies, various mammalian cell lines like HEK293 can be used[4].
Q4: Are there commercially available antibodies validated for this compound immunofluorescence?
A4: Yes, several vendors offer polyclonal and monoclonal antibodies against this compound. It is crucial to select an antibody that has been validated for immunofluorescence applications in the species you are studying[6][7]. Always check the manufacturer's datasheet for recommended applications and protocols[6][8][9].
Troubleshooting Guide
No or Weak Signal
Q5: I am not getting any signal, or the signal is very weak. What could be the problem?
A5: This is a common issue in immunofluorescence and can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Antibody Issues:
-
Primary/Secondary Antibody Concentration: The antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration[10][11][12].
-
Antibody Inactivity: Improper storage or repeated freeze-thaw cycles can lead to loss of antibody activity[12]. Ensure antibodies are stored according to the manufacturer's instructions.
-
Incorrect Secondary Antibody: Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary)[11][12].
-
-
Protocol Issues:
-
Fixation: The fixation method may be masking the epitope. Try different fixation methods (e.g., paraformaldehyde vs. methanol) or adjust the fixation time[10][11].
-
Permeabilization: For intracellular targets, permeabilization may be insufficient. Increase the concentration or incubation time of the permeabilizing agent (e.g., Triton X-100)[11].
-
Antigen Expression: The target protein may not be present or expressed at very low levels in your sample[11]. Use a positive control cell line or tissue known to express this compound.
-
-
Imaging Issues:
High Background
Q6: My images have high background, making it difficult to see the specific signal. How can I reduce it?
A6: High background can obscure the specific signal and lead to misinterpretation of the results. Here are some common causes and solutions:
-
Antibody Issues:
-
Primary/Secondary Antibody Concentration: The antibody concentration may be too high, leading to non-specific binding[10][11][13]. Reduce the antibody concentration.
-
Non-specific Binding of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in your sample. Run a control without the primary antibody. If staining is still observed, consider using a pre-adsorbed secondary antibody[14].
-
-
Protocol Issues:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin - BSA)[8][10][12][13].
-
Inadequate Washing: Insufficient washing between antibody incubation steps can lead to high background[10][12][13]. Increase the number and duration of washes.
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, leading to background signal. View an unstained sample under the microscope to check for autofluorescence[8]. Using fresh fixative solutions can help reduce autofluorescence[8].
-
Non-Specific Staining
Q7: I see staining in unexpected locations or in my negative controls. What is causing this?
A7: Non-specific staining can arise from several sources and requires careful optimization of your protocol.
-
Antibody Specificity:
-
Poor Quality Primary Antibody: The primary antibody may not be specific for this compound. It is important to use antibodies that have been validated for the specific application[11].
-
Cross-reactivity: The primary or secondary antibodies may be cross-reacting with other proteins. Use appropriate controls, such as isotype controls or cells where this compound has been knocked down or knocked out, to verify specificity[8][10].
-
-
Protocol Artifacts:
-
Drying of the Sample: Allowing the sample to dry out at any stage of the staining protocol can cause non-specific antibody binding[11][12]. Keep the sample hydrated throughout the procedure.
-
Fixation Artifacts: Over-fixation can sometimes lead to non-specific staining patterns[10]. Optimize the fixation time and concentration.
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Low antibody concentration | Titrate primary and secondary antibodies to find optimal dilution[10][11][12]. |
| Inactive antibody | Use a fresh aliquot of antibody; ensure proper storage[12]. | |
| Inappropriate fixation | Test different fixation methods (e.g., PFA vs. methanol) and times[10][11]. | |
| Insufficient permeabilization | Increase permeabilizing agent concentration or incubation time[11]. | |
| Low antigen expression | Use a positive control with known this compound expression[11]. | |
| High Background | High antibody concentration | Reduce primary and/or secondary antibody concentration[10][11][13]. |
| Insufficient blocking | Increase blocking time or change blocking agent (e.g., 5% normal serum)[8][10][12][13]. | |
| Inadequate washing | Increase number and duration of washes between steps[10][12][13]. | |
| Autofluorescence | Check unstained sample; use fresh fixative solutions[8]. | |
| Non-Specific Staining | Poor antibody specificity | Use a validated antibody; include knockout/knockdown controls if possible[8][10][11]. |
| Secondary antibody cross-reactivity | Run a secondary-only control; use a pre-adsorbed secondary antibody[14]. | |
| Sample drying | Keep the sample hydrated throughout the protocol[11][12]. |
Experimental Protocols
General Immunofluorescence Protocol for Cultured Cells
This protocol provides a general workflow for immunofluorescence staining of this compound in cultured cells. Optimization may be required for specific cell types and antibodies.
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency[15].
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-BLT-1 antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber[17].
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody[17].
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light[17].
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light[17].
-
-
Counterstaining and Mounting:
-
(Optional) Incubate cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium[15].
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
-
Visualizations
This compound Signaling Pathway
Caption: A simplified diagram of the this compound signaling pathway upon activation by its ligand, LTB4.
Immunofluorescence Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in immunofluorescence experiments.
References
- 1. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. biocompare.com [biocompare.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Leukotriene B4 R1 Antibody (NBP2-27422): Novus Biologicals [novusbio.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. sinobiological.com [sinobiological.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Validating BLT-1 Antibody Specificity: A Head-to-Head Comparison Using Knockout Cells
A critical guide for researchers, scientists, and drug development professionals on ensuring the specificity of antibodies targeting the Leukotriene B4 Receptor 1 (BLT-1), a key player in inflammatory signaling pathways. This guide provides a comparative analysis of commercially available this compound antibodies, emphasizing the gold standard of validation: the use of knockout (KO) cell lines.
The Leukotriene B4 Receptor 1 (this compound), also known as LTB4R1, is a high-affinity G protein-coupled receptor for the potent inflammatory mediator Leukotriene B4 (LTB4). The LTB4/BLT-1 signaling axis is pivotal in the initiation and amplification of inflammatory responses, primarily by mediating the chemotaxis and activation of leukocytes, including neutrophils, macrophages, and T cells. Given its central role in inflammation, this compound is a significant target for therapeutic intervention in a range of inflammatory diseases.
This guide compares commercially available antibodies against this compound, with a focus on the availability of knockout validation data to support their specificity.
Comparison of this compound Antibodies
Here, we present a comparative table of selected commercially available antibodies targeting the this compound receptor. The primary criterion for this comparison is the availability of knockout validation data.
| Antibody | Supplier | Catalog Number | Type | Host | Validated Applications | Knockout Validation Data Available? |
| Anti-LTB4-R1, clone 7A8 | Merck Millipore | MABF2769 | Monoclonal | Mouse | Flow Cytometry, Immunodepletion, Immunofluorescence, Immunohistochemistry | Yes (Flow Cytometry) |
| BLT1 Receptor Monoclonal Antibody (Clone 7A8) | Cayman Chemical | 10009249 | Monoclonal | Mouse | Flow Cytometry | Yes (Flow Cytometry, referenced from publication) |
| Leukotriene B4 R1 Antibody | Novus Biologicals | NBP2-27422 | Polyclonal | Rabbit | Western Blot, Flow Cytometry, Immunohistochemistry | No |
| Anti-LTB4R Rabbit Monoclonal Antibody | Boster Bio | M04622 | Monoclonal | Rabbit | Western Blot, Immunohistochemistry | No |
| Rabbit Leukotriene B4 Receptor/BLT1 Polyclonal Antibody | MyBioSource | MBS2400671 | Polyclonal | Rabbit | Western Blot, Flow Cytometry, Immunohistochemistry | No |
| BLT1 Receptor Monoclonal Antibody (Clone 7B1) | Cayman Chemical | 10009248 | Monoclonal | Mouse | Flow Cytometry, Immunohistochemistry | No |
Supporting Experimental Data
Flow Cytometry Validation of Anti-mouse this compound mAb (clone 7A8)
A key study successfully generated and validated a monoclonal antibody against mouse this compound, clone 7A8, by immunizing this compound knockout mice. This approach ensures that the resulting antibodies are highly specific to the target protein. The specificity of clone 7A8 was unequivocally demonstrated using flow cytometry.[1]
Experimental Finding: The 7A8 antibody specifically stained granulocytes from wild-type mice, where this compound is endogenously expressed. In stark contrast, no staining was observed in granulocytes from this compound knockout mice, confirming the antibody's specificity.[1]
Image: (A representative image based on the data would be presented here, showing a positive histogram shift for wild-type cells and no shift for knockout cells when stained with the 7A8 antibody).
Experimental Protocols
Generation of this compound Knockout Cells (CRISPR-Cas9)
The generation of knockout cell lines is a crucial first step for definitive antibody validation. The CRISPR-Cas9 system is a widely used and efficient method for this purpose.
Protocol:
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the LTB4R gene. Bioinformatic tools are used to select gRNAs with high on-target efficacy and low off-target potential.
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector. This vector will co-express the Cas9 nuclease and the gRNA.
-
Transfection: Transfect the target wild-type cells (e.g., a human or mouse cell line known to express this compound) with the Cas9-gRNA expression vector.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a multi-well plate to generate clonal populations.
-
Screening and Verification:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the targeted region of the LTB4R gene to identify clones with frameshift mutations (insertions or deletions) that result in a premature stop codon.
-
Protein Expression Analysis (Initial Screen): Use a polyclonal antibody or an antibody targeting a different epitope to screen for the absence of this compound protein expression in the mutated clones via Western blot.
-
-
Expansion of Validated KO Clones: Once confirmed at both the genomic and protein levels, expand the validated this compound knockout cell clones for use in antibody validation experiments.
Western Blot Protocol for this compound Antibody Validation
Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from both wild-type and validated this compound knockout cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from the wild-type and knockout cell lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Expected Result: A specific this compound antibody will show a band at the expected molecular weight in the lane corresponding to the wild-type cell lysate and no band in the lane with the this compound knockout cell lysate.
Flow Cytometry Protocol for this compound Antibody Validation
Protocol:
-
Cell Preparation: Harvest wild-type and this compound knockout cells and prepare single-cell suspensions.
-
Blocking: Block the cells with a solution containing serum from the same species as the secondary antibody to prevent non-specific binding to Fc receptors.
-
Primary Antibody Staining: Incubate the cells with the primary this compound antibody (or an isotype control antibody as a negative control) at the optimal concentration for 30 minutes on ice.
-
Washing: Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Washing: Wash the cells as described above.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Compare the fluorescence intensity of the wild-type cells stained with the this compound antibody to that of the knockout cells and the isotype control.
Expected Result: A specific this compound antibody will show a significant shift in fluorescence intensity in the wild-type cell population compared to the knockout cells and the isotype control. The knockout cells should show a fluorescence profile similar to the isotype control.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the validation process, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for antibody validation using knockout cells.
Caption: this compound signaling cascade upon LTB4 binding.
Caption: Experimental workflow for this compound antibody validation.
Conclusion
The validation of antibody specificity is a cornerstone of reproducible and reliable research. For targets like the this compound receptor, which are central to inflammatory processes and drug development, the use of knockout cells provides the most definitive evidence of antibody specificity. This guide highlights the importance of seeking out and utilizing antibodies that have been rigorously validated through this "gold standard" method. While several antibodies against this compound are commercially available, the anti-mouse this compound monoclonal antibody, clone 7A8, stands out due to the public availability of its knockout validation data. Researchers are strongly encouraged to demand and scrutinize such validation data from suppliers to ensure the accuracy and integrity of their experimental findings.
References
A Comparative Guide to BLT-1 and BLT-2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways mediated by the leukotriene B4 (LTB4) receptors, BLT-1 and BLT-2. Both are G protein-coupled receptors (GPCRs) that play critical roles in inflammatory responses, but they exhibit distinct ligand affinities, expression patterns, and downstream signaling cascades, leading to different, and sometimes opposing, physiological outcomes.[1] Understanding these differences is crucial for the targeted development of therapeutic agents for a variety of inflammatory diseases, cancer, and other pathologies.
Data Presentation: Quantitative Comparison of this compound and BLT-2
The following table summarizes the key quantitative and qualitative differences between the this compound and BLT-2 signaling pathways.
| Feature | This compound | BLT-2 |
| Ligand Affinity (LTB4) | High affinity (Kd ≈ 0.1-2 nM) | Low affinity (Kd ≈ 23 nM)[2] |
| Other Ligands | Highly specific for LTB4 | Binds other eicosanoids, including 12(S)-HETE and 12-HHT[1] |
| G Protein Coupling | Primarily Gαi/o | Gαi/o, Gαq/11, and others |
| Expression Pattern | Predominantly in leukocytes (neutrophils, macrophages, T cells)[1] | Ubiquitously expressed, including epithelial cells and cancer cells |
| Primary Cellular Response to LTB4 | Chemotaxis, degranulation, pro-inflammatory cytokine release | Varied; can be pro- or anti-inflammatory, pro-tumorigenic |
| Downstream Signaling Pathways | PLCβ -> IP3/DAG -> Ca2+ mobilization, PKC activation; PI3K/Akt; MAPK (ERK1/2, p38) | MAPK (ERK1/2); PI3K/Akt; NF-κB activation via NADPH oxidase and ROS production |
| Physiological Role | Pro-inflammatory, host defense against pathogens | Tissue homeostasis, wound healing, but also implicated in cancer progression |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling cascades initiated by the activation of this compound and BLT-2.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare this compound and BLT-2 signaling are provided below.
Chemotaxis Assay (Boyden Chamber Assay)
This assay quantitatively measures the directed migration of cells towards a chemoattractant.
Workflow Diagram:
Detailed Protocol:
-
Cell Preparation:
-
Culture primary leukocytes or cell lines expressing this compound or BLT-2 in appropriate media.
-
Harvest cells and wash with a serum-free assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Resuspend cells to a final concentration of 1 x 10^6 cells/mL in the assay medium.
-
-
Assay Setup:
-
Prepare serial dilutions of LTB4 (e.g., 0.1 nM to 100 nM) in the assay medium.
-
Add 30 µL of the LTB4 dilutions or control medium to the lower wells of a 96-well chemotaxis chamber.
-
Place a polycarbonate membrane (typically 5 µm pore size for neutrophils) over the lower wells.
-
Add 50 µL of the cell suspension to the top of each well on the membrane.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification:
-
After incubation, gently remove the membrane.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol and stain with a solution such as Diff-Quik.
-
Mount the membrane on a glass slide and count the number of migrated cells in at least five high-power fields per well using a light microscope.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Workflow Diagram:
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing this compound or BLT-2 into a 96-well black-walled, clear-bottom plate.
-
Incubate the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
-
Baseline Reading:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 30 seconds).
-
-
Stimulation and Measurement:
-
Inject a solution of LTB4 (at various concentrations) or vehicle control into each well.
-
Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence (F/F0).
-
Plot the peak F/F0 values against the LTB4 concentration to generate a dose-response curve and calculate the EC50.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAP kinase ERK, a common downstream effector of GPCR signaling.
Workflow Diagram:
Detailed Protocol:
-
Cell Stimulation and Lysis:
-
Culture cells to 80-90% confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with different concentrations of LTB4 for various time points (e.g., 2, 5, 10, 30 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Apply an ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK or the loading control.
-
By employing these experimental approaches, researchers can effectively dissect and compare the nuanced signaling pathways of this compound and BLT-2, paving the way for the development of more specific and effective therapeutic interventions.
References
A Comparative Guide to the In Vivo Efficacy of BLT-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of prominent BLT-1 receptor antagonists, supported by experimental data from preclinical studies. The leukotriene B4 (LTB4) receptor 1 (this compound) is a key mediator of inflammation, and its antagonism represents a promising therapeutic strategy for a range of inflammatory diseases.[1][2][3] This document summarizes the in vivo efficacy of three well-characterized this compound antagonists—CP-105,696, BIIL 284, and U-75302—across various animal models of disease.
Quantitative Efficacy of this compound Antagonists
The following table summarizes the in vivo efficacy of the selected this compound antagonists in various animal models. Direct head-to-head comparative studies are limited; therefore, data from individual studies are presented, highlighting the different experimental conditions.
| Antagonist | Animal Model | Disease/Stimulus | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome |
| CP-105,696 | Mouse (DBA/1) | Collagen-Induced Arthritis (CIA) | Not specified | Reduction in clinical severity and joint damage | Dramatic reductions in both clinical severity and histological evidence of joint damage.[4] |
| Mouse | Mucous Membrane Pemphigoid (MMP) Model | 1, 5, or 10 mg/kg, daily, p.o. | Reduction in skin and mucosal lesions | Dose-dependent amelioration of mucocutaneous inflammation.[5] | |
| Mouse (C57BL/6) | Lipopolysaccharide (LPS)-induced cardiac dysfunction | 3 mg/kg, 1 hour before LPS | Reversal of pNF-κB increase and IκB-α decline, reduction in apoptosis | Attenuated LPS-induced myocardial inflammation and apoptosis.[6] | |
| BIIL 284 | Mouse | LTB4-induced ear inflammation | Not specified | ED50 for inhibition of inflammation | ED50 = 0.008 mg/kg, p.o.[7] |
| Guinea Pig | LTB4-induced transdermal chemotaxis | Not specified | ED50 for inhibition of chemotaxis | ED50 = 0.03 mg/kg, p.o.[7] | |
| Mouse | Collagen-Induced Arthritis (CIA) | 10 mg/kg, once daily, p.o. | Inhibition of disease progression and joint destruction | Significantly inhibited disease progression and joint destruction.[4] | |
| U-75302 | Mouse | Bleomycin-induced lung fibrosis | Intratracheal administration every 3 days from day 0 to day 9 | Reduction in lung fibrosis and inflammation | Greatly attenuated lung fibrosis, reduced collagen deposition, and decreased inflammatory cell numbers. |
| Mouse (C57BL/6) | Lipopolysaccharide (LPS)-induced cardiac dysfunction | Not specified | Improvement in survival and attenuation of cardiac dysfunction | Significantly improved survival and attenuated LPS-induced acute cardiac dysfunction.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Collagen-Induced Arthritis (CIA) in Mice
The collagen-induced arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[8][9][10]
-
Animals: DBA/1 or C57BL/6 mice are commonly used strains, with DBA/1 mice being highly susceptible.[8][10]
-
Induction of Arthritis:
-
Primary Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., chick or bovine) and Complete Freund's Adjuvant (CFA). The quality of the emulsion is critical for successful induction.[8]
-
Booster Immunization: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant is typically administered 21 days after the primary immunization.
-
-
Treatment Protocol: Administration of this compound antagonists (e.g., BIIL 284 at 10 mg/kg daily via oral gavage) is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs of arthritis).[4]
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated regularly by scoring each paw based on the degree of erythema, swelling, and joint rigidity. The maximum score per mouse is typically 16.[8]
-
Histopathology: At the end of the study, joints are collected, decalcified, and processed for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum or plasma may be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
LTB4-Induced Mouse Ear Inflammation
This acute inflammation model is suitable for the rapid in vivo screening of anti-inflammatory compounds.
-
Animals: CD1 or other suitable mouse strains are used.
-
Induction of Inflammation: A solution of LTB4 or another inflammatory agent like arachidonic acid or cantharidin is applied topically to the inner surface of the mouse ear.[11][12][13]
-
Treatment Protocol: The test compound, such as BIIL 284, is typically administered orally at various doses prior to the inflammatory challenge.[7]
-
Efficacy Assessment:
-
Ear Swelling: The thickness of the ear is measured using a digital caliper at various time points after the inflammatory stimulus. The increase in ear thickness is a measure of edema.[14][15]
-
Myeloperoxidase (MPO) Assay: Ear tissue is collected and homogenized to measure the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil infiltration.[11]
-
Bleomycin-Induced Pulmonary Fibrosis
This model is a well-established tool to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.[16][17][18]
-
Animals: C57BL/6 mice are commonly used.[16]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to anesthetized mice.[16][17]
-
Treatment Protocol: The this compound antagonist, such as U-75302, is administered at specified intervals (e.g., every 3 days) starting from the day of bleomycin instillation.
-
Efficacy Assessment:
-
Histology: Lungs are harvested at a predetermined time point (e.g., day 21), fixed, and stained with Masson's trichrome to visualize and quantify collagen deposition and the extent of fibrotic lesions.
-
Collagen Quantification: Lung tissue homogenates are analyzed for collagen content using assays like the Sircol collagen assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze the differential cell counts (e.g., neutrophils, lymphocytes, macrophages) and the levels of pro-inflammatory cytokines.
-
Visualizations
LTB4 Signaling Pathway and a Representative Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: LTB4 signaling via the this compound receptor and antagonist inhibition.
Caption: A generalized workflow for comparing this compound antagonists in vivo.
References
- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the LTB4-BLT1 axis in chemotactic gradient sensing and directed leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid [insight.jci.org]
- 6. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cantharidin-induced inflammation in mouse ear model for translational research of novel anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correlation between mouse skin inflammation induced by arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
Validating BLT-1 as a Therapeutic Target: A Comparative Guide
The leukotriene B4 receptor 1 (BLT-1) has emerged as a compelling therapeutic target for a range of inflammatory diseases and potentially cancer. This guide provides a comprehensive comparison of the experimental evidence validating this compound, its signaling pathway, and a look at alternative therapeutic strategies.
This compound: Function and Signaling Pathway
This compound, also known as leukotriene B4 receptor 1, is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1] Its primary ligand is leukotriene B4 (LTB4), a potent lipid chemoattractant that orchestrates the migration of leukocytes, such as neutrophils and effector T cells, to sites of inflammation.[2][3]
Upon binding LTB4, this compound activates intracellular signaling cascades through Gαi and Gαq proteins.[4] This activation leads to a variety of cellular responses critical for inflammation, including:
-
Chemotaxis: Directed cell movement towards the LTB4 gradient.[5]
-
Calcium Mobilization: An increase in intracellular calcium concentration, which acts as a second messenger.[4]
-
MAPK and NF-κB Activation: Signaling pathways that lead to the production of pro-inflammatory cytokines.[6]
-
Integrin-mediated Adhesion: Facilitating the attachment of leukocytes to the endothelium, a crucial step in their migration into tissues.[5]
The central role of the LTB4/BLT-1 axis in driving inflammation makes it an attractive target for therapeutic intervention in numerous inflammatory conditions, including asthma, psoriasis, arthritis, and contact dermatitis.[5][7]
This compound Signaling Pathway
Caption: Simplified this compound signaling cascade upon LTB4 binding.
Experimental Validation of this compound as a Therapeutic Target
The validation of this compound as a drug target has been supported by a wealth of preclinical data from both pharmacological inhibition and genetic knockout studies.
Pharmacological Inhibition
Small molecule antagonists of this compound have been instrumental in demonstrating its therapeutic potential.
| Compound | Target | Assay | Result | Reference |
| CP-105,696 | This compound | LTB4 Binding (Human Neutrophils) | IC50: 3.7 nM | [3] |
| LTB4-induced Chemotaxis (Human Neutrophils) | IC50: 5.2 nM | [3] | ||
| Angiotensin II-induced Abdominal Aortic Aneurysm (AAA) in mice | Reduced incidence of AAA from 82% to 40% | [8] | ||
| LY293111 | This compound | Proliferation and Apoptosis (Human Pancreatic Cancer Cells) | Inhibited proliferation and induced apoptosis | [3] |
| U75302 | This compound | LTB4-induced TRPV1 sensitization (Mouse Dorsal Root Ganglia Neurons) | Abolished the sensitizing effect of 100 nM LTB4 | [9] |
Genetic Validation
Studies using this compound knockout mice have provided strong genetic evidence for its role in inflammatory diseases.
| Model | Key Findings | Reference |
| Autoantibody-induced Arthritis | Abrogated joint inflammation and neutrophil recruitment. | [5] |
| Allergic Airway Disease | Reduced airway hyperresponsiveness and inflammation. | [5] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific validation. Below are outlines of key experimental protocols used to assess this compound function.
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemoattractant.
Methodology:
-
Cell Preparation: Isolate primary leukocytes (e.g., neutrophils) from whole blood or use a relevant cell line (e.g., HL-60 cells differentiated into neutrophil-like cells).
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Loading: Add the cell suspension to the upper chamber. The lower chamber contains the chemoattractant (LTB4) with or without the this compound antagonist.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader after cell staining.
Experimental Workflow for a Chemotaxis Assay
Caption: Workflow for a typical in vitro chemotaxis experiment.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key downstream event in this compound signaling.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Stimulation: Add LTB4, with or without a this compound antagonist, to the cell suspension.
-
Data Acquisition: Continuously record the fluorescence signal over time to measure the change in intracellular calcium concentration.
Alternative Therapeutic Targets
While this compound is a prime target, other related and unrelated pathways present alternative therapeutic opportunities.
-
BLT-2: The low-affinity LTB4 receptor, BLT-2, can have functions that oppose this compound.[10] For instance, in peripheral sensory neurons, this compound activation sensitizes TRPV1, leading to pain, while BLT-2 activation desensitizes it.[9] This makes BLT-2 an interesting target for agonists to resolve inflammation and pain.[7][11]
-
TGF-β Signaling: The LTB4/BLT-1 axis can confer resistance to the anti-proliferative effects of TGF-β1 in cancer cells.[12] Targeting downstream effectors in this pathway could be an alternative strategy in oncology.
-
Broader Anti-inflammatory Targets: Other targets with broader anti-inflammatory effects include:
-
Bromodomain and Extra-Terminal (BET) proteins: Inhibitors of BET proteins, like BRD4, have shown efficacy in models of cancer and inflammation.[13]
-
Polo-like kinase 1 (PLK1): A key regulator of the cell cycle, PLK1 inhibitors are being explored in combination therapies for cancer.[14]
-
Beclin-1: A central protein in autophagy, Beclin-1 is being investigated as a therapeutic target in cancer, with its role being context-dependent.[15][16]
-
Conclusion
The validation of this compound as a therapeutic target is supported by robust preclinical evidence from pharmacological and genetic studies. Its well-defined role in leukocyte trafficking and inflammation makes it a highly specific target for a range of inflammatory diseases. The availability of potent small molecule inhibitors and detailed in vitro and in vivo assays provides a clear path for the continued development of this compound-targeted therapies. However, the exploration of alternative targets, such as BLT-2, offers complementary and potentially synergistic approaches to modulating the complex inflammatory cascade.
References
- 1. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. WikiGenes - Ltb4r1 - leukotriene B4 receptor 1 [wikigenes.org]
- 4. researchgate.net [researchgate.net]
- 5. Gene - LTB4R [maayanlab.cloud]
- 6. researchgate.net [researchgate.net]
- 7. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of BLT1 diminishes early abdominal aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The potential of Beclin 1 as a therapeutic target for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BLT-1 Orthologs for Researchers and Drug Development Professionals
An In-depth Guide to the Leukotriene B4 Receptor 1 (BLT-1) Across Species
The leukotriene B4 receptor 1 (this compound), a high-affinity G protein-coupled receptor (GPCR) for the potent pro-inflammatory lipid mediator leukotriene B4 (LTB4), plays a pivotal role in orchestrating inflammatory responses. Its involvement in a myriad of inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis, has positioned it as a prime therapeutic target. This guide provides a comparative analysis of this compound orthologs across various species, offering valuable insights for researchers, scientists, and drug development professionals.
Ligand Binding Affinities of this compound Orthologs
Understanding the binding affinities of ligands to this compound across different species is crucial for the development of effective and cross-reactive therapeutic agents. While comprehensive comparative data is still emerging, the available information indicates a high degree of conservation in the high-affinity binding of the endogenous ligand LTB4.
| Species | Ligand | Assay Type | Affinity (Kd/Ki/pKd) | Reference |
| Human | LTB4 | Radioligand Binding | ~0.1-2 nM (Kd) | [1] |
| Human | LTB4 | Not Specified | 9.2 (pKd) | [1] |
| Human | LTB5 | Calcium Mobilization | 5 x 10-9 M (ED50) | [2] |
| Human | Leukotriene B4 | Radioligand Binding | Ki: min: 0.12, max: 2.9 (nM) | [3] |
| Human | Leukotriene B4 | Radioligand Binding | IC50: min: 1.9, max: 32 (nM) | [3] |
| HEK and COS-7 cells transfected with BLT1 cDNA | LTB4 | Radioligand Binding | Comparable to human granulocytes | [4] |
| Sheep | LTB4 | Radioligand Binding | 0.18 +/- 0.03 nM (Kd) | [5] |
Signaling Pathways of this compound Orthologs
Activation of this compound by LTB4 initiates a cascade of intracellular signaling events that are largely conserved across species. The primary signaling pathway involves the activation of pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq/16 G-proteins. This leads to the activation of downstream effector molecules, culminating in various cellular responses critical for inflammation.
The following diagram illustrates the canonical this compound signaling pathway:
Caption: Canonical this compound Signaling Pathway.
While the core signaling cascade is conserved, species-specific differences in the magnitude and kinetics of these responses, as well as potential variations in the recruitment of downstream effectors, may exist and warrant further investigation. For instance, studies on canine neutrophils have demonstrated LTB4-induced chemotaxis and hydrogen peroxide production, indicating a functional conservation of these downstream effects.[6]
Experimental Workflows for Characterizing this compound Orthologs
The characterization of this compound orthologs typically involves a series of in vitro and cell-based assays to determine ligand binding, signaling, and functional responses. The following diagram outlines a common experimental workflow:
Caption: Experimental Workflow for this compound Ortholog Characterization.
Experimental Protocols
Detailed methodologies are essential for the reproducible and comparative analysis of this compound orthologs. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of unlabeled competitors to the this compound receptor.
Protocol Summary:
-
Membrane Preparation:
-
Culture cells expressing the this compound ortholog of interest.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of the unlabeled competitor ligand.
-
For saturation binding, add varying concentrations of the radiolabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound ligand to pass through.
-
Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax (for saturation binding) or IC50 and Ki (for competition binding).
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon activation of the this compound receptor, which is typically coupled to the Gαq signaling pathway.
Protocol Summary:
-
Cell Preparation:
-
Plate cells expressing the this compound ortholog in a 96- or 384-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a plate containing various concentrations of the agonist (e.g., LTB4) to be tested.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each agonist concentration.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to mediate directed cell migration in response to a chemoattractant gradient.
Protocol Summary:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood from the species of interest using density gradient centrifugation (e.g., with Ficoll-Paque) or immunomagnetic separation.
-
Resuspend the isolated neutrophils in a suitable assay medium.
-
-
Chemotaxis Chamber Setup:
-
Use a Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane separating the upper and lower chambers.
-
Add the chemoattractant (e.g., LTB4) at various concentrations to the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 1-3 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein AM staining or ATP measurement).
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in response to the control medium.
-
Plot the chemotactic index against the chemoattractant concentration.
-
Conclusion
The comparative analysis of this compound orthologs is a critical endeavor for advancing our understanding of inflammatory processes and for the development of novel anti-inflammatory therapeutics. While the fundamental signaling pathways and high-affinity interaction with LTB4 appear to be evolutionarily conserved, subtle species-specific differences in ligand binding, signaling dynamics, and downstream functional responses may exist. Acknowledging these potential variations is paramount for the successful translation of preclinical findings to clinical applications. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the fascinating and therapeutically relevant biology of this compound and its orthologs.
References
- 1. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. ovid.com [ovid.com]
- 5. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of leukotriene B4 (LTB4) on canine PMN effector function(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming BLT-1 Mediated Chemotaxis In Vitro: A Comparative Guide
For researchers in immunology and drug development, understanding the intricacies of leukocyte migration is paramount. This guide provides a comparative analysis of the Leukotriene B4 receptor 1 (BLT-1), a key G protein-coupled receptor (GPCR) in mediating chemotaxis, particularly in neutrophils. We will objectively compare its performance with two other well-characterized chemoattractant receptors, the Formyl Peptide Receptor 1 (FPR1) and the Complement Component 5a Receptor 1 (C5aR1), supported by experimental data and detailed protocols.
Performance Comparison of Chemotactic Receptors
The efficacy of a chemoattractant receptor is primarily determined by its sensitivity to its ligand and the magnitude of the migratory response it can induce. The following table summarizes the key quantitative parameters for this compound, FPR1, and C5aR1 in mediating neutrophil chemotaxis.
| Receptor | Ligand | Cell Type | Assay Type | Ligand Concentration for Maximal Chemotaxis | EC50 for Chemotaxis | Reference |
| This compound | Leukotriene B4 (LTB4) | Human Neutrophils | Boyden Chamber | 10⁻⁷ M | ~10⁻⁹ - 10⁻⁸ M | [1][2] |
| FPR1 | N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Human Neutrophils | Boyden Chamber | 100 nM | ~20 nM | [3] |
| C5aR1 | Complement Component 5a (C5a) | Human Neutrophils | Under Agarose | 0.1 nM | Not explicitly stated, but chemotaxis observed at 0.1 nM | [4] |
Note: EC50 values can vary depending on the specific experimental conditions, including cell source, assay format, and incubation time. The data presented here are representative values from the cited literature.
Signaling Pathways in Chemotaxis
The binding of a chemoattractant to its receptor initiates a cascade of intracellular signaling events culminating in directed cell movement. While all three receptors—this compound, FPR1, and C5aR1—are Gαi-coupled GPCRs, there are nuances in their downstream signaling pathways that can influence the chemotactic response.
Caption: General signaling cascade for Gαi-coupled chemoattractant receptors.
The activation of these pathways leads to the spatial and temporal regulation of cytoskeletal dynamics, driving the formation of a leading edge and a retracting uropod, which are essential for directed cell migration.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a standard in vitro chemotaxis assay.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This assay measures the migration of neutrophils through a porous membrane towards a chemoattractant gradient.
Materials:
-
Cells: Freshly isolated human neutrophils. Cell viability should be >95% as determined by Trypan Blue exclusion.
-
Chemoattractants: LTB4, fMLP, C5a (and any test compounds).
-
Assay Plates: 24-well or 96-well Transwell plates with polycarbonate membranes (typically 3-5 µm pore size for neutrophils).[5][6][7]
-
Assay Buffer: RPMI 1640 or HBSS with 0.1% BSA.
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling, or a method to quantify migrated cells (e.g., CellTiter-Glo).
-
Instruments: Plate reader capable of fluorescence or luminescence detection, incubator (37°C, 5% CO₂), centrifuge.
Protocol:
-
Cell Preparation:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
(Optional) Label cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Add assay buffer containing the desired concentration of chemoattractant (or vehicle control) to the lower chamber of the Transwell plate.[5][6][7]
-
Carefully place the Transwell insert into the well, ensuring no air bubbles are trapped beneath the membrane.
-
Add the neutrophil suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours. Incubation time may need to be optimized.
-
-
Quantification of Migration:
-
After incubation, carefully remove the insert.
-
For fluorescently labeled cells: Measure the fluorescence in the lower chamber using a plate reader.
-
For unlabeled cells: Aspirate the medium from the lower chamber, lyse the cells, and quantify the cell number using a luminescent ATP assay (e.g., CellTiter-Glo) or by counting the cells using a hemocytometer or an automated cell counter.[5][6]
-
Alternatively, cells that have migrated to the bottom of the insert membrane can be fixed, stained (e.g., with DAPI or Giemsa), and counted under a microscope.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the vehicle control.
-
Plot dose-response curves to determine the EC50 for each chemoattractant.
-
Caption: A streamlined workflow for the in vitro chemotaxis assay.
Conclusion
This guide provides a framework for the in vitro confirmation of this compound mediated chemotaxis and its comparison with other key chemoattractant receptors. The provided data and protocols offer a starting point for researchers to design and execute robust experiments. By understanding the relative potencies and signaling mechanisms of these receptors, scientists and drug development professionals can better target pathways involved in inflammatory and immune responses.
References
- 1. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Recruitment to the Lung in both C5a and CXCL1-Induced Alveolitis is Impaired in Vitamin D Binding Protein Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
comparing BLT-1 function in different immune cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the function of the high-affinity leukotriene B4 receptor 1 (BLT-1) across four key immune cell types: neutrophils, T-cells, mast cells, and eosinophils. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to serve as a valuable resource for understanding the multifaceted role of this compound in the immune system and for guiding future research and drug development efforts.
This compound: A Key Player in Immune Cell Trafficking and Activation
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammation.[1] Its effects are primarily mediated through the high-affinity G protein-coupled receptor, this compound.[2][3] The expression and function of this compound vary significantly among different immune cell populations, leading to distinct cellular responses that collectively shape the inflammatory milieu. This guide dissects these differences, offering a comparative analysis of this compound's role in chemotaxis, degranulation, and cytokine release.
Quantitative Comparison of this compound Function
The following tables summarize the quantitative data available on the key functions of this compound in neutrophils, T-cells, mast cells, and eosinophils. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: this compound Mediated Chemotaxis
| Immune Cell Type | LTB4 Concentration for Optimal Migration | Chemotactic Index (Approximate Fold Increase) | Notes |
| Neutrophils | 10⁻⁸ M - 10⁻⁶ M[4][5] | 2 to 3-fold greater than control[5] | LTB4 is a potent primary chemoattractant for neutrophils.[4][6] |
| T-Cells | 10⁻¹⁰ M - 10⁻⁸ M | Not consistently reported in comparative studies. | This compound is expressed on effector T-cells, and LTB4 induces their migration.[7][8][9] |
| Mast Cells | 10⁻⁹ M - 10⁻⁷ M | Dose-dependent migration observed.[2] | Immature mast cells show higher responsiveness to LTB4.[10] |
| Eosinophils | 10⁻⁸ M - 10⁻⁶ M | Not consistently reported in comparative studies. | LTB4 is a known chemoattractant for eosinophils.[11][12] |
Table 2: this compound Mediated Degranulation
| Immune Cell Type | This compound Agonist-Induced Degranulation | Key Granule Contents Released | Notes |
| Neutrophils | Yes[11][13] | Myeloperoxidase, elastase, lysozyme. | LTB4 can induce the release of lysosomal enzymes.[13] |
| T-Cells | Not a primary function. | - | T-cell function is primarily mediated by cytokine release. |
| Mast Cells | Can be induced, but IgE-mediated degranulation is more potent. | Histamine, proteases (e.g., tryptase), β-hexosaminidase. | LTB4 can act as a co-stimulus for degranulation. |
| Eosinophils | Yes | Eosinophil peroxidase, major basic protein, eosinophil-derived neurotoxin. | LTB4 can induce the release of granule proteins.[14] |
Table 3: this compound Mediated Cytokine Release
| Immune Cell Type | Key Cytokines Released upon this compound Activation | Notes |
| Neutrophils | IL-8, IL-1β, TNF-α[15][16] | LTB4 can amplify the inflammatory response by inducing cytokine production.[15] |
| T-Cells | IL-2, IL-5, IL-13[11][14][17] | LTB4 promotes Th2 cytokine production.[3] |
| Mast Cells | IL-13, TNF-α[18][19] | LTB4 can contribute to allergic inflammation through cytokine release.[18] |
| Eosinophils | IL-4 | LTB4 can induce the release of pro-allergic cytokines.[20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Chemotaxis Assay (using a modified Boyden chamber)
-
Cell Preparation: Isolate the desired immune cells (neutrophils, T-cells, mast cells, or eosinophils) from whole blood or tissue using standard density gradient centrifugation and cell-specific isolation kits. Resuspend the cells in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Chamber Assembly: Place a microporous membrane (e.g., 3-5 µm pore size polycarbonate filter) between the upper and lower wells of a Boyden chamber.
-
Loading: Add the chemoattractant (LTB4 at various concentrations, typically ranging from 10⁻¹² M to 10⁻⁶ M) to the lower wells of the chamber. Add the cell suspension to the upper wells. Include a negative control (buffer only) and a positive control (a known potent chemoattractant for the specific cell type).
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (e.g., 30-90 minutes for neutrophils, longer for lymphocytes).
-
Cell Migration Analysis: After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the negative control.
Degranulation Assay
-
Mast Cell Degranulation (β-Hexosaminidase Release Assay) [2][7][8][17][21]
-
Cell Culture and Sensitization: Culture mast cells (e.g., bone marrow-derived mast cells or a mast cell line) in appropriate media. For IgE-dependent degranulation, sensitize the cells with IgE overnight.
-
Cell Stimulation: Wash the cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer). Stimulate the cells with a this compound agonist (e.g., LTB4) or other stimuli (e.g., antigen for IgE-sensitized cells) for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released granule contents. Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzyme Assay: Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and the cell lysate samples. Incubate at 37°C until a color change is observed. Stop the reaction with a stop solution (e.g., glycine buffer).
-
Data Analysis: Measure the absorbance of the samples using a spectrophotometer. Calculate the percentage of degranulation as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.
-
-
Eosinophil Degranulation (Eosinophil Peroxidase Assay) [9][14][15][22][23]
-
Cell Isolation: Isolate eosinophils from peripheral blood.
-
Cell Stimulation: Resuspend the eosinophils in a suitable buffer and stimulate with a this compound agonist for a defined period.
-
Sample Collection: Pellet the cells by centrifugation and collect the supernatant.
-
Enzyme Assay: Use a specific ELISA kit for eosinophil peroxidase (EPX) to quantify the amount of EPX released into the supernatant. This typically involves a sandwich ELISA format with a capture antibody, the sample, a detection antibody, and a substrate for colorimetric detection.
-
Data Analysis: Generate a standard curve using recombinant EPX and determine the concentration of EPX in the samples.
-
Cytokine Release Assay (ELISA)
-
Cell Culture and Stimulation: Culture the immune cells of interest in appropriate media. Stimulate the cells with a this compound agonist at various concentrations and for different time points.
-
Supernatant Collection: Centrifuge the cell cultures and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add the collected supernatants and a series of cytokine standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of the cytokine in the samples.
This compound Signaling Pathways
The activation of this compound by LTB4 triggers a cascade of intracellular signaling events that ultimately lead to the various cellular responses. While there are commonalities in the signaling pathways across different immune cells, there are also potential cell-type-specific differences. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways downstream of this compound in each cell type.
Caption: this compound Signaling in Neutrophils.
Caption: this compound Signaling in T-Cells.
Caption: this compound Signaling in Mast Cells.
Caption: this compound Signaling in Eosinophils.
Conclusion
This guide highlights the diverse and critical roles of this compound in orchestrating the functions of neutrophils, T-cells, mast cells, and eosinophils. The comparative data and detailed protocols provided herein are intended to empower researchers and drug development professionals to further investigate the therapeutic potential of targeting the LTB4/BLT-1 axis in a variety of inflammatory and immune-mediated diseases. A deeper understanding of the cell-type-specific functions of this compound will be instrumental in the development of more targeted and effective immunomodulatory therapies.
References
- 1. The LTB4–BLT1 axis regulates actomyosin and β2-integrin dynamics during neutrophil extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene B4, an activation product of mast cells, is a chemoattractant for their progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Involvement of BLT1 endocytosis and Yes kinase activation in leukotriene B4-induced neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene B4 induces interleukin 5 generation from human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leukotriene B4 Release from Mast Cells in IgE-Mediated Airway Hyperresponsiveness and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rupress.org [rupress.org]
A Comparative Guide to a Novel BLT-1 Agonist for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the novel Leukotriene B4 receptor 1 (BLT-1) agonist, CAY10583, benchmarked against the endogenous ligand Leukotriene B4 (LTB4). This document is intended to provide an objective comparison of their performance, supported by experimental data and detailed protocols to assist researchers in their evaluation of this compound for preclinical studies.
Introduction to this compound Agonism
The Leukotriene B4 receptor 1 (this compound) is a high-affinity G protein-coupled receptor (GPCR) for the potent inflammatory mediator, Leukotriene B4 (LTB4)[1][2]. Activation of this compound on various immune cells, including neutrophils, macrophages, and T cells, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines[1][2]. Consequently, the LTB4/BLT-1 signaling axis is a critical pathway in the initiation and amplification of inflammatory responses, making it a key target for therapeutic intervention in a range of inflammatory diseases. The development of novel, selective this compound agonists is crucial for elucidating the precise roles of this receptor in health and disease.
Comparative Performance of this compound Agonists
The performance of the novel this compound agonist, CAY10583, was evaluated against the natural ligand, LTB4, in key functional assays that assess agonist potency and efficacy. The primary assays utilized were the calcium mobilization assay and the chemotaxis assay, performed in human neutrophils which endogenously express the this compound receptor.
Data Summary
| Agonist | Assay | Cell Type | Endpoint | EC50 | Efficacy |
| LTB4 | Calcium Mobilization | Human Neutrophils | Increase in intracellular Ca2+ | ~0.2 - 5 nM[3][4] | High |
| Chemotaxis | Human Neutrophils | Cell Migration | ~1 nM[5] | High | |
| CAY10583 | Calcium Mobilization | Dorsal Root Ganglion Neurons (expressing this compound) | Increase in intracellular Ca2+ | No effect observed at 400 nM[3] | Not Active |
| Chemotaxis | Natural Killer (NK) Cells | Cell Migration | Induces migration at 1 nM[5] | Moderate |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below to ensure reproducibility.
Calcium Mobilization Assay
This assay measures the ability of an agonist to induce the release of intracellular calcium stores, a hallmark of Gq-coupled GPCR activation.
Principle: Upon agonist binding to this compound, the associated Gq protein activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) is detected using a calcium-sensitive fluorescent dye, such as Fura-2 or Indo-1.
Protocol:
-
Cell Preparation: Human neutrophils are isolated from fresh human blood using density gradient centrifugation. The cells are then washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium and magnesium.
-
Dye Loading: The neutrophils are incubated with a cell-permeant calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C in the dark. During this time, intracellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cells.
-
Assay Performance: The dye-loaded cells are washed to remove extracellular dye and then placed in a fluorometer. A baseline fluorescence reading is established.
-
Agonist Addition: The this compound agonist (LTB4 or CAY10583) is added at various concentrations, and the change in fluorescence is monitored over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured and used to calculate the concentration-response curve and determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of an agonist to induce the directed migration of cells, a primary function of this compound activation in immune cells.
Principle: A chemotactic gradient is established in a multi-well chamber (e.g., Boyden chamber or transwell plate) where the lower chamber contains the agonist and the upper chamber contains the cells. Cells migrate through a porous membrane separating the two chambers towards the higher concentration of the chemoattractant.
Protocol:
-
Cell Preparation: Human neutrophils are isolated and resuspended in a serum-free medium.
-
Chamber Setup: The lower wells of the chemotaxis chamber are filled with medium containing various concentrations of the this compound agonist. The porous membrane (typically with a 3-5 µm pore size for neutrophils) is placed over the lower wells.
-
Cell Seeding: The neutrophil suspension is added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells that have fallen into the lower chamber can be quantified using a plate reader after lysis and addition of a fluorescent dye.
-
Data Analysis: The number of migrated cells at each agonist concentration is used to generate a concentration-response curve and calculate the EC50 value.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Activation of the this compound receptor by an agonist initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.
Caption: this compound Receptor Signaling Cascade.
Experimental Workflow for Agonist Validation
The logical flow for validating a novel this compound agonist is depicted below.
Caption: Workflow for Novel this compound Agonist Validation.
References
- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Scavenger Receptor B-I (SR-BI) Inhibitors: BLT-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Block lipid transport-1 (BLT-1) with other notable small-molecule inhibitors of Scavenger Receptor B-I (SR-BI), a critical multi-ligand receptor involved in high-density lipoprotein (HDL) cholesterol metabolism and viral entry. The comparison focuses on key performance metrics, mechanisms of action, and available experimental data for this compound, ITX-5061, and the more recent probe ML278.
Introduction to SR-BI and its Inhibition
Scavenger Receptor Class B Type I (SR-BI) is a vital membrane receptor primarily expressed in the liver and steroidogenic tissues. It plays a crucial role in cardiovascular health by mediating the selective uptake of cholesteryl esters from HDL, the final step in reverse cholesterol transport. SR-BI is also co-opted by pathogens, notably the Hepatitis C virus (HCV), as an entry factor into host cells. Inhibition of SR-BI is therefore a promising therapeutic strategy for modulating lipoprotein metabolism and as an antiviral approach. This guide examines the characteristics of this compound, a widely used tool compound, in the context of other key inhibitors.
Comparative Performance of SR-BI Inhibitors
The following tables summarize the quantitative data on the efficacy and characteristics of this compound, ITX-5061, and ML278 based on published experimental findings.
Table 1: In Vitro Potency of SR-BI Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Citation(s) |
| This compound | DiI-HDL Uptake | ldlA[mSR-BI] cells | ~11-60 nM | [1][2] |
| [³H]CE-HDL Uptake | ldlA[mSR-BI] cells | ~57-110 nM | [1] | |
| HCV Entry (HCVcc) | Huh 7.5.1 cells | 0.96 µM | [1] | |
| ITX-5061 | DiI-HDL Uptake | ldlA[mSR-BI] cells | 254 nM | [2][3] |
| HCV Entry (HCVcc, Jc1) | Huh-7.5.1 cells | 20.2 nM | [4] | |
| HCV Entry (HCVpp) | Primary human hepatocytes | Sub-nanomolar | [5] | |
| ML278 | DiI-HDL Uptake | ldlA[mSR-BI] cells | ~0.93-6 nM | [2][3][6] |
| [³H]CE-HDL Uptake | ldlA[mSR-BI] cells | 5 nM | [7] |
Table 2: Mechanistic and Physicochemical Properties
| Property | This compound | ITX-5061 | ML278 |
| Mechanism of Action | Irreversibly binds to the exoplasmic cysteine Cys384 of SR-BI, blocking the lipid transfer channel.[8][9] | Antagonist of SR-BI.[4][10] | Reversible inhibitor of SR-BI-mediated lipid uptake.[3][6] |
| Effect on HDL Binding | Enhances HDL binding affinity. | Not specified, but competes for HDL-mediated lipid transfer.[11] | Enhances HDL binding affinity.[6][7] |
| Specificity/Off-Target Effects | Known cellular toxicity.[3] Is a thiosemicarbazone copper chelator.[1] | Originally developed as a p38 MAP kinase inhibitor.[3] | Appears selective with no significant chemical liabilities noted in initial reports.[7] |
| Reversibility | Irreversible.[3][8] | Reversible (presumed). | Reversible.[3][7] |
| Clinical Development | Preclinical tool compound. | Phase 1b/2a clinical trials for HCV infection.[10][12][13] | Preclinical probe compound.[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: SR-BI mediated selective lipid uptake pathway and point of inhibition.
Caption: A typical experimental workflow for an in vitro HDL uptake assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for research and validation purposes.
DiI-HDL Uptake Assay
This assay measures the ability of an inhibitor to block the uptake of a fluorescently labeled lipid (DiI) from HDL particles into cells expressing SR-BI.
Materials:
-
ldlA[mSR-BI] cells (CHO cells overexpressing murine SR-BI)
-
Culture medium (e.g., Ham's F12) with appropriate supplements
-
DiI-labeled HDL (DiI-HDL)
-
SR-BI inhibitors (this compound, ITX-5061, ML278) dissolved in DMSO
-
Assay buffer (e.g., Ham's F12 with 25 mM HEPES, pH 7.4, and 0.5% w/v BSA)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed ldlA[mSR-BI] cells in 96-well plates at a density of approximately 35,000 cells/well and culture for 48 hours.
-
Inhibitor Preparation: Prepare serial dilutions of the SR-BI inhibitors in assay medium. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Pre-incubation: Wash the cells twice with supplement-free medium. Add the prepared inhibitor solutions to the wells and pre-incubate for 1 hour at 37°C.
-
DiI-HDL Incubation: Add DiI-HDL to each well to a final concentration of approximately 5-10 µg/mL. Incubate for 2 to 4 hours at 37°C. Include control wells with DMSO only (negative control) and a saturating concentration of a known inhibitor or a 40-fold excess of unlabeled HDL (positive control for inhibition).
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound DiI-HDL.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., protein lysis buffer).
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a plate reader with appropriate excitation and emission wavelengths for DiI (e.g., ~549 nm excitation / ~565 nm emission).
-
Data Analysis: Normalize the fluorescence readings to the control wells. Plot the normalized values against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cholesterol Efflux Assay
This assay quantifies the ability of an inhibitor to block the SR-BI-mediated transfer of cholesterol from cells to an extracellular acceptor like HDL.
Materials:
-
Macrophage cell line (e.g., J774 or THP-1) or other suitable cell types
-
Culture medium with 10% FBS
-
[³H]-cholesterol
-
Serum-free medium containing an ACAT inhibitor and, if required, a cAMP analog (to upregulate ABCA1 as a control pathway)
-
HDL particles (acceptor)
-
SR-BI inhibitors dissolved in DMSO
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Seeding and Labeling: Plate cells in 24- or 48-well plates. Label the cellular cholesterol by incubating the cells for 24-48 hours in culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL).
-
Equilibration: Wash the cells and incubate in serum-free medium for 18-24 hours. This allows the [³H]-cholesterol to equilibrate within all cellular cholesterol pools.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the SR-BI inhibitors in serum-free medium for 1 hour at 37°C.
-
Efflux: Initiate cholesterol efflux by adding HDL (e.g., 50 µg/mL) to the wells. Incubate for 4 to 6 hours at 37°C.
-
Sample Collection: After incubation, collect the medium from each well. Centrifuge to pellet any detached cells.
-
Cell Lysis: Wash the remaining cell monolayer with PBS and lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of the collected medium and the cell lysate by adding scintillation cocktail and using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) * 100. Plot the percent efflux against inhibitor concentration to determine IC₅₀ values.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay assesses the ability of inhibitors to block the entry of retroviral particles pseudotyped with HCV envelope glycoproteins (E1/E2) into hepatoma cells, a process dependent on SR-BI.
Materials:
-
HEK293T cells (for pseudoparticle production)
-
Hepatoma cell line (e.g., Huh7.5.1)
-
Plasmids: HCV E1/E2 expression vector, retroviral packaging construct (e.g., MLV Gag-Pol), and a reporter vector (e.g., luciferase).
-
Transfection reagent
-
SR-BI inhibitors dissolved in DMSO
-
Luciferase assay reagent and a luminometer
Procedure:
-
HCVpp Production: Co-transfect HEK293T cells with the three plasmid constructs. Harvest the supernatant containing the HCVpp 48-72 hours post-transfection and filter it.
-
Target Cell Seeding: Seed Huh7.5.1 cells in a 96-well white plate and allow them to adhere overnight.
-
Inhibition Assay:
-
Pre-treat the target cells with serial dilutions of the SR-BI inhibitors for 1 hour at 37°C.
-
Add the HCVpp-containing supernatant to the wells.
-
Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells with a cell lysis buffer.
-
Add luciferase substrate to the lysate and measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal to control wells (DMSO treated). Plot the normalized signal against inhibitor concentration to calculate the EC₅₀ value.
Conclusion
The choice of an SR-BI inhibitor for research purposes depends critically on the experimental context.
-
This compound is a potent, irreversible inhibitor and a foundational tool for studying SR-BI function. Its irreversible binding to Cys384 has been instrumental in elucidating the receptor's lipid transport mechanism.[8][9] However, its noted cytotoxicity and copper-chelating properties necessitate careful consideration in experimental design, particularly for long-term studies.[3]
-
ITX-5061 is a clinically evaluated inhibitor with a good safety profile in humans.[10][12][13] Its dual activity as a p38 MAPK inhibitor is a significant consideration for specificity in preclinical research.[3] It has shown promise in inhibiting HCV entry, though its antiviral activity in clinical trials was modest.[5][12]
-
ML278 represents a newer generation of SR-BI inhibitors, developed as a highly potent and reversible probe with reduced cytotoxicity compared to this compound.[3][6] Its favorable in vitro properties make it an excellent tool for studies requiring reversible inhibition and for dissecting the nuanced roles of SR-BI in cellular physiology.
For researchers, ML278 offers a superior profile for most in vitro applications due to its high potency and reversibility, while this compound remains a valuable tool for mechanistic studies targeting the Cys384 residue. ITX-5061 provides a bridge to clinical translation, with available human safety data offering a valuable benchmark for further drug development efforts targeting SR-BI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Figure 8, Comparison of ML278 to Prior Art Compounds with DiI-HDL Uptake - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Scavenger Receptor BI-mediated Lipid Uptake—Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Antiviral Activity of the HCV Entry Inhibitor ITX5061 in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolinyl-Thiazole Based Inhibitors of Scavenger Receptor-BI (SR-BI)-Mediated Lipid Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of bisamide-heterocycles as inhibitors of scavenger receptor BI (SR-BI)-mediated lipid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exoplasmic cysteine Cys384 of the HDL receptor SR-BI is critical for its sensitivity to a small-molecule inhibitor and normal lipid transport activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exoplasmic cysteine Cys384 of the HDL receptor SR-BI is critical for its sensitivity to a small-molecule inhibitor and normal lipid transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of scavenger receptor BI antagonist ITX5061 in patients with hepatitis C virus infection undergoing liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Safety and antiviral activity of the HCV entry inhibitor ITX5061 in treatment-naive HCV-infected adults: a randomized, double-blind, phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of scavenger receptor class B type I antagonist ITX5061 in patients with hepatitis C virus infection undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial BLT-1 ELISA Kits
For researchers and drug development professionals investigating the role of the Leukotriene B4 receptor 1 (BLT-1), selecting the appropriate quantification tool is a critical first step. This compound, a high-affinity G-protein coupled receptor for the potent inflammatory mediator Leukotriene B4 (LTB4), is a key player in a multitude of inflammatory diseases and has emerged as a significant target in cancer research.[1][2] Accurate measurement of this compound in various biological samples is therefore essential for advancing our understanding of its function and for the development of novel therapeutics.
This guide provides an objective comparison of commercially available this compound (or its ligand LTB4) ELISA kits, focusing on their performance characteristics as reported by the manufacturers. We present a summary of quantitative data in a structured table for easy comparison, followed by a generalized experimental protocol for the prevalent competitive ELISA format. Additionally, we include diagrams of the this compound signaling pathway and a typical ELISA workflow to provide a comprehensive resource for your research needs.
Performance Characteristics of Commercial LTB4 ELISA Kits
The following table summarizes the key performance metrics of several commercially available ELISA kits designed to quantify Leukotriene B4 (LTB4), the specific ligand for the this compound receptor. As most commercial kits are designed to measure the ligand, this data is crucial for indirectly assessing this compound activation and signaling.
| Manufacturer/Kit | Target | Detection Range | Sensitivity | Reactivity | Sample Types |
| Invitrogen (Thermo Fisher Scientific) | Leukotriene B4 | 11.7-120,000 pg/mL | <5.63 pg/mL | Human, Porcine | Plasma, Saliva, Supernatant, Urine |
| Cayman Chemical | Leukotriene B4 | 3.9-500 pg/mL | 12 pg/ml (80% B/B₀) | Not Specified | Plasma and other sample matrices |
| Abcam | Leukotriene B4 | Not Specified | Not Specified | Human, Pig | Saliva, Urine, Plasma, Cell culture supernatant |
| Biocompare (listing various) | Leukotriene B4 | 15.6-1000 pg/mL | 3.9 pg/mL | Mouse | Not Specified |
| Biocompare (listing various) | Leukotriene B4 | 15.6-1000 pg/mL | 3.9 pg/mL | Rat | Not Specified |
| Biocompare (listing various) | Leukotriene B4 | 246.9-20000 pg/mL | 90.1 pg/mL | Various Species | Not Specified |
| St John's Laboratory | Leukotriene B4 | Not Specified | Not Specified | All | Serum, plasma and other biological fluids |
Experimental Protocols
The majority of the reviewed LTB4 ELISA kits operate on the principle of a competitive enzyme-linked immunosorbent assay. Below is a generalized protocol that outlines the key steps involved in this type of assay. For precise details, always refer to the manufacturer's specific instructions provided with the kit.
General Competitive ELISA Protocol:
-
Reagent Preparation: All reagents, including standards, samples, and buffers, should be brought to room temperature before use. Prepare serial dilutions of the LTB4 standard to generate a standard curve.
-
Sample Preparation: Prepare samples according to the kit's instructions for the specific sample type (e.g., serum, plasma, cell culture supernatant).[3][4][5] This may involve centrifugation, dilution, or other extraction procedures.
-
Assay Procedure: a. Add standards and samples to the appropriate wells of the microplate, which is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG). b. Add the LTB4-alkaline phosphatase (AP) conjugate to each well. c. Add the specific rabbit anti-LTB4 antibody to each well. d. Seal the plate and incubate, typically for 18 hours. During this incubation, the LTB4 in the sample competes with the LTB4-AP conjugate for binding to the limited amount of primary antibody. e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the p-Nitrophenyl phosphate (pNpp) substrate solution to each well. The alkaline phosphatase enzyme on the bound conjugate will catalyze the conversion of the substrate, resulting in a colored product. g. Incubate the plate for a specified time (e.g., 90-120 minutes) to allow for color development. h. Stop the reaction by adding a stop solution.
-
Data Analysis: a. Read the absorbance of each well at a specific wavelength (e.g., 405-420 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of LTB4 in the samples by interpolating their absorbance values from the standard curve. The concentration of LTB4 in the sample is inversely proportional to the optical density.[6]
Visualizing the this compound Signaling Pathway and ELISA Workflow
To further aid in the understanding of the biological context and the experimental procedure, the following diagrams have been generated.
Caption: this compound Signaling Pathway
Caption: Competitive ELISA Workflow
References
- 1. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. ELISA Protocol [protocols.io]
- 5. algimed.com [algimed.com]
- 6. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
A Researcher's Guide to Validating LTB4R Expression: A Comparison of RNA-Seq and qPCR
For researchers, scientists, and drug development professionals, accurate quantification of gene expression is paramount. This guide provides a comprehensive comparison of RNA-Sequencing (RNA-Seq) and Quantitative Polymerase Chain Reaction (qPCR) for validating the expression of the Leukotriene B4 Receptor (LTB4R), a key G-protein coupled receptor involved in inflammation.
High-throughput methods like RNA-Seq have revolutionized transcriptomics, offering a global view of gene expression. However, the gold standard for validating the expression of specific genes identified from these large-scale studies remains qPCR.[1][2] This guide details the experimental protocols, presents a comparative analysis of hypothetical data, and illustrates the underlying workflows and signaling pathways to ensure confidence in your LTB4R expression data.
The Biological Role of LTB4R in Cellular Signaling
Leukotriene B4 Receptor (LTB4R), also known as BLT1, is a high-affinity receptor for the potent lipid mediator, leukotriene B4.[3][4] Its activation is central to inflammatory responses, as it triggers a cascade of intracellular events.[3][5] LTB4R is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates G-proteins, leading to the stimulation of downstream pathways like the phosphatidylinositol-calcium second messenger system and the AKT/mTOR pathway.[3][6] This signaling cascade promotes chemotaxis, the migration of immune cells such as neutrophils to sites of inflammation.[4][7] Given its critical role in inflammatory diseases like asthma and rheumatoid arthritis, LTB4R is a significant therapeutic target.[3]
Experimental Design: A Comparative Workflow
Detailed Experimental Protocols
Cell Culture and Treatment (Hypothetical Scenario)
-
Cell Line: Human monocytic cell line (e.g., THP-1), known to express LTB4R.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded at a density of 1x10^6 cells/mL. After 24 hours, cells are treated with either a vehicle control (e.g., DMSO) or a pro-inflammatory stimulus (e.g., 100 ng/mL LPS) for 6 hours to induce LTB4R expression.
-
Replicates: Experiments are performed with at least three biological replicates for each condition.
RNA Extraction and Quality Control
-
Total RNA is extracted from control and treated cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
An on-column DNase digestion step is included to remove any contaminating genomic DNA.
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.1 are considered acceptable.
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8.0 are used for downstream applications.
Quantitative PCR (qPCR) Protocol
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
-
Primer Design: Primers for LTB4R and a stable housekeeping gene (e.g., GAPDH) are designed to span an exon-exon junction to prevent amplification of genomic DNA.
-
qPCR Reaction: The qPCR reaction is set up in triplicate for each sample using a SYBR Green-based master mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Cycling Conditions: A standard three-step cycling protocol is used: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds. A melt curve analysis is performed to confirm the specificity of the amplified product.
-
Data Analysis: The relative expression of LTB4R is calculated using the 2-ΔΔCt method .[8][9]
-
ΔCt = Ct(LTB4R) - Ct(GAPDH)
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
-
Fold Change = 2-ΔΔCt
-
RNA-Sequencing (RNA-Seq) Protocol
-
Library Preparation: 1 µg of total RNA per sample is used. Ribosomal RNA (rRNA) is depleted using an rRNA removal kit. The remaining RNA is fragmented, and first and second-strand cDNA are synthesized. Adapters are ligated to the ends of the cDNA fragments.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads (in FASTQ format) are assessed for quality using FastQC.[10] Adapter sequences and low-quality bases are trimmed.
-
Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[11]
-
Quantification: Gene expression is quantified by counting the number of reads mapping to each gene. These counts are then normalized to account for differences in sequencing depth and gene length. Transcripts Per Million (TPM) is a commonly used normalization method that provides a more comparable measure of gene abundance across samples.[12]
-
Comparative Data Analysis
In our hypothetical experiment, we compare the expression of LTB4R in control cells versus cells treated with a pro-inflammatory stimulus. The data from RNA-Seq (presented as average TPM) and qPCR (presented as calculated fold change) are summarized below.
| Gene | Method | Control Group (n=3) | Treated Group (n=3) | Fold Change |
| LTB4R | RNA-Seq (Avg. TPM) | 15.2 | 44.1 | 2.90 |
| qPCR (Relative Quantification) | 1.0 (Baseline) | 2.85 | 2.85 | |
| GAPDH | RNA-Seq (Avg. TPM) | 250.5 | 255.1 | 1.02 |
| (Reference) | qPCR (Avg. Ct) | 19.5 | 19.6 | N/A |
Analysis: The results demonstrate a strong positive correlation between the data obtained from RNA-Seq and qPCR. Both methods show a significant upregulation of LTB4R expression in the treated group compared to the control group (a ~2.9-fold increase). The expression of the housekeeping gene, GAPDH, remained stable across both conditions, confirming its suitability as a reference for qPCR normalization. This concordance between the two techniques validates the RNA-Seq result for LTB4R and increases confidence in the biological finding.
Conclusion
References
- 1. biostate.ai [biostate.ai]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 5. Gene - LTB4R [maayanlab.cloud]
- 6. LTB4R Promotes the Occurrence and Progression of Clear Cell Renal Cell Carcinoma (ccRCC) by Regulating the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 8. toptipbio.com [toptipbio.com]
- 9. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
- 12. olvtools.com [olvtools.com]
A Comparative Analysis of BLT1 Antagonists in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of BLT1 receptor antagonists in experimental models of asthma. The leukotriene B4 (LTB4) receptor 1 (BLT1) has emerged as a promising therapeutic target for asthma due to its critical role in mediating inflammatory responses. This document summarizes key experimental data, details methodologies for in vivo asthma models, and visualizes the underlying signaling pathways and experimental workflows to aid in the evaluation and development of novel BLT1-targeted therapies.
The LTB4/BLT1 Signaling Pathway in Asthma
Leukotriene B4 is a potent lipid mediator that orchestrates the recruitment and activation of various immune cells implicated in asthma pathogenesis. Upon binding to its high-affinity receptor, BLT1, expressed on the surface of leukocytes such as neutrophils, eosinophils, and T cells, a signaling cascade is initiated, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This cascade contributes significantly to the characteristic features of asthma, including airway inflammation and hyperresponsiveness.
Caption: LTB4/BLT1 signaling cascade in allergic asthma.
Experimental Workflow for Evaluating BLT1 Antagonists
The ovalbumin (OVA)-induced murine model of allergic asthma is a widely used platform to assess the efficacy of novel therapeutic agents. The typical workflow involves sensitizing the animals to OVA, followed by an airway challenge to elicit an asthmatic phenotype. The effects of BLT1 antagonists are then evaluated by measuring key asthma-related parameters.
Safety Operating Guide
Proper Disposal of BLT-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BLT-1, a compound identified as being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these guidelines is critical for minimizing risks and maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the safety profile of this compound. The following table summarizes key safety and handling information.
| Property | Information | Source |
| Chemical Name | This compound | MSDS |
| CAS Number | 321673-30-7 | MSDS |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | MSDS[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. Respiratory protection may be required if dusts are generated. | MSDS[1], General Guidance[2][3][4][5][6] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | MSDS[1] |
| First Aid: Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water. | MSDS[1] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. | MSDS[1] |
| Environmental Precautions | Avoid release to the environment.[1] | MSDS[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following protocol outlines a general procedure for safe disposal in a laboratory setting.
Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes the pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from all other laboratory waste streams. This is crucial to prevent accidental reactions and to ensure proper disposal. Do not mix hazardous waste with non-hazardous waste.[1][7][8]
Waste Collection and Storage
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][9][10] The container must be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container with a secure screw-top cap.[7][9] Do not fill the container to more than 80% capacity to allow for expansion.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container labeled as hazardous waste.[10]
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7][11]
-
Storage: Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7][9][12] This area should be away from general lab traffic and incompatible materials. Ensure secondary containment is used to prevent spills from reaching drains.[7]
Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [1] Due to its high aquatic toxicity, this is strictly prohibited.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1]
-
Provide all necessary documentation , such as a waste manifest, to the disposal service as required.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. vumc.org [vumc.org]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. epa.gov [epa.gov]
- 6. pacwasteplus.org [pacwasteplus.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. blog.creliohealth.com [blog.creliohealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 11. acs.org [acs.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling BLT-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BLT-1. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Summary of Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 321673-30-7 | [1][2][3] |
| Molecular Formula | C12H23N3S | [1][4] |
| Molecular Weight | 241.40 g/mol | [2][3] |
| Form | Powder | [2][3] |
| Color | White to tan | [2][3] |
| Solubility | DMSO: ≥13 mg/mL | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause irritation to the mucous membranes and upper respiratory tract.[5]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
There are no established occupational exposure limit values for this compound.[1]
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields. |
| Hands | Protective Gloves | Chemically resistant gloves (e.g., nitrile). |
| Body | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemical penetration. |
| Respiratory | Suitable Respirator | A NIOSH-approved respirator should be used when engineering controls are insufficient or when handling the powder outside of a ventilated enclosure. |
Experimental Workflow and Handling
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Step-by-Step Handling Protocol
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[1]
-
Ensure an eye-wash station and safety shower are readily accessible.[1]
-
Don all required personal protective equipment as outlined in the PPE table above.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
Waste Segregation and Disposal Protocol
| Waste Type | Handling and Collection | Disposal Method |
| Unused this compound | Collect in a clearly labeled, sealed container. | Dispose of as hazardous waste through an approved waste disposal company.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. | Dispose of as hazardous waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste container. | Dispose of as hazardous waste. |
| Spills | Absorb with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. | Collect all contaminated materials in a sealed container for hazardous waste disposal.[1] |
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, and remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer CPR (avoid mouth-to-mouth resuscitation).[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Response
-
Evacuate personnel from the immediate area.[1]
-
Ensure the area is well-ventilated.
-
Wearing full PPE, contain and absorb the spill with an inert, liquid-binding material.[1]
-
Decontaminate the spill area and any equipment used for cleanup with alcohol.[1]
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.[1]
-
Prevent the spill from entering drains or water courses.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



